molecular formula C10H12O B13554440 Allylanisole CAS No. 56182-34-4

Allylanisole

カタログ番号: B13554440
CAS番号: 56182-34-4
分子量: 148.20 g/mol
InChIキー: VASBMTKQLWDLDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Allylanisole, more commonly known in research by its standard name Estragole (CAS 140-67-0), is a naturally occurring phenylpropene for professional laboratory applications . This compound is a key subject of study in entomology for its role as a semiochemical. Research has demonstrated that 4-allylanisole acts as a repellent for bark beetles, such as the southern pine beetle ( Dendroctonus frontalis ), with an efficacy comparable to the beetle's own inhibitory pheromone, verbenone . Its mode of action is based on repellency, signaling to the beetles that the tree is not a suitable food or habitat source, showing potential for the development of tree protection tactics . Beyond entomology, recent microbiological research investigates Estragole for its ability to inhibit bacterial resistance mechanisms. Studies indicate it can potentiate the effect of antibiotics like penicillin against strains of Staphylococcus aureus , suggesting it may inhibit both β-lactamase enzymes and efflux proteins . Researchers should note that this compound is supplied as a colorless liquid with a characteristic aniseed odor . It has a molecular formula of C₁₀H₁₂O and a molecular mass of 148.20 g/mol . As a substance of scientific interest, its safety profile is an active area of investigation; some studies, including toxicity assessments on models like Drosophila melanogaster , have indicated significant toxicity and locomotor effects, underscoring the need for careful handling and further safety research . The European Union's Scientific Committee on Food has expressed concerns regarding its genotoxic and carcinogenic potential . This product is intended for research purposes only and is not for human consumption, diagnostic use, or personal use .

特性

CAS番号

56182-34-4

分子式

C10H12O

分子量

148.20 g/mol

IUPAC名

but-3-enoxybenzene

InChI

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2

InChIキー

VASBMTKQLWDLDL-UHFFFAOYSA-N

正規SMILES

C=CCCOC1=CC=CC=C1

製品の起源

United States

Foundational & Exploratory

What are the physicochemical properties of allylanisole?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Allylanisole

Introduction

This compound, systematically known as 1-methoxy-4-(prop-2-en-1-yl)benzene, is a natural organic compound also recognized by synonyms such as estragole, p-allylanisole, and methyl chavicol.[1][2] It is a phenylpropene, a class of organic compounds characterized by a benzene (B151609) ring substituted with a three-carbon chain.[1] Structurally, it consists of a benzene ring with a methoxy (B1213986) group and an allyl group.[1] This compound is a primary constituent in the essential oils of various plants, including tarragon (where it comprises 60-75% of the oil), basil, fennel, anise, and pine oil.[1][3] this compound is widely utilized in the preparation of fragrances and as a flavoring agent in food products.[1][3][4] Its isomeric form is anethole, with the distinction lying in the position of the double bond within the allyl group.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination protocols, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

PropertyValueReferences
IUPAC Name 1-Methoxy-4-(prop-2-en-1-yl)benzene[1]
Synonyms 4-Allylanisole, Estragole, p-Allylanisole, Methyl chavicol[1][5]
CAS Number 140-67-0[4]
Molecular Formula C₁₀H₁₂O[1][4]
Molecular Weight 148.20 g/mol [4][6]
Appearance Colorless liquid; impure samples may appear yellow[1][7]
Odor Anise-like, sweet, spicy, herbaceous[3]
Boiling Point 215-216 °C (at 760 mmHg)
Melting Point No data available; exists as a liquid at room temperature[7]
Density 0.965 g/mL at 25 °C
Refractive Index (n20/D) 1.521
Flash Point 81 °C (177.8 °F) - closed cup[7]
Solubility Insoluble in water; Soluble in alcohol and chloroform[2][8][9]
Vapor Pressure 0.05 mmHg[2]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental for the characterization of a chemical substance. Below are detailed methodologies for key experiments.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is simple distillation.[10]

  • Apparatus: A round-bottom flask, heating mantle, distillation head, thermometer, condenser, and receiving flask.

  • Procedure:

    • Place a sample of this compound (e.g., 10-20 mL) into the round-bottom flask along with boiling chips to ensure smooth boiling.

    • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]

    • Begin heating the flask gently.

    • Record the temperature when the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected.

    • The stable temperature reading observed throughout the distillation of the bulk of the liquid is recorded as the boiling point.[10]

Density Measurement

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and measure its empty mass.

    • Fill the pycnometer with distilled water at a specific temperature (e.g., 25 °C) and measure its mass to calculate the exact volume of the pycnometer.

    • Empty and dry the pycnometer, then fill it with this compound at the same temperature.

    • Measure the mass of the pycnometer filled with this compound.

    • Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate to 20 °C.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index value directly from the instrument's scale.

Solubility Determination (Shake-Flask Method)

This method is commonly used to determine the water solubility of a substance.[11]

  • Apparatus: A flask, shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a mechanical shaker at a constant temperature until equilibrium is reached (this can take 24-48 hours).[11]

    • The solution is then centrifuged to separate the undissolved liquid from the aqueous phase.[11]

    • A sample of the aqueous phase is carefully removed and its concentration is determined using a suitable analytical technique.

    • For solubility in organic solvents like ethanol, a qualitative assessment is often sufficient, observing for miscibility or the formation of a single phase.

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons. The spectrum of this compound shows distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the protons of the allyl group (-CH₂-CH=CH₂).[12]

    • ¹³C NMR: Reveals the number of different carbon environments in the molecule. The spectrum will show unique peaks for the methoxy carbon, the carbons in the allyl group, and the aromatic carbons.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching in the aromatic ring and allyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether linkage.[14][15]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule.[13] For this compound, the molecular ion peak (M+) would be observed at an m/z ratio corresponding to its molecular weight (148.20).[14][15]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical workflows relevant to the analysis of this compound.

G cluster_input Input cluster_physchem Physicochemical Characterization cluster_spectro Structural Elucidation cluster_output Data Output Sample This compound Sample BP Boiling Point (Distillation) Sample->BP Density Density (Pycnometry) Sample->Density RI Refractive Index (Refractometry) Sample->RI Solubility Solubility (Shake-Flask) Sample->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comprehensive Property Profile BP->Data Density->Data RI->Data Solubility->Data NMR->Data IR->Data MS->Data

Workflow for Physicochemical and Structural Analysis.

G Compound Test Compound (e.g., this compound) PhysChem Determine Physicochemical Properties (Solubility, LogP) Compound->PhysChem Formulation Develop Suitable In Vitro Formulation PhysChem->Formulation CellAssay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Formulation->CellAssay Pathway Mechanism of Action Studies (e.g., NF-κB, Nrf-2 activation) CellAssay->Pathway Bioactivity Bioactivity Profile Pathway->Bioactivity

Conceptual Workflow for Bioactivity Screening.

Safety Information

This compound is classified as a combustible liquid and requires careful handling.[5][7] It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[5][7] There are also warnings regarding potential genetic defects and suspicion of causing cancer, necessitating the use of appropriate personal protective equipment (PPE), such as gloves and safety glasses, and handling in a well-ventilated area or fume hood.[5][16]

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of this compound, along with standard experimental protocols for their determination. The data presented, including identification, physical constants, and spectroscopic characteristics, serve as a critical resource for researchers and professionals in chemistry and drug development. A thorough understanding of these properties is essential for the safe handling, quality control, and effective application of this compound in research and industry.

References

Allylanisole (Estragole): A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, scientifically known as estragole, is a naturally occurring phenylpropene that contributes to the characteristic aromas of various plants.[1] This volatile compound is of significant interest to the pharmaceutical and flavor industries due to its wide range of biological activities and distinct scent profile. This technical guide provides a comprehensive overview of the primary plant sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways relevant to drug development.

Natural Sources of this compound

This compound is found in the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time.[2] Key botanical sources include tarragon (Artemisia dracunculus), sweet basil (Ocimum basilicum), fennel (Foeniculum vulgare), and anise (Pimpinella anisum).[3]

Quantitative Analysis of this compound in Various Plant Sources

The yield of essential oil and the concentration of this compound within that oil are critical parameters for commercial extraction. The following table summarizes quantitative data from various studies, highlighting the differences between plant sources and extraction methodologies.

Plant SourceExtraction MethodEssential Oil Yield (%)This compound (% in Oil)Reference
Tarragon (Artemisia dracunculus)Hydrodistillation0.2 - 1.2%60 - 75%[2][3]
Sweet Basil (Ocimum basilicum)Steam DistillationNot Specifiedup to 87.87%[4]
Fennel (Foeniculum vulgare)Hydrodistillation4.40 - 5.50%Not Specified[5]
Fennel (Foeniculum vulgare)Steam Distillation1.08 - 3.02%Not Specified[5]
Anise (Pimpinella anisum)Steam Distillation2 - 6%~2%[3][6]
Anise (Pimpinella anisum)Supercritical CO2 Extraction3.13 - 10.67%0.9 - 1.5% (as methylchavicol)[7][8]

Experimental Protocols for Isolation and Purification

The selection of an appropriate isolation method is crucial for obtaining high-purity this compound. Factors to consider include the stability of the compound, the desired yield, and the scalability of the process.

Steam Distillation using a Clevenger Apparatus (Optimized for Fennel)

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[9] This protocol is optimized for the extraction from fennel seeds.[5]

Materials and Equipment:

  • Dried fennel seeds (Foeniculum vulgare)

  • Grinder

  • Round-bottom flask (2 L)

  • Clevenger apparatus

  • Heating mantle

  • Condenser

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separating funnel

  • Collection vial

Procedure:

  • Preparation of Plant Material: Grind the dried fennel seeds to a uniform, fine powder to increase the surface area for efficient steam penetration.[2]

  • Apparatus Setup: Place 100 g of the powdered fennel seeds into the 2 L round-bottom flask. Add 1 L of distilled water to the flask.[10] Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile this compound with it.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and condense back into a liquid. The condensate will collect in the burette of the Clevenger apparatus.

  • Separation: As the distillation proceeds, the less dense essential oil containing this compound will form a distinct layer on top of the water (hydrosol).

  • Duration: Continue the distillation for a recommended time of 117 minutes at a pressure of 0.83 bar for optimal yield from fennel seeds.[5]

  • Isolation: Once the distillation is complete, carefully drain the aqueous layer from the bottom of the burette, leaving the isolated essential oil.

  • Drying: Transfer the collected essential oil to a separating funnel and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, airtight vial in a cool, dark place.

Ultrasound-Assisted Solvent Extraction (Optimized for Tarragon and Basil)

Ultrasound-assisted extraction (UAE) is a modern and efficient method that utilizes acoustic cavitation to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[11]

Materials and Equipment:

  • Dried and ground tarragon or basil leaves

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., 96% ethanol)

  • Filtration apparatus (e.g., vacuum filter with filter paper)

  • Rotary evaporator

  • Collection flask

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to the desired particle size (e.g., 1.18 mm for tarragon).

  • Extraction: Place a known quantity of the powdered plant material (e.g., 40 g of tarragon) into the extraction vessel. Add the solvent at an optimized solvent-to-material ratio (e.g., 8:1 v/m for tarragon).

  • Sonication: Immerse the extraction vessel in an ultrasonic bath or place the probe of a sonicator into the mixture. Apply ultrasound at a specified frequency (e.g., 20 kHz) and power for a short duration (e.g., 5 minutes for tarragon).

  • Filtration: After sonication, separate the liquid extract from the solid plant material by filtration.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Collection and Storage: The resulting crude extract, rich in this compound, is collected and stored in a sealed container at a low temperature (e.g., 4°C).

Supercritical CO2 Fluid Extraction (for Aniseed)

Supercritical fluid extraction (SFE) with carbon dioxide is a green and highly efficient technology for extracting lipophilic compounds. It offers the advantage of yielding solvent-free extracts.[8][12]

Materials and Equipment:

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • Ground aniseed (Pimpinella anisum)

  • Extraction vessel

  • Separator vessels

Procedure:

  • Loading: Pack the ground aniseed into the extraction vessel of the SFE system.

  • Extraction Parameters: Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 30°C and pressures ranging from 80-180 bar).[8]

  • Extraction Process: Pass the supercritical CO2 through the extraction vessel containing the aniseed. The supercritical fluid acts as a solvent, dissolving the this compound and other lipophilic compounds.

  • Separation: Route the CO2-extract mixture to a separator vessel where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: Collect the solvent-free extract from the separator.

  • CO2 Recycling: The gaseous CO2 can be re-pressurized and recycled for further extractions.

Analytical Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[13][14]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil or extract in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for the identification of the compound by comparison to a spectral library.

  • Quantification: The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample. By using a calibration curve prepared with a known standard, the exact amount of this compound can be determined.

Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound for research or pharmaceutical applications, preparative HPLC is an effective purification technique.[15][16]

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and column for separating this compound from other components in the crude extract. A common approach for compounds like this compound is reversed-phase HPLC.[16]

  • Sample Preparation: Dissolve the crude extract in the mobile phase and filter it to remove any particulate matter.

  • Injection and Separation: Inject a larger volume of the prepared sample onto a preparative HPLC column. The mobile phase is pumped through the column under high pressure, separating the components.

  • Fraction Collection: A detector (e.g., UV) monitors the eluent, and fractions are collected as the peak corresponding to this compound elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm the purity of the isolated this compound.

  • Solvent Removal: Evaporate the solvent from the purified fractions to obtain pure this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to modulate key signaling pathways involved in the inflammatory response, making it a compound of interest for drug development.[17][18]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for this compound isolation and its interaction with the NF-κB and Nrf-2 signaling pathways.

G cluster_0 Plant Material cluster_1 Isolation cluster_2 Purification & Analysis cluster_3 Final Product Plant Source Plant (e.g., Tarragon, Basil, Fennel) Distillation Steam Distillation Plant->Distillation Extraction Solvent Extraction (e.g., UAE, SFE) Plant->Extraction Purification Preparative HPLC Distillation->Purification Crude Extract Analysis GC-MS Analysis Distillation->Analysis Quality Control Extraction->Purification Crude Extract Extraction->Analysis Quality Control Purification->Analysis Quality Control Product Pure this compound Purification->Product Product->Analysis Quality Control

Caption: General experimental workflow for the isolation and purification of this compound from plant sources.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation This compound This compound (Estragole) This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.[17]

G cluster_0 Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant Antioxidant Gene Expression (HO-1) ARE->Antioxidant This compound This compound (Estragole) This compound->Keap1 Activation

Caption: this compound activates the Nrf-2 signaling pathway, promoting antioxidant gene expression.[17]

Conclusion

This compound is a readily available natural product with significant potential in various industrial and therapeutic applications. This guide has provided a detailed overview of its primary plant sources and robust methodologies for its isolation and purification. The elucidation of its interaction with key inflammatory signaling pathways, such as NF-κB and Nrf-2, opens avenues for further research into its potential as a lead compound in drug discovery programs targeting inflammation-related diseases. The provided protocols and diagrams serve as a valuable resource for researchers and professionals working on the extraction, analysis, and application of this versatile phytochemical.

References

A Technical Guide to the Biosynthesis of Allylanisole in Aromatic Herbs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of allylanisole (also known as estragole (B85927) or methyl chavicol), a significant phenylpropene found in many aromatic herbs such as basil, tarragon, and fennel. We will explore the core enzymatic steps, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the study of this pathway.

The this compound Biosynthesis Pathway

This compound is synthesized via the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[1] This core pathway generates a variety of secondary metabolites in plants, including flavonoids, lignins, and the phenylpropenes.[1][2] The synthesis of this compound branches off from the central pathway and culminates in a final methylation step.

The key stages of the pathway are:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which removes an amino group from L-phenylalanine to produce cinnamic acid.[3]

  • Hydroxylation: Cinnamic acid is then hydroxylated at the para-position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[4]

  • Activation and Reduction Steps: Following this, a series of enzymatic reactions, including activation to a CoA-ester by 4-Coumarate:CoA Ligase (4CL), leads to the formation of the intermediate p-coumaryl alcohol.[5][6]

  • Formation of Chavicol: The monolignol p-coumaryl alcohol is then converted to the allylphenol, chavicol. This reduction is catalyzed by a specific synthase, such as a chavicol synthase (CS).[5]

  • O-Methylation of Chavicol: The final and committing step in this compound biosynthesis is the methylation of the 4-hydroxyl group of chavicol. This reaction is catalyzed by the enzyme Chavicol O-methyltransferase (CVOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to produce this compound (methyl chavicol).[7][8]

The entire pathway is localized within the peltate glandular trichomes found on the leaf surfaces of many aromatic herbs, which are specialized structures for the synthesis and storage of these volatile compounds.[4][7]

This compound Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL4 4CL pCou->CL4 pCouCoA p-Coumaroyl-CoA CCR_CAD CCR / CAD (multi-step) pCouCoA->CCR_CAD pCouAlc p-Coumaryl Alcohol CS CS pCouAlc->CS Chav Chavicol CVOMT CVOMT Chav->CVOMT Allyl This compound (Estragole) SAM S-adenosyl -L-methionine SAM->CVOMT SAH S-adenosyl -L-homocysteine PAL->Cin C4H->pCou CL4->pCouCoA CCR_CAD->pCouAlc CS->Chav CVOMT->Allyl CVOMT->SAH

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data on Key Pathway Enzymes

The final methylation step, catalyzed by O-methyltransferases (OMTs), is critical for determining the final phenylpropene profile of a plant. In sweet basil (Ocimum basilicum), several OMTs have been characterized, including Chavicol O-methyltransferase (CVOMT) and Eugenol O-methyltransferase (EOMT).[7][9] These enzymes exhibit distinct but sometimes overlapping substrate specificities.

Table 1: Substrate Specificity of Recombinant OMTs from Sweet Basil

Enzyme Substrate Relative Activity (%)
CVOMT1 Chavicol 100
Eugenol < 10
Caffeic Acid < 5
Phenol < 5
EOMT1 Eugenol 100
Chavicol ~75
t-Isoeugenol ~50

Data derived from qualitative descriptions in Gang et al., 2002.[7][9] The enzyme CVOMT1 is highly specific for chavicol, making it the primary catalyst for this compound (estragole) synthesis.

Table 2: Michaelis-Menten Constants for a Related Phenylpropene O-Methyltransferase

Enzyme Substrate Km (µM)
AIMT1 (from Anise) Isoeugenol 19.3
S-adenosyl-L-methionine 54.5

Data from Koeduka et al., 2008.[10] AIMT1 is an O-methyltransferase from anise that acts on the propenylphenol isoeugenol, demonstrating typical affinity ranges for phenylpropene substrates and the SAM co-factor.

Detailed Experimental Protocols

The characterization of the this compound pathway relies on standard molecular biology and biochemical techniques. Below are representative protocols for the expression and analysis of the key enzyme, Chavicol O-methyltransferase (CVOMT).

Protocol 1: Heterologous Expression and Purification of CVOMT

This protocol describes the production of active CVOMT protein in an E. coli expression system, as performed in the characterization of basil OMTs.[11]

  • cDNA Amplification: Amplify the full-length coding sequence of the target CVOMT gene from a basil leaf cDNA library using PCR with gene-specific primers.

  • Cloning: Ligate the PCR product into a suitable bacterial expression vector (e.g., pET vectors) containing an N-terminal affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with a wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged CVOMT protein using an elution buffer (lysis buffer with 250 mM imidazole).

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE. Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol 2: In Vitro CVOMT Enzyme Activity Assay

This radiometric assay quantifies the transfer of a radiolabeled methyl group from SAM to the chavicol substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice (total volume of 50 µL):

    • 10 µL of 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 5 mM DTT)

    • 5 µL of 10 mM Chavicol (substrate, dissolved in DMSO)

    • 1-5 µg of purified recombinant CVOMT protein

    • Deionized water to bring the volume to 45 µL.

  • Initiation of Reaction: Start the reaction by adding 5 µL of S-adenosyl-L-[14C-methyl]methionine (SAM) to a final concentration of ~20 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl.

  • Product Extraction: Add 200 µL of ethyl acetate (B1210297), vortex vigorously for 30 seconds, and centrifuge to separate the phases. The methylated, non-polar product (this compound) will partition into the organic ethyl acetate phase.

  • Quantification:

    • Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

  • Controls: Run parallel reactions including a no-enzyme control (to measure background) and a boiled-enzyme control (to confirm heat-lability of the activity).

Protocol 3: GC-MS Analysis of this compound in Plant Tissues

This protocol outlines the extraction and quantification of this compound from aromatic herb leaves.

  • Sample Preparation: Flash-freeze a known weight (e.g., 100 mg) of fresh leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Transfer the powder to a glass vial containing 1 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) and an internal standard (e.g., undecane) of known concentration.

    • Vortex vigorously and incubate at room temperature for 1-2 hours with gentle agitation.

  • Sample Cleanup: Centrifuge the sample to pellet the plant debris. Transfer the supernatant to a new vial. For cleaner samples, the extract can be passed through a small silica (B1680970) gel column.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract into the GC-MS system.

    • Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 60°C, ramp at 5°C/min to 240°C, and hold for 5 minutes.

    • Mass Spectrometry (MS): Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

  • Identification and Quantification:

    • Identify the this compound peak based on its retention time and by comparing its mass spectrum to a known standard and a spectral library (e.g., NIST).

    • Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

Experimental Workflow cluster_0 Protein Production cluster_1 Enzyme Characterization cluster_2 Metabolite Analysis cDNA Isolate CVOMT cDNA from Basil Clone Clone into Expression Vector cDNA->Clone Express Express in E. coli Clone->Express Purify Purify Protein via Affinity Chromatography Express->Purify Assay Perform Radiometric Enzyme Assay Purify->Assay Kinetics Determine Km and Vmax Assay->Kinetics Specificity Test Substrate Specificity Assay->Specificity Extract Extract Volatiles from Plant Tissue GCMS Analyze by GC-MS Extract->GCMS Quantify Identify & Quantify This compound GCMS->Quantify

Caption: Workflow for the biochemical characterization of Chavicol O-methyltransferase.

References

The Central Role of Allylanisole in the Chemical Ecology of Cycas revoluta

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cycas revoluta, a dioecious gymnosperm, relies on a sophisticated chemical communication system for its reproductive success. Central to this system is the volatile phenylpropanoid, allylanisole (also known as estragole), which functions as the primary chemical attractant for its pollinators. This technical guide provides an in-depth analysis of the role of this compound in the biology of Cycas revoluta, summarizing the current state of knowledge on its biosynthesis, emission, and ecological function. Detailed experimental protocols for the analysis of C. revoluta volatiles are provided, alongside a putative biosynthetic pathway for this compound. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, plant biology, and natural product chemistry, as well as for professionals in the field of drug development interested in the pharmacological potential of phenylpropanoids.

Introduction

Cycas revoluta Thunb., commonly known as the sago palm, is a member of the ancient order of Cycadales. While historically considered to be wind-pollinated, emerging evidence points to a more complex pollination strategy involving both anemophily and entomophily.[1] A key element in this strategy is the emission of a strong, unpleasant odor from both male and female cones, which has been shown to be dominated by the volatile compound this compound.[2] This compound plays a crucial role in mediating the interaction between the plant and its insect pollinators, primarily the generalist beetle Carpophilus chalybeus.[1] Understanding the chemical ecology of this interaction, with this compound at its core, provides valuable insights into the evolution of plant-insect relationships and may reveal novel avenues for the development of bioactive compounds.

Quantitative Analysis of Cycas revoluta Volatiles

The volatile organic compounds (VOCs) emitted by the cones of Cycas revoluta have been analyzed using gas chromatography-mass spectrometry (GC-MS). These studies have consistently identified this compound as the principal component of the scent bouquet.

Table 1: Chemical Composition of Volatiles Emitted from Male and Female Cones of Cycas revoluta [2]

CompoundRelative Abundance (%)
This compound (Estragole) 67.0 - 92.7
AnetholePresent in small amounts
Methyl salicylatePresent in small amounts
Methyl eugenolPresent in small amounts
Ethyl benzoatePresent in small amounts
Fatty acid estersDetected in some samples

Putative Biosynthesis of this compound in Cycas revoluta

This compound is a phenylpropanoid, a class of compounds synthesized from the amino acid L-phenylalanine. While the specific enzymatic steps have not been fully elucidated in Cycas revoluta, a putative pathway can be constructed based on known phenylpropanoid biosynthesis in other plant species, such as sweet basil (Ocimum basilicum) and fennel (Foeniculum vulgare).

The proposed pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Following a series of hydroxylation and methylation steps, the pathway leads to the formation of chavicol. The final step is the O-methylation of chavicol to form this compound, a reaction catalyzed by a chavicol O-methyltransferase (CVOMT) or a similar O-methyltransferase.

Allylanisole_Biosynthesis cluster_enzymes Enzymes Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chav Chavicol CouCoA->Chav Multiple Steps Allyl This compound (Estragole) Chav->Allyl CVOMT/OMT PAL Phenylalanine Ammonia-Lyase C4H Cinnamate-4-Hydroxylase FourCL 4-Coumarate-CoA Ligase CVOMT Chavicol O-Methyltransferase

Putative biosynthetic pathway of this compound in Cycas revoluta.

Ecological Role of this compound

The strong scent of this compound emitted by Cycas revoluta cones serves as a long-distance chemical cue for pollinators. While the plant can be wind-pollinated over short distances (within a 2-meter radius of male cones), insect pollination is crucial for fertilization over greater distances.[1] The beetle Carpophilus chalybeus has been identified as a key pollinator, and it is attracted to both male and female cones, likely guided by the this compound emissions.[1] This interaction is considered a form of generalist pollination, as C. chalybeus is not exclusively dependent on C. revoluta.

The high concentration of this compound may also play a defensive role, deterring herbivores or microbial pathogens. However, specific bioassay data on the repellent or antimicrobial effects of this compound in the context of Cycas revoluta are currently lacking.

Experimental Protocols

Volatile Collection from Cycas revoluta Cones

A standardized method for collecting volatiles from cycad cones involves headspace adsorption.

Volatile_Collection_Workflow start Select healthy, receptive C. revoluta cone bag Enclose cone in a nalophan bag start->bag pump Draw headspace air through an adsorbent tube (e.g., Tenax TA) using a portable pump bag->pump elute Elute trapped volatiles from the adsorbent tube with a suitable solvent (e.g., hexane) pump->elute analyze Analyze the eluate using GC-MS elute->analyze

Workflow for the collection of volatiles from Cycas revoluta cones.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the GC-MS analysis of Cycas revoluta volatiles, based on methods used for essential oil analysis of the species.[3]

Table 2: GC-MS Parameters for Volatile Analysis

ParameterSpecification
Gas Chromatograph Perkin Elmer Gas Chromatography (Clarus 580) or equivalent
Mass Spectrometer MSD mass spectrometer (Clarus SQ8S) or equivalent
Column Elite-5MS (30.0 m × 0.25 mm i.d. × 0.25 µm) or similar
Carrier Gas Helium
Injection Volume 1.0 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 37 °C, ramp to 320 °C at a rate of 18-25 °C/min, hold for 1.85 min
MS Ion Source Temp. 280 °C
Scan Range m/z 35-500
Compound Identification Comparison of mass spectra and retention indices with authentic standards and libraries (e.g., NIST)
Insect Olfactometer Bioassays

To experimentally verify the attractant or repellent properties of this compound on pollinators like Carpophilus chalybeus, olfactometer bioassays are employed. A four-arm olfactometer is a suitable apparatus for providing a choice of different odor sources.

Olfactometer_Bioassay start Introduce a starved C. chalybeus beetle into the central chamber of a four-arm olfactometer arms Present different odor stimuli in the four arms: 1. This compound 2. Hexane (control) 3. Cone extract 4. Empty (air) start->arms observe Record the time the beetle spends in each arm and the first choice made arms->observe analyze Statistically analyze the data to determine preference or avoidance observe->analyze

Logical workflow for an olfactometer bioassay with Carpophilus chalybeus.

Implications for Drug Development

Phenylpropanoids, including this compound and its isomers, are known to possess a wide range of biological activities. Estragole itself has been investigated for its potential cytotoxic, antimicrobial, and insecticidal properties. The elucidation of the chemical ecology of Cycas revoluta not only provides a deeper understanding of plant-insect interactions but also highlights the potential for biodiscovery. The biosynthetic pathway of this compound could be a target for metabolic engineering to produce this and related compounds for various applications. Further investigation into the minor volatile components of C. revoluta may also reveal novel bioactive molecules.

Conclusion

This compound is unequivocally the primary volatile compound in the reproductive cones of Cycas revoluta, playing a pivotal role in its pollination ecology. While its biosynthesis is likely to follow the general phenylpropanoid pathway, further research is needed to characterize the specific enzymes involved in this ancient gymnosperm. Moreover, quantitative studies on the emission rates of this compound and detailed bioassays with its key pollinator, Carpophilus chalybeus, will provide a more complete picture of this fascinating chemical communication system. The information presented in this guide serves as a foundation for future research into the chemical ecology of Cycas revoluta and the potential applications of its unique chemistry.

References

The Metabolic Fate of Allylanisole: A Technical Guide to its Bioactivation and Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole (B85927), is a naturally occurring phenylpropene found in numerous herbs and spices. While generally recognized as safe at low consumption levels, its metabolic activation to potentially carcinogenic intermediates necessitates a thorough understanding of its metabolic pathways. This technical guide provides an in-depth examination of the metabolism of this compound, detailing the key enzymatic processes involved in both its detoxification and bioactivation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of its metabolism are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive overview for researchers in toxicology and drug development.

Introduction

This compound (4-allylanisole or estragole) is a significant component of essential oils derived from plants such as basil, fennel, tarragon, and star anise. Its characteristic sweet, anise-like aroma has led to its widespread use as a flavoring agent in the food and beverage industry. However, toxicological studies have raised concerns about its potential genotoxicity and carcinogenicity at high doses. The biological activity of this compound is intrinsically linked to its complex metabolism, which involves a delicate balance between detoxification and metabolic activation pathways. Understanding these pathways is crucial for assessing the risk associated with human exposure and for the development of safer products.

Metabolic Pathways of this compound

The metabolism of this compound is a dose-dependent process primarily occurring in the liver. It involves a series of Phase I and Phase II enzymatic reactions that can lead to either the formation of harmless, excretable metabolites or reactive intermediates capable of binding to cellular macromolecules like DNA.

Detoxification Pathways

At low exposure levels, this compound is primarily metabolized through detoxification pathways, ensuring its safe elimination from the body.

  • O-Demethylation: This process, catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of the methyl group from the methoxy (B1213986) moiety of this compound, yielding p-allylphenol. This metabolite can then be conjugated and excreted.

  • Side-Chain Oxidation: The allyl side chain can undergo oxidation to form various metabolites that are subsequently conjugated and eliminated.

  • Glucuronidation: The proximate carcinogenic metabolite, 1'-hydroxyestragole (B1218065), can be detoxified through conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). This forms a water-soluble glucuronide conjugate that is readily excreted in the urine.[1]

Bioactivation Pathway

At higher doses, the detoxification pathways can become saturated, leading to an increased flux through the bioactivation pathway, which is a major toxicological concern.

  • 1'-Hydroxylation: The initial and rate-limiting step in the bioactivation of this compound is the hydroxylation of the 1'-carbon of the allyl side chain, catalyzed by CYP enzymes, particularly CYP1A2 and CYP2A6.[2] This reaction forms the proximate carcinogen, 1'-hydroxyestragole.[1][3]

  • Sulfoconjugation: The subsequent and critical step is the sulfoconjugation of 1'-hydroxyestragole by sulfotransferases (SULTs), primarily SULT1A1.[2] This reaction generates the highly reactive and unstable ultimate carcinogen, 1'-sulfooxyestragole.

  • DNA Adduct Formation: 1'-Sulfooxyestragole can spontaneously decompose to form a reactive carbocation.[2] This electrophilic species can then covalently bind to nucleophilic sites in cellular macromolecules, including DNA, to form DNA adducts.[3][4] The formation of these adducts is considered a key initiating event in the carcinogenicity of this compound.[2][4]

The overall metabolic scheme of this compound is depicted in the following diagram:

Metabolism_of_this compound cluster_detox Detoxification cluster_bioactivation Bioactivation This compound This compound (Estragole) O_Demethylation_Metabolite p-Allylphenol This compound->O_Demethylation_Metabolite CYPs (O-Demethylation) Hydroxylation_Metabolite 1'-Hydroxyestragole (Proximate Carcinogen) This compound->Hydroxylation_Metabolite CYP1A2, CYP2A6 (1'-Hydroxylation) Excretion1 Excretion O_Demethylation_Metabolite->Excretion1 Conjugation Sulfoconjugation_Metabolite 1'-Sulfooxyestragole (Ultimate Carcinogen) Hydroxylation_Metabolite->Sulfoconjugation_Metabolite SULTs (Sulfoconjugation) Glucuronide_Conjugate 1'-Hydroxyestragole Glucuronide Hydroxylation_Metabolite->Glucuronide_Conjugate UGTs (Glucuronidation) DNA_Adducts DNA Adducts Sulfoconjugation_Metabolite->DNA_Adducts Spontaneous decomposition Excretion2 Excretion Glucuronide_Conjugate->Excretion2

Metabolic pathways of this compound.

Quantitative Metabolic Data

The balance between detoxification and bioactivation of this compound is influenced by the dose and the species. The following tables summarize key quantitative data from various in vivo and in vitro studies.

Table 1: In Vivo Metabolism of this compound in Humans

DoseMetabolitePercentage of Dose Excreted in UrineReference
100 µg1'-Hydroxyestragole0.2 - 0.4%[5]
Fennel TeaConjugated 1'-hydroxyestragole< 0.41%[6][7]
Fennel Teap-Allylphenol17%[6][7]

Table 2: Dose-Dependent Metabolism of this compound in Rodents

SpeciesDose (mg/kg)Major Metabolic PathwayExcretion of 1'-Hydroxyestragole ConjugateReference
Rat0.05O-Demethylation~1%[8]
Rat>2501'-Hydroxylation8-23%[8]
Mouse0.05O-Demethylation~1%[8]
Mouse>2501'-Hydroxylation8-23%[8]

Table 3: In Vitro DNA Adduct Formation

Cell LineCompoundConcentrationDNA Adducts (adducts/10⁸ nucleotides)Reference
Human HepaRGEstragole50 µM (repeated exposure)17.53 adducts/cycle[9]
Primary Rat HepatocytesEstragole300 mg/kg bw (in vivo)1 per 10,000 nucleotides[10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism and its toxicological effects.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the kinetics of this compound metabolism by human liver microsomes.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.25 mg/mL), NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and varying concentrations of this compound (1-500 µM) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system. Incubate for 10-60 minutes at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant for analysis.

  • Metabolite Analysis: Analyze the supernatant for the formation of 1'-hydroxyestragole and other metabolites using a validated LC-MS/MS method.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In_Vitro_Metabolism_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Microsomes, this compound, Buffer) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH-generating system) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (Km, Vmax) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Workflow for in vitro metabolism assay.
Analysis of DNA Adducts by LC-MS/MS

Objective: To quantify the formation of this compound-derived DNA adducts in vitro or in vivo.

Protocol:

  • DNA Isolation: Isolate genomic DNA from treated cells or tissues using a standard DNA isolation kit or phenol-chloroform extraction.

  • DNA Hydrolysis: Enzymatically hydrolyze the DNA to nucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.

  • Solid-Phase Extraction (SPE): Purify and enrich the DNA adducts from the hydrolysate using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Separate the nucleosides and DNA adducts using a reverse-phase HPLC column and detect them using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

  • Quantification: Quantify the DNA adducts by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Express the results as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

DNA_Adduct_Analysis_Workflow Start Start DNA_Isolation Isolate Genomic DNA Start->DNA_Isolation DNA_Hydrolysis Enzymatic DNA Hydrolysis DNA_Isolation->DNA_Hydrolysis SPE Solid-Phase Extraction (SPE) DNA_Hydrolysis->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification End End Quantification->End

References

The Carcinogenic Potential of Allylanisole and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole (B85927), is a naturally occurring alkenylbenzene found in various herbs and spices. While traditionally used as a flavoring agent, concerns regarding its carcinogenic potential have prompted extensive research. This technical guide provides an in-depth analysis of the carcinogenic properties of this compound and its metabolites. It summarizes key quantitative data from carcinogenicity and genotoxicity studies, details the experimental protocols used in this research, and visually represents the underlying molecular pathways and experimental workflows. The evidence strongly indicates that this compound is a hepatocarcinogen in rodents, primarily through a genotoxic mechanism involving metabolic activation to reactive intermediates that form DNA adducts.

Introduction

This compound (4-allylanisole or estragole) is a phenylpropene, a natural organic compound found in essential oils of various plants, including basil, fennel, tarragon, and anise.[1] Its structural similarity to known carcinogens like safrole has led to significant investigation into its toxicological profile.[2] This document serves as a comprehensive resource for professionals in research and drug development, offering a detailed examination of the carcinogenic potential of this compound and its metabolic derivatives.

Metabolic Activation and Signaling Pathways

The carcinogenicity of this compound is not direct but is dependent on its metabolic activation in the liver.[3] The primary pathway involves a series of enzymatic reactions that convert the parent compound into highly reactive electrophiles capable of binding to DNA and inducing mutations.

The metabolic activation of this compound is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate this compound at the 1'-position of the allyl group to form the proximate carcinogen, 1'-hydroxyestragole (B1218065).[3] This metabolite is then further activated by sulfotransferases (SULTs), which catalyze the formation of the highly unstable and electrophilic ultimate carcinogen, 1'-sulfooxyestragole.[4] This reactive sulfate (B86663) ester can then spontaneously decompose to a carbocation that readily forms covalent adducts with cellular macromolecules, including DNA.[3] The formation of these DNA adducts is considered a critical initiating event in the carcinogenicity of this compound.

Detoxification pathways, such as O-demethylation and glucuronidation of 1'-hydroxyestragole, compete with the activation pathway.[2] The balance between these activation and detoxification pathways is dose-dependent, with the activation pathway becoming more prominent at higher doses.[2]

metabolic_activation This compound This compound (Estragole) hydroxyestragole 1'-Hydroxyestragole (Proximate Carcinogen) This compound->hydroxyestragole CYP450 (1'-hydroxylation) sulfooxyestragole 1'-Sulfooxyestragole (Ultimate Carcinogen) hydroxyestragole->sulfooxyestragole SULT detox Detoxification (e.g., Glucuronidation) hydroxyestragole->detox carbocation Carbocation sulfooxyestragole->carbocation Spontaneous decomposition dna_adducts DNA Adducts carbocation->dna_adducts Covalent binding

Metabolic activation pathway of this compound.

Quantitative Data on Carcinogenicity and Genotoxicity

Numerous studies have provided quantitative data on the carcinogenic and genotoxic effects of this compound and its metabolites. These findings are summarized in the tables below for ease of comparison.

Table 1: Hepatocellular Carcinoma in CD-1 Female Mice Fed Diets Containing Estragole[6]
Treatment GroupDose in Diet (w/w)Number of MiceIncidence of Hepatocellular Carcinomap-value
Control04711%-
Estragole0.23%4556%< 0.001
Estragole0.46%4171%< 0.001
Table 2: Dose-Dependent DNA Adduct Formation in the Liver of Male Sprague Dawley Rats 48 hours After a Single Oral Gavage Dose of Estragole[7][8]
Dose (mg/kg bw)Mean DNA Adducts (adducts/106 nucleotides) ± SD
0 (Vehicle Control)Not Detected
50.12 ± 0.04
300.85 ± 0.21
752.45 ± 0.63
1505.98 ± 1.52
30011.23 ± 2.81
Table 3: Genotoxicity of Estragole and its Metabolites in Various Assays
CompoundAssaySystemEndpointResultReference
EstragoleAmes TestSalmonella typhimuriumGene mutationWeakly mutagenic with metabolic activation[5]
1'-Acetoxyestragole (B1202657)Ames TestSalmonella typhimurium TA100Gene mutationStrongly mutagenic[6]
EstragoleDNA Adduct FormationRat HepatocytesDNA bindingForms DNA adducts after metabolic activation[7]
EstragoleComet AssayHuman HepG2 cellsDNA strand breaksInduces DNA damage[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to assess the carcinogenicity and genotoxicity of this compound.

In Vivo Rodent Carcinogenicity Bioassay

This protocol describes a typical long-term carcinogenicity study in rodents to evaluate the tumor-inducing potential of a test substance.

rodent_bioassay cluster_0 Pre-study Phase cluster_1 Dosing Phase (e.g., 18-24 months) cluster_2 Post-dosing & Analysis Phase A Animal Acclimatization (e.g., 1-2 weeks) B Randomization into Dose Groups A->B C Daily Dosing (e.g., gavage, diet) B->C D Regular Clinical Observation and Body Weight Measurement C->D E Terminal Sacrifice D->E F Necropsy and Gross Pathology E->F G Histopathological Examination of Tissues F->G H Tumor Incidence and Multiplicity Analysis G->H

Workflow for a rodent carcinogenicity bioassay.

Protocol Steps:

  • Animal Selection and Acclimatization: Male and female rodents (commonly F344/N rats or B6C3F1 mice) are obtained from a reputable supplier and are acclimated to the laboratory environment for at least one week.

  • Group Assignment and Dosing: Animals are randomly assigned to control and treatment groups. The test substance (this compound) is typically administered by oral gavage or in the diet for a period of 18-24 months.[9]

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected and preserved for histopathological evaluation.

  • Data Analysis: The incidence and multiplicity of tumors in the treatment groups are compared to the control group using appropriate statistical methods.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.

p32_postlabeling A DNA Isolation from tissue B Enzymatic Digestion to 3'-mononucleotides A->B C Adduct Enrichment (e.g., nuclease P1) B->C D 5'-Labeling with [γ-32P]ATP (T4 Polynucleotide Kinase) C->D E Chromatographic Separation (TLC or HPLC) D->E F Detection and Quantification (Autoradiography/Scintillation) E->F

Workflow of the 32P-postlabeling assay.

Protocol Steps:

  • DNA Isolation and Digestion: DNA is isolated from the target tissue (e.g., liver) and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[3]

  • Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often by treatment with nuclease P1, which dephosphorylates normal nucleotides but not the adducted ones.[3]

  • 32P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by incubation with [γ-32P]ATP and T4 polynucleotide kinase.[4]

  • Chromatography: The 32P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as the number of adducts per 106-108 normal nucleotides.[10]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells.

comet_assay A Cell Preparation and Treatment with Test Compound B Embedding Cells in Low-Melting-Point Agarose (B213101) A->B C Cell Lysis (High salt and detergent) B->C D DNA Unwinding (Alkaline conditions) C->D E Electrophoresis D->E F DNA Staining (e.g., Propidium (B1200493) Iodide) E->F G Visualization and Scoring (Fluorescence Microscopy) F->G

Workflow of the comet assay.

Protocol Steps:

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cultured cells that have been exposed to the test compound.[11]

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[12]

  • Lysis: The slides are immersed in a lysis solution containing high salt and detergent to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[11]

  • DNA Unwinding: The slides are placed in an alkaline buffer to unwind the DNA, which is necessary to reveal single-strand breaks.[13]

  • Electrophoresis: The slides are subjected to electrophoresis, during which the negatively charged DNA fragments migrate from the nucleoid towards the anode, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage.[12]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium iodide) and visualized using a fluorescence microscope.[12]

  • Scoring: The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[12]

Conclusion

References

Biological Activities of Allylanisole: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylanisole, scientifically known as 1-methoxy-4-(prop-2-en-1-yl)benzene and commonly referred to as estragole (B85927) or methyl chavicol, is a natural organic compound classified as a phenylpropene. It is a primary constituent of the essential oils of numerous plants, including tarragon (60-75%), basil (23-88%), fennel, and anise (2%). Its distinct anise-like aroma has led to its widespread use in flavorings, fragrances, and traditional medicine. In recent years, this compound has garnered significant scientific interest due to its diverse range of biological activities. These activities span from promising therapeutic effects, such as anti-inflammatory and anticancer properties, to toxicological concerns related to its metabolism at high doses.

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key molecular pathways and workflows.

Anti-inflammatory and Immunomodulatory Activities

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in both in vitro and in vivo models. Its primary mechanism involves the modulation of key signaling pathways that regulate the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of this compound are largely attributed to its ability to regulate the Nuclear Factor-kappa B (NF-κB) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][2][3] In LPS-stimulated macrophages, this compound significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] It achieves this by preventing the degradation of IκB-α, which in turn blocks the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

Simultaneously, this compound activates the Nrf2 pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By up-regulating the Nrf2/HO-1 pathway, this compound suppresses intracellular reactive oxygen species (ROS) production, contributing to its anti-inflammatory and cytoprotective effects.[1][3]

dot

Anti-inflammatory Signaling Pathway of this compound Figure 1: this compound's Anti-inflammatory Mechanism cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates ROS ROS TLR4->ROS IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates This compound This compound This compound->Keap1 Inhibits This compound->ROS Suppresses Gene_Inflam Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Gene_Inflam Induces Gene_Antiox Antioxidant Genes (HO-1) Nrf2_n->Gene_Antiox

Caption: this compound inhibits NF-κB and activates the Nrf2/HO-1 pathway.

Quantitative Data: Anti-inflammatory & Immunomodulatory Activity

ActivityModel SystemConcentration / DoseObserved EffectReference
Anti-inflammatoryLPS-induced RAW 264.7 cells84.5-674 μMInhibition of NO, iNOS, COX-2; Regulation of NF-κB and Nrf-2 pathways.[1][2]
Anti-edematogenicCarrageenan-induced paw edema (mice)30-60 mg/kg (p.o.)Significant reduction in paw edema.[1]
Anti-arthriticFreund's Adjuvant-induced arthritis (rats)10, 30, 60 mg/kg (p.o.)Attenuated arthritis development, paw edema, and pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) mRNA expression.[4]
Leukocyte MigrationIntravital microscopy (mice)250-750 mg/kg (p.o.)Reduced rolling and adherent leukocytes.[1]
Neutrophil MigrationfMLP-induced (in vitro)3-60 μg/mLInhibition of neutrophil migration.[1]

Experimental Protocol: Freund's Adjuvant-Induced Arthritis (AIA) Model

This protocol is based on methodologies used to assess the anti-arthritic potential of compounds like this compound.[4][5][6][7][8][9]

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220g) are used. Animals are acclimatized for one week prior to the experiment.

  • Induction of Arthritis:

    • Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g., 10 mg/mL) suspended in mineral oil, into the sub-plantar region of the right hind paw.[7][8]

  • Grouping and Treatment:

    • Animals are divided into groups (n=6): Normal Control (no CFA), Arthritic Control (CFA + vehicle), Reference Drug (CFA + Piroxicam, e.g., 10 mg/kg), and Test Groups (CFA + this compound at various doses, e.g., 10, 30, 60 mg/kg).

    • Oral administration of the vehicle, reference drug, or test compound begins on the day of induction (Day 0) and continues for a specified period (e.g., 21 or 28 days).

  • Parameter Assessment:

    • Paw Volume: Measured using a plethysmometer at regular intervals (e.g., every 3-4 days) to quantify edema.

    • Arthritic Score: Joints are scored visually for erythema, swelling, and deformity on a scale of 0-4.

    • Hematological & Biochemical Analysis: At the end of the study, blood is collected to analyze parameters like erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA.

    • Histopathology: Ankle joints are harvested, fixed in 10% formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).

Cytotoxic and Anticancer Activities

This compound exhibits dose-dependent cytotoxic activity against certain cancer cell lines, primarily through the induction of apoptosis.

Mechanism of Action: The anticancer mechanism of this compound involves triggering the intrinsic pathway of apoptosis. In MCF-7 breast cancer cells, it induces morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1] This process is mediated by the activation of key executioner enzymes, notably caspase-3 , which cleaves various cellular substrates, leading to programmed cell death.[1] The treatment results in a significant increase in the population of early apoptotic cells.[1]

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Apoptosis Induction by this compound Figure 2: Intrinsic Apoptosis Pathway Induced by this compound cluster_apoptosome This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax Bax Bax->Mitochondrion Forms pore Bcl2->Bax Inhibits Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active Cleaves Casp3 Pro-Caspase-3 Casp9_active->Casp3 Activates Casp3_active Caspase-3 Substrates Cellular Substrates (e.g., PARP) Casp3_active->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound induces apoptosis via caspase-3 activation.

Quantitative Data: Cytotoxic & Pro-Apoptotic Activity

ActivityCell LineConcentration / DoseObserved EffectReference
CytotoxicityMCF-7 (Human breast adenocarcinoma)IC50: 74 µg/mLDose-dependent reduction in cell viability.[1]
Apoptosis InductionMCF-737 µg/mL (IC50/2) for 4h43% of cell population in early apoptosis.[1]
Apoptosis InductionMCF-774 µg/mL (IC50) for 4h55% of cell population in early apoptosis; increased caspase-3 activity.[1]
Apoptosis InductionAA8, EM9 (Chinese hamster ovary)2000 µM for 24hInduction of apoptosis.[1]
CytotoxicityArtemia salina31.25-500 µg/mLNo significant cytotoxic effects observed.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing cell viability based on mitochondrial activity.[1][10][11][12]

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µg/mL). Include wells for a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activities

This compound, as a component of various essential oils, contributes to their known antimicrobial properties. The lipophilic nature of phenylpropenes allows them to interfere with the structure and function of microbial cells.

Mechanism of Action: The primary antibacterial mechanism of essential oil components like this compound involves disrupting the integrity and function of the bacterial cytoplasmic membrane.[8] This leads to increased permeability, leakage of vital intracellular constituents (ions, ATP, nucleic acids), and dissipation of the proton motive force, ultimately causing cell death. For fungi, the mechanism is often related to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to membrane disruption.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][13][14][15][16]

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The suspension is then adjusted to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and further diluted to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth. For example, starting from a high concentration (e.g., 2000 µg/mL) down to a low concentration (e.g., ~2 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance with a plate reader.

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MIC Determination Workflow Figure 3: Workflow for Broth Microdilution MIC Assay start Start prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Microbe Suspension prep_inoculum->inoculate prep_plate Prepare 2-fold Serial Dilutions of this compound in 96-well Plate prep_plate->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic mic_def MIC = Lowest Concentration with No Visible Growth determine_mic->mic_def end End mic_def->end

Caption: A standardized workflow for determining Minimum Inhibitory Concentration.

Toxicology and Metabolism

The safety profile of this compound is complex. While it has low acute toxicity, there are significant concerns regarding its potential genotoxicity and carcinogenicity at high doses, which are linked to its metabolic activation.

Mechanism of Action: this compound is metabolized in the liver via two primary, dose-dependent pathways:

  • O-demethylation (Detoxification): At low exposure levels, this is the major pathway, leading to the formation of chavicol, which is then excreted. This is considered a detoxification route.[15]

  • 1'-Hydroxylation (Activation): At higher doses, the O-demethylation pathway becomes saturated, and metabolism shifts towards 1'-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2, 2A6).[15][17][18] The resulting metabolite, 1'-hydroxyestragole , is a proximate carcinogen. It can be further conjugated by sulfotransferases (SULTs) to form the highly reactive 1'-sulfooxyestragole .[17][19][20] This electrophilic metabolite can bind covalently to cellular macromolecules, including DNA, forming adducts that can initiate carcinogenesis, particularly in the liver.[15][19][20][21]

The European Union's Committee on Herbal Medicinal Products has stated that because estragole has been demonstrated to be genotoxic and carcinogenic, a safe exposure limit cannot be established, and reductions in exposure are indicated.[10]

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Metabolic Pathways of this compound Figure 4: Dose-Dependent Metabolism of this compound This compound This compound (Estragole) Hydroxylation 1'-Hydroxylation (CYP450) This compound->Hydroxylation Pathway_Low Low Dose ODemethylation O-Demethylation Chavicol Chavicol ODemethylation->Chavicol Excretion1 Conjugation & Excretion Chavicol->Excretion1 Pathway_High High Dose (Saturation) Hydroxyestragole 1'-Hydroxyestragole (Proximate Carcinogen) Hydroxylation->Hydroxyestragole Sulfation Sulfation (SULT) Hydroxyestragole->Sulfation Detox2 Glucuronidation & Excretion Hydroxyestragole->Detox2 Detoxification Sulfooxyestragole 1'-Sulfooxyestragole (Ultimate Carcinogen) Sulfation->Sulfooxyestragole DNA DNA Sulfooxyestragole->DNA Binds to Adducts DNA Adducts (Hepatocarcinogenesis)

Caption: this compound metabolism shifts from detoxification to activation at high doses.

Quantitative Data: Toxicology

ActivityModel SystemConcentration / DoseObserved EffectReference
Acute ToxicityMouse, RatLD50: ~1000-2000 mg/kgLethality observed via oral and intraperitoneal routes.[15]
Dermal ToxicityRabbitLD50: >5000 mg/kgLow dermal toxicity.[15]
GenotoxicityHepG2-CYP1A2 cells1-300 µM3.2 to 7.1-fold increase in micronuclei counts.[1][20]
CarcinogenicityCD-1, B6C3F1 MiceVarious (oral, i.p., s.c.)Induction of hepatomas (hepatocellular carcinomas).[15][22]

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is a standard method for assessing genotoxic potential by detecting damage to chromosomes or the mitotic apparatus.[23][24][25][26][27]

  • Animal Model and Dosing:

    • Typically performed in mice or rats. A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD).

    • In the main study, at least 3 dose levels, a negative (vehicle) control, and a positive control (e.g., cyclophosphamide) are used, with at least 5 animals per sex per group.[23][24]

    • The test substance (this compound) is administered via an appropriate route, often oral gavage, either as a single treatment or two treatments 24 hours apart.

  • Sample Collection:

    • Bone marrow is typically collected 24 and 48 hours after the last treatment. The femurs are flushed to collect bone marrow cells.

    • Alternatively, peripheral blood can be sampled.

  • Slide Preparation and Staining:

    • A cell suspension is prepared, and smears are made on microscope slides.

    • Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs - immature) from normochromatic erythrocytes (NCEs - mature), such as Giemsa-May-Grünwald or acridine (B1665455) orange.

  • Scoring and Analysis:

    • Under a microscope, at least 4000 PCEs per animal are scored for the presence of micronuclei.[23]

    • The ratio of PCEs to NCEs is also determined to assess cytotoxicity to the bone marrow (myelotoxicity).

  • Interpretation: A positive result is defined as a dose-related increase in the frequency of micronucleated PCEs and a statistically significant increase at one or more dose levels compared to the negative control.

Other Biological Activities

In addition to the major activities detailed above, this compound has been reported to possess several other notable biological effects.

Quantitative Data: Other Activities

ActivityModel SystemConcentration / DoseObserved EffectReference
GastroprotectiveGastric ulcer models (mice)31.2-250 mg/kg (p.o.)Prevention of gastric ulcers via cytoprotective and antioxidant mechanisms.[1]
Anti-toxoplasmaToxoplasma gondii infected mice100 mg/kg (p.o.)Anti-toxoplasma activity in both congenital and noncongenital models.[1]
Local AnestheticDorsal Root Ganglion (DRG) neurons0.6-14 mMBlocked neuronal excitability by direct inhibition of Na⁺ channels.[1]
AntioxidantLPS-induced RAW 264.7 cellsNot specifiedSuppressed intracellular ROS production.[1]

Experimental Protocol: Caspase-3 Colorimetric Assay

This assay quantifies the activity of activated caspase-3, a key marker of apoptosis.[22][28][29][30]

  • Cell Culture and Lysis:

    • Culture cells (e.g., MCF-7) and treat with this compound for a specified time to induce apoptosis. Include an untreated control.

    • Harvest 1-5 x 10⁶ cells and pellet by centrifugation.

    • Resuspend the pellet in 50 µL of chilled cell lysis buffer, incubate on ice for 10 minutes, and centrifuge at high speed (e.g., 10,000 x g) to pellet debris.

    • Collect the supernatant (cytosolic extract). Determine the protein concentration of the extract.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein (in 50 µL of lysis buffer) to each well.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.

    • To initiate the reaction, add 5 µL of the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • During this time, active caspase-3 in the sample will cleave the substrate, releasing the yellow chromophore p-nitroanilide (pNA).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in caspase-3 activity can be calculated by comparing the absorbance readings of the treated samples with the untreated control after subtracting background readings.

Conclusion

This compound (estragole) is a phenylpropene with a pronounced duality in its biological profile. On one hand, it demonstrates significant therapeutic potential as an anti-inflammatory, immunomodulatory, and anticancer agent. Its ability to modulate critical signaling pathways like NF-κB and Nrf2, and to induce apoptosis in cancer cells, presents compelling avenues for drug development.

On the other hand, its dose-dependent metabolic activation to a genotoxic and carcinogenic metabolite, 1'-sulfooxyestragole, necessitates a cautious approach. The risk of hepatocarcinogenesis, demonstrated in rodent models at high doses, underscores the importance of limiting exposure, particularly in sensitive populations.

Future research should focus on elucidating the precise thresholds for its toxicological effects in human-relevant models and exploring synthetic derivatives that retain the therapeutic benefits while eliminating the metabolic liability. A deeper understanding of its antimicrobial and antioxidant mechanisms could also unlock new applications. For drug development professionals, this compound serves as both a promising lead compound and a cautionary tale in natural product research, highlighting the critical interplay between dose, metabolism, and biological outcome.

References

A Comprehensive Technical Guide to the Anti-inflammatory and Antioxidant Properties of Allylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene found in the essential oils of various aromatic plants such as tarragon, basil, fennel, and anise.[1] Traditionally utilized for its fragrance and flavor, emerging scientific evidence has illuminated its significant therapeutic potential, particularly its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth review of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the bioactivities of this compound. It aims to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development, detailing the compound's interaction with key signaling pathways, including NF-κB, MAPKs, and Nrf2, and summarizing its efficacy in established in vitro and in vivo models.

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanism of action is multifactorial, primarily involving the modulation of critical inflammatory signaling cascades, leading to the reduced expression of pro-inflammatory mediators.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting key signaling pathways that are central to the inflammatory response.[2] In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This inhibitory action is attributed to its ability to modulate the following upstream signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[5] this compound has been found to suppress the activation of the NF-κB pathway.[2][6] It inhibits the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[5][7] This blockade halts the transcription of target genes like iNOS, COX-2, and pro-inflammatory cytokines.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[8][9] this compound significantly inhibits the LPS-induced phosphorylation of ERK, JNK, and p38 in macrophages.[4] By downregulating MAPK activation, this compound further contributes to the suppression of inflammatory gene expression.

  • Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway: In addition to its inhibitory effects, this compound also demonstrates immunomodulatory activity by activating the Nrf2 pathway, a master regulator of the antioxidant response.[6][10] This activation leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1), which has intrinsic anti-inflammatory properties.[2][4]

The interplay between these pathways is visualized in the diagram below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates MAPKK MAPKK (MKK3/6/7) MAPKKK->MAPKK P MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK P IkB IκBα IKK->IkB P NFkB_complex IκBα NF-κB NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex->NFkB_p65 Releases This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflam_Genes Transcription

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-inflammatory Activity

The efficacy of this compound has been quantified in both cell-based (in vitro) and animal (in vivo) models of inflammation.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Model SystemTreatmentConcentration RangeMeasured EffectReference
LPS-induced RAW 264.7 MacrophagesEstragole (this compound)84.5 - 674 µMDose-dependent inhibition of NO, iNOS, and COX-2 expression.[3][6]
LPS-induced RAW 264.7 MacrophagesEstragole (this compound)Not specifiedSignificant inhibition of NF-κB and MAPK (ERK, JNK, p38) activation.[2][4]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelTreatmentDosage (Oral)Measured EffectReference
Carrageenan-induced Paw Edema (Mice)Estragole (this compound)30 - 60 mg/kgSignificant reduction in paw edema volume.[6]
Freund's Adjuvant-induced Arthritis (Rats)Estragole (this compound)10, 30, 60 mg/kgDose-dependent attenuation of arthritis development and paw edema.[11]
Freund's Adjuvant-induced Arthritis (Rats)Estragole (this compound)10, 30, 60 mg/kgSignificant reduction in serum TNF-α, IL-1β, and IL-6 levels.[11]
Leukocyte Migration Model (Mice)Estragole (this compound)250 - 750 mg/kgSignificant reduction in rolling and adherent leukocytes.[6]
Detailed Experimental Protocols

1.3.1 In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is standard for assessing the anti-inflammatory potential of compounds on cultured macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the non-stimulated control group) and incubating for a specified period (e.g., 30 min for phosphorylation studies, 24 hours for mediator production).[12][13]

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial ELISA kits.

  • Analysis of Protein and Gene Expression:

    • Western Blot: Cell lysates are prepared for protein analysis. Expression and phosphorylation levels of key proteins (iNOS, COX-2, IκBα, p65, p-ERK, p-JNK, p-p38) are determined by SDS-PAGE and immunoblotting with specific antibodies.

    • RT-qPCR: Total RNA is extracted from cells, reverse-transcribed to cDNA, and the mRNA expression levels of target genes are quantified using real-time PCR.

G cluster_analysis Downstream Analysis start Start: Seed RAW 264.7 Cells (24h incubation) pretreat Pre-treat with this compound (1-2 hours) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (30 min to 24h) stimulate->incubate collect Collect Supernatant & Cell Lysates incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa wb Western Blot (Proteins) collect->wb qpcr RT-qPCR (mRNA) collect->qpcr

Caption: Experimental workflow for in vitro anti-inflammatory assays.

1.3.2 In Vivo: Carrageenan-Induced Paw Edema in Mice

This model is used to evaluate the effect of a compound on acute local inflammation.[14]

  • Animal Acclimatization: Male BALB/c mice or similar strains are acclimatized for at least one week with standard food and water ad libitum.

  • Grouping: Animals are randomly divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin), and this compound treatment groups at various doses.

  • Compound Administration: this compound or the control drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to the inflammatory insult.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each mouse.

  • Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Antioxidant Properties of this compound

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is intrinsically linked to inflammation and cellular damage.[13] this compound has been identified as a potent antioxidant capable of mitigating oxidative stress through direct ROS scavenging and upregulation of endogenous antioxidant systems.

Molecular Mechanisms of Action

The antioxidant activity of this compound is primarily mediated through two mechanisms:

  • Direct ROS Scavenging: As a phenolic compound, this compound can directly neutralize free radicals.[15] It can donate a hydrogen atom to quench reactive species like the hydroxyl radical (HO•) and superoxide (B77818) anion (O₂•⁻), thus terminating damaging chain reactions.[16][17] Studies have shown it effectively suppresses intracellular ROS production in cells stimulated with agents like LPS.[2][6]

  • Activation of the Nrf2-ARE Pathway: This is a key mechanism for cellular defense against oxidative stress.[10] Under stress conditions, this compound promotes the dissociation of the transcription factor Nrf2 from its cytoplasmic repressor, Keap1.[4][6] Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[18] This leads to the increased expression of Phase II detoxifying and antioxidant enzymes, most notably heme oxygenase-1 (HO-1), which provides sustained protection against oxidative damage.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->ROS Scavenges This compound->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Antioxidant mechanisms of this compound via ROS scavenging and Nrf2 activation.
Quantitative Data on Antioxidant Activity

Quantitative assessment of direct antioxidant capacity is typically performed using in vitro chemical assays.

Table 3: In Vitro Antioxidant Effects of this compound

Assay / Model SystemTreatmentMeasured EffectReference
LPS-induced RAW 264.7 MacrophagesEstragole (this compound)Significant suppression of intracellular ROS production.[2][6]
LPS-induced RAW 264.7 MacrophagesEstragole (this compound)Upregulation of HO-1 protein expression via Nrf-2 activation.[2]

Note: Specific IC₅₀ values for this compound in standard antioxidant assays like DPPH or ABTS were not prominently available in the reviewed literature, which focused more on cellular models.

Detailed Experimental Protocols

2.3.1 In Vitro: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common, rapid, and simple method to screen for the radical scavenging activity of compounds.[19][20]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to an equal volume of the sample or control dilutions. A blank containing only methanol is also prepared.

  • Incubation: The plate is shaken gently and incubated at room temperature in the dark for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader. The purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

G start Start: Prepare this compound & Control Dilutions add_dpph Add Methanolic DPPH Solution to 96-well Plate start->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging & Determine IC50 Value measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

2.3.2 In Vitro: Cellular ROS Scavenging Assay

This assay measures the ability of a compound to reduce intracellular ROS levels.

  • Cell Culture: Adherent cells (e.g., RAW 264.7 macrophages) are seeded in a black, clear-bottom 96-well plate and allowed to attach overnight.

  • Probe Loading: The cells are washed and then loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), by incubating them in a solution of the probe for 30-60 minutes. DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Treatment: Cells are washed to remove excess probe and then treated with different concentrations of this compound for 1-2 hours.

  • Oxidative Stress Induction: ROS production is induced by adding a stressor, such as H₂O₂ or LPS, to the cells.

  • Fluorescence Measurement: The fluorescence intensity (excitation ~485 nm, emission ~535 nm) is measured immediately and at time intervals using a fluorescence plate reader.

  • Data Analysis: The reduction in fluorescence intensity in this compound-treated cells compared to the vehicle-treated, stressed cells indicates ROS scavenging activity.

Conclusion and Future Directions

This compound (estragole) has emerged as a promising natural compound with well-defined anti-inflammatory and antioxidant properties. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB and MAPKs while activating the protective Nrf2 antioxidant response makes it a compelling candidate for further investigation. The data summarized herein demonstrate its efficacy in relevant preclinical models of inflammation and oxidative stress.

For drug development professionals, this compound represents a valuable lead structure. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, structure-activity relationship (SAR) studies to optimize efficacy and safety, and evaluation in more complex chronic disease models. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists aiming to build upon the existing knowledge and explore the full therapeutic potential of this versatile phytochemical.

References

Allylanisole: A Technical Guide to its Antimicrobial and Insecticidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene found in the essential oils of various plants, including basil, tarragon, and fennel. This compound has garnered significant scientific interest due to its broad-spectrum biological activities. This technical guide provides an in-depth analysis of the antimicrobial and insecticidal effects of this compound, consolidating quantitative data, detailing experimental protocols, and illustrating mechanisms of action and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antimicrobial and insecticidal agents.

Antimicrobial Activity of this compound

This compound has demonstrated notable efficacy against a range of pathogenic bacteria and fungi. Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound against various microorganisms is summarized in the tables below.

Table 1: Antibacterial Activity of this compound (Estragole)

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus6700[1]
Escherichia coli13200[1]
Bacillus subtilis58.75[2]
Salmonella paratyphi38.52[2]
Bacillus megaterium63.15[2]
Shigella sonnei63.43[2]
Pseudomonas syringae1250[3]

Table 2: Antifungal Activity of this compound (Estragole)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans3700[1]
Candida albicans58.75[2]
Cryptococcus neoformans88.51[2]
Blastomyces dermatitidis131.2[2]
Pityrosporum ovale61.54[2]
Proposed Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound and other phenylpropenes involves the disruption of microbial cell membrane integrity.[1] This leads to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death. While a specific signaling pathway has not been fully elucidated, the lipophilic nature of this compound allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and function.

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Proposed Antimicrobial Mechanism of this compound.
Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[4][5][6]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

2. Inoculum Preparation:

  • Culture the test microorganism (bacteria or fungi) in an appropriate broth medium.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4]

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

3. Serial Dilution in 96-Well Plate:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first column of wells and mix, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.

4. Inoculation and Controls:

  • Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions.

  • Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).[4]

5. Incubation:

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[4]

6. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4] This can be confirmed by adding a growth indicator like resazurin.[5]

Workflow for Broth Microdilution MIC Assay.

Insecticidal Activity of this compound

This compound exhibits significant insecticidal properties against a variety of insect pests, particularly through fumigant and contact action. Its efficacy is often expressed as the Lethal Concentration (LC₅₀), the concentration required to kill 50% of the test insect population within a specified time.

Quantitative Insecticidal Data

The insecticidal efficacy of this compound against various insect species is detailed below.

Table 3: Fumigant Toxicity of this compound (Estragole) against Stored-Product Pests

Insect SpeciesExposure Time (h)LC₅₀ (µL/L air)Reference
Rhyzopertha dominica2427.21[7]
Rhyzopertha dominica4822.19[7]
Rhyzopertha dominica7216.47[7]
Tribolium castaneum2438.91[7]
Tribolium castaneum4830.76[7]
Tribolium castaneum7225.75[7]

Table 4: Contact Toxicity of this compound (Estragole) against Fruit Flies

Insect SpeciesConcentration (%)Mortality (%)Exposure MethodReference
Ceratitis capitata≥ 2.5100Impregnated wicks[8]
Bactrocera dorsalis≥ 2.5100Impregnated wicks[8]
Bactrocera cucurbitae≥ 2.5100Impregnated wicks[8]
Proposed Insecticidal Mode of Action

The insecticidal mode of action of this compound is believed to be neurotoxic. Structural similarities between this compound and methyl eugenol (B1671780) (an insect attractant) suggest a potential interaction with insect neuronal receptors. It is hypothesized that this compound may act as an antagonist at these receptor sites, disrupting normal neurotransmission and leading to paralysis and death.[9] However, the precise molecular targets have not yet been definitively identified.

G This compound This compound Receptor Insect Neuronal Receptors This compound->Receptor Targets Binding Antagonistic Binding Receptor->Binding Results in Disruption Disruption of Neurotransmission Binding->Disruption Paralysis Paralysis & Death Disruption->Paralysis

Proposed Insecticidal Mode of Action of this compound.
Experimental Protocol: Fumigant and Contact Toxicity Bioassays

The following protocols are standard methods for assessing the insecticidal activity of this compound.[7]

1. Fumigant Toxicity Bioassay:

  • Fumigation Chambers: Use sealed glass jars or vials of a known volume.

  • Application: Apply different dilutions of this compound (in a volatile solvent) to a filter paper attached to the inside of the lid. Allow the solvent to evaporate.

  • Insect Exposure: Introduce a known number of adult insects into each chamber and seal it.

  • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Correct for control mortality using Abbott's formula and use probit analysis to calculate LC₅₀ values.

2. Contact Toxicity Bioassay (Leaf Dip Method):

  • Preparation of Test Solutions: Prepare various concentrations of this compound in water with a small amount of an emulsifier (e.g., Tween 80).

  • Leaf Preparation and Application: Dip fresh, uniform-sized leaf discs from a host plant into the test solutions for a short duration (e.g., 10 seconds) and allow them to air dry. Control leaves are dipped in the emulsifier-water solution only.

  • Insect Exposure: Place the treated leaf discs in Petri dishes with a moist filter paper. Introduce a known number of insects into each dish.

  • Mortality Assessment: Record mortality after a set period (e.g., 24, 48, 72 hours).

  • Data Analysis: Correct for control mortality and use probit analysis to determine LC₅₀ values.

G cluster_fumigant Fumigant Toxicity Workflow cluster_contact Contact Toxicity Workflow (Leaf Dip) F1 Prepare this compound Dilutions F2 Apply to Filter Paper in Sealed Chamber F1->F2 F3 Introduce Insects & Seal Chamber F2->F3 F4 Record Mortality over Time F3->F4 F5 Calculate LC₅₀ (Probit Analysis) F4->F5 C1 Prepare this compound Emulsions C2 Dip Leaf Discs & Air Dry C1->C2 C3 Place in Petri Dish & Introduce Insects C2->C3 C4 Record Mortality over Time C3->C4 C5 Calculate LC₅₀ (Probit Analysis) C4->C5

Workflows for Insecticidal Bioassays.

Conclusion

This compound exhibits significant potential as a natural antimicrobial and insecticidal agent. Its efficacy against a broad spectrum of bacteria, fungi, and insect pests, coupled with its distinct modes of action, makes it a compelling candidate for further research and development. The data and protocols presented in this guide offer a solid foundation for scientists and professionals aiming to explore the therapeutic and pest management applications of this versatile phenylpropene. Further investigation into its precise molecular targets and in vivo efficacy is warranted to fully realize its potential in drug development and agriculture.

References

Allylanisole as an Insect Attractant in Pollination Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene, an organic compound found in a variety of plants.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an allyl group.[1] This volatile organic compound (VOC) is a primary constituent in the essential oils of several plant species, including tarragon (where it comprises 60-75% of the oil), basil, fennel, anise, and pine oil.[1] In the field of pollination ecology, this compound plays a crucial role as a semiochemical, a chemical cue that mediates interactions between organisms.[3] Specifically, it functions as a key component of floral scents, attracting specific insects to facilitate pollination. This guide provides an in-depth examination of this compound's role as an insect attractant, detailing the quantitative data, experimental protocols used in its study, and the biological pathways it influences.

Chemical Properties and Occurrence
  • IUPAC Name: 1-Methoxy-4-(prop-2-en-1-yl)benzene[1]

  • Molecular Formula: C₁₀H₁₂O[2]

  • Molar Mass: 148.20 g/mol [1]

  • Appearance: Colorless liquid, though it may appear yellow when impure.[1]

  • Odor: Anise-like scent.[2]

This compound is a significant component of the floral scent profile in various plant families.[1][4] Its presence is a key factor in attracting pollinators, thereby influencing the reproductive success of the plants that produce it.

Quantitative Data on this compound in Pollination

The effectiveness of this compound as an insect attractant is often concentration-dependent. Research has focused on quantifying its presence in floral emissions and observing the corresponding insect behavioral responses.

Plant SpeciesInsect SpeciesThis compound (Estragole) Concentration/RoleBehavioral ResponseReference
Cycas revoluta (Sago Palm)Weevils and Thrips67.0 - 92.7% of total volatile emissions from male and female cones.Attraction at intermediate amounts, repulsion at higher amounts.[5][6]
General (Corn and Soybean plots)Green Lacewings (Chrysopidae)Tested as a synthetic bait (4-allylanisole).Not attractive.[7]
Datura wrightii (Jimsonweed)Manduca sexta (Hawk Moth)Linalool (a different terpenoid) was studied, showing enantiomer-specific effects on oviposition.While not this compound, this study highlights the specificity of VOCs in mediating insect behavior.[8][9]

Experimental Protocols

The study of this compound as an insect attractant involves a multi-step process encompassing volatile collection, chemical analysis, and behavioral bioassays.

Volatile Organic Compound (VOC) Collection and Analysis

A standard method for collecting floral scents is dynamic headspace analysis, followed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Headspace Collection:

    • Enclose the flower or cone in a volatile-free bag (e.g., Nalophan®).

    • Use a portable pump to draw air from the bag through an adsorbent trap (e.g., containing Tenax® or Porapak Q®) for a set period. This captures the emitted VOCs.

    • A parallel sample of ambient air is often taken as a control.

  • GC-MS Analysis:

    • The trapped volatiles are eluted from the adsorbent using a solvent (e.g., hexane) or thermally desorbed directly into the GC-MS system.

    • The Gas Chromatograph separates the individual compounds in the mixture based on their volatility and interaction with the column.[10]

    • The Mass Spectrometer fragments the separated compounds and creates a mass spectrum for each, which acts as a chemical fingerprint.

    • By comparing these spectra to known libraries (e.g., NIST), compounds like this compound are identified and quantified.[10]

Insect Behavioral Bioassays

To confirm the attractive properties of identified compounds, behavioral experiments are conducted in both laboratory and field settings.

  • Olfactometer Assays:

    • A Y-tube or multi-arm olfactometer is used to assess insect preference.

    • A controlled, continuous stream of air is passed through each arm of the device.[10]

    • One arm contains the synthetic test compound (this compound) applied to a filter paper, while the other arm contains a solvent-only control.

    • An insect is released at the base of the olfactometer, and its choice of arm is recorded. A statistically significant preference for the arm with the compound indicates attraction.

  • Field Trapping Experiments:

    • Traps (e.g., yellow sticky traps or funnel traps) are deployed in the natural habitat of the target insects.[7][10]

    • Traps are baited with a lure containing synthetic this compound, while control traps are baited with a blank lure.

    • The number and species of insects captured in the baited versus control traps are counted and compared over a set period. Significantly higher catches in the baited traps confirm its function as an attractant under field conditions.[7]

  • Exclusion Experiments:

    • To determine the overall importance of insect pollination for a plant species, some plants are covered with fine mesh bags to exclude insects.

    • The seed set of the excluded plants is then compared to that of open-pollinated control plants.

    • A significant reduction in seed set in the excluded group demonstrates a reliance on insect pollinators, which are often attracted by floral scents containing this compound.[5]

Visualizing Key Processes and Pathways

Diagrams created using the DOT language provide clear visual representations of the complex interactions and workflows in pollination ecology.

G Workflow for Identifying and Validating an Insect Attractant obs Field Observation (e.g., Insect visits a specific plant) collect Volatile Collection (Dynamic Headspace Sampling) obs->collect analyze Chemical Analysis (GC-MS) collect->analyze identify Identify Potential Attractant (e.g., this compound) analyze->identify synth Obtain Synthetic Compound identify->synth lab Laboratory Bioassay (Y-Tube Olfactometer) synth->lab field Field Bioassay (Baited Traps) synth->field confirm Confirmation of Attractant Role lab->confirm Positive Result no_attraction No Attraction Observed lab->no_attraction Negative Result field->confirm Positive Result field->no_attraction Negative Result

Workflow for validating a floral volatile as an insect attractant.

The process begins with observing plant-pollinator interactions and proceeds through chemical analysis to controlled behavioral experiments that confirm the compound's function.

Insect Olfactory Signaling Pathway

The attraction of an insect to this compound is mediated by a sophisticated olfactory signaling pathway. This process converts the chemical signal into a behavioral response.

G Simplified Insect Olfactory Signaling Pathway cluster_0 Peripheral Detection (Antenna) cluster_1 Central Processing (Brain) voc This compound Molecule (Odorant) obp Odorant Binding Protein (OBP) voc->obp Binds to orn Odorant Receptor (OR) on Olfactory Sensory Neuron (OSN) obp->orn Transports to signal Electrical Signal (Action Potential) orn->signal Generates al Antennal Lobe (Signal Sorting) signal->al Transmitted to mb Mushroom Body & Lateral Horn (Signal Integration) al->mb Relayed to response Behavioral Response (Attraction / Flight) mb->response Initiates

General pathway for insect odor perception and response.

When an insect encounters this compound, the molecules are detected by specialized odorant receptors on its antennae.[11][12] This binding event triggers an electrical signal in the sensory neurons, which is then processed in the brain's antennal lobe and higher processing centers like the mushroom bodies.[13] This integration of signals ultimately leads to a behavioral response, such as flying toward the source of the scent.[13][14]

Ecological Significance: A Case Study of Cycas revoluta

The interaction between the ancient gymnosperm Cycas revoluta and its insect pollinators is a compelling example of this compound's role in pollination.

  • High Emission: Both male and female cones of C. revoluta emit strong odors, with this compound (estragole) being the dominant component, making up to 92.7% of the volatile profile.[5][6]

  • Thermogenesis: The cones exhibit thermogenesis, increasing their temperature to more effectively vaporize and disperse the volatile compounds, including this compound, to attract pollinators.[5]

  • Dual-Function Cue: this compound acts as an attractant at intermediate concentrations, luring in weevils and thrips. However, at peak emission, the high concentration of the compound becomes a deterrent, encouraging the pollen-covered insects to leave the cone and potentially move to a receptive female cone.[5] This push-pull mechanism is a sophisticated evolutionary strategy to maximize cross-pollination.

G This compound's Role in Cycas revoluta Pollination male_cone Male Cycas Cone low_c Intermediate Concentration of this compound male_cone->low_c Emits high_c High Concentration of this compound male_cone->high_c Increases emission to pollen Insect coated with pollen male_cone->pollen Covers insect with female_cone Female Cycas Cone pollination Pollination Occurs female_cone->pollination Achieves insect Pollinating Insect (e.g., Weevil) insect->male_cone Visits & Feeds low_c->insect Attracts high_c->pollen Repels pollen->female_cone Flies to

The "push-pull" pollination mechanism mediated by this compound.

Conclusion and Future Directions

This compound is a potent insect attractant that plays a vital role in the pollination ecology of various plant species, most notably demonstrated in the specialized system of Cycas revoluta. Its function is often dose-dependent, highlighting the complexity of chemical communication in plant-insect interactions. Understanding these relationships is critical not only for basic ecological research but also for applied fields. For professionals in drug development, the specificity of these chemosensory pathways offers potential targets for developing novel, environmentally-benign pest management strategies that could, for instance, lure pests away from crops or disrupt their mating behaviors.[15][16] Further research into the specific odorant receptors that bind this compound and the downstream neural processing in various insect species will continue to illuminate this fascinating area of chemical ecology.

References

The Pharmacological Potential of Allylanisole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Allylanisole's Therapeutic Promise for Researchers, Scientists, and Drug Development Professionals.

Introduction:

This compound, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene found in the essential oils of various plants, including basil, tarragon, fennel, and anise.[1][2] Traditionally used in flavorings and fragrances, recent scientific investigations have unveiled a broad spectrum of pharmacological activities, positioning this compound as a compelling candidate for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The guide also includes visualizations of implicated signaling pathways to facilitate a deeper understanding of its molecular interactions.

Pharmacological Activities and Therapeutic Potential

This compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, cytotoxic, and neuro-modulatory properties. These activities suggest its potential application in the treatment of various pathological conditions.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have shown its ability to suppress the production of pro-inflammatory mediators.[3] This is primarily achieved through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting NF-κB activation, this compound can downregulate the expression of inflammatory cytokines and enzymes.[4]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress.[5] It can enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses, is activated by this compound.[4]

Cytotoxic and Anticancer Potential

This compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[4] Research has demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells. For instance, it has been shown to exhibit dose-dependent cytotoxic activity against the MCF-7 human breast cancer cell line.[4]

Neuro-modulatory Effects

Emerging evidence suggests that this compound possesses neuro-modulatory properties. It has been observed to block dorsal root ganglion (DRG) neuron excitability by directly inhibiting Na+ channels, suggesting a potential role in pain management.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound, providing a basis for comparison and further investigation.

Pharmacological Activity Model/Cell Line Parameter Value Reference
CytotoxicityMCF-7 (human breast cancer)IC5074 µg/mL[4]
CytotoxicityAA8 and EM9 (Chinese hamster ovary)Concentration for Apoptosis Induction2000 µM (24 h)[4]
Anti-inflammatoryLPS-induced RAW 264.7 (macrophage)Concentration Range for NF-κB regulation and Nrf2 activation84.5-674 µM (2 h)[4]
GenotoxicityHepG2-CYP1A2 (human liver cancer)Concentration for increased micronuclei counts1-300 µM[4]
Inhibition of Neutrophil MigrationfMLP-stimulated neutrophilsConcentration Range3-60 µg/mL (30 min)[4]
Neuronal Excitability BlockadeDorsal Root Ganglion (DRG) neuronsConcentration Range for Na+ channel inhibition0.6-14 mM[4]

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibits Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes Transcription Inflammatory Response Inflammatory Response Target Genes->Inflammatory Response

Nrf2 Signaling Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Cul3-Rbx1 Cul3-Rbx1 Keap1->Cul3-Rbx1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Inactivates Cul3-Rbx1->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7).

Materials:

  • This compound (Estragole)

  • MCF-7 cells (or other target cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group (no LPS, no this compound), a vehicle control group, and an LPS-only group.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: NO Inhibition (%) = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

Experimental Workflow for Evaluating Pharmacological Potential

Experimental_Workflow Start Start In_vitro_Screening In vitro Screening Start->In_vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_vitro_Screening->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO inhibition) In_vitro_Screening->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH, ABTS) In_vitro_Screening->Antioxidant_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Anti_inflammatory_Assay->Mechanism_of_Action Antioxidant_Assay->Mechanism_of_Action Western_Blot Western Blot (NF-κB, Nrf2 pathways) Mechanism_of_Action->Western_Blot qPCR qPCR (Gene expression) Mechanism_of_Action->qPCR In_vivo_Studies In vivo Studies Mechanism_of_Action->In_vivo_Studies Animal_Models Animal Models of Disease (e.g., Arthritis, Cancer) In_vivo_Studies->Animal_Models Toxicity_Evaluation Toxicity & Safety Evaluation In_vivo_Studies->Toxicity_Evaluation Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization Toxicity_Evaluation->Lead_Optimization End End Lead_Optimization->End

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant pharmacological potential. Its multifaceted activities, including anti-inflammatory, antioxidant, and cytotoxic effects, are underpinned by its ability to modulate key cellular signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

Future research should focus on:

  • In-depth mechanistic studies: Elucidating the precise molecular targets of this compound within the NF-κB and Nrf2 pathways and exploring other potential signaling cascades.

  • In vivo efficacy and safety: Conducting comprehensive preclinical studies in relevant animal models to validate the in vitro findings and assess the safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating this compound analogs to optimize its pharmacological properties and develop more potent and selective drug candidates.

  • Formulation and drug delivery: Developing suitable formulations to enhance the bioavailability and targeted delivery of this compound.

The continued investigation of this compound holds the potential to unlock new therapeutic strategies for a range of diseases, underscoring the importance of natural products in modern drug discovery.

References

In Vitro Mechanism of Action of Allylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylanisole, also known as estragole, is a naturally occurring organic compound found in the essential oils of various plants, including basil, tarragon, and fennel. It has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its cytotoxic, pro-apoptotic, and anti-inflammatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

This compound (4-allylanisole or methyl chavicol) is a phenylpropene that has demonstrated a range of biological effects in preclinical studies. Understanding its mechanism of action at the cellular and molecular level is crucial for evaluating its therapeutic potential. This document summarizes the key in vitro findings related to this compound's effects on cancer cell lines and its modulation of critical signaling pathways involved in inflammation and cellular stress responses.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies.

Table 1: IC50 Values of this compound in Different Cell Lines
Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7Breast Cancer74 µg/mL24 hours[1]
HepG2Liver CancerNot specified (genotoxic effects observed)Not specified
AA8Chinese Hamster OvaryInduces apoptosis at 2000 µM24 hours[1]
EM9Chinese Hamster OvaryInduces apoptosis at 2000 µM24 hours[1]

Induction of Apoptosis

One of the primary mechanisms underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death. In vitro studies have revealed that this compound triggers apoptosis through the intrinsic pathway, characterized by mitochondrial dysfunction.

Morphological and Biochemical Changes

Treatment of cancer cells with this compound leads to characteristic apoptotic morphological changes, including:

  • Nuclear fragmentation[1]

  • Chromatin condensation[1]

  • Destruction of cell membrane integrity[1]

Flow cytometry analysis has shown a significant increase in the population of early apoptotic cells following treatment with this compound. For instance, in MCF-7 cells, treatment with 74 µg/mL of this compound for 4 hours resulted in 55% of the cells undergoing early apoptosis[1].

Molecular Mechanisms of Apoptosis

The pro-apoptotic effects of this compound are mediated by the modulation of key regulatory proteins and the activation of caspases.

  • Bax/Bcl-2 Ratio: While direct studies on this compound's effect on the Bax/Bcl-2 ratio are limited, related allyl sulfur compounds have been shown to induce a rise in the pro-apoptotic protein Bax and a fall in the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.

  • Cytochrome c Release: An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. This compound treatment has been shown to significantly increase the activity of caspase-3, a key effector caspase[1].

Signaling Pathway for this compound-Induced Apoptosis

This compound This compound Bax ↑ Bax/Bcl-2 Ratio This compound->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria permeabilization Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Inflammatory Response cluster_1 Oxidative Stress Response NFkB NF-κB Pathway Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation Nrf2 Nrf2 Pathway Antioxidant ↑ Antioxidant Gene Expression Nrf2->Antioxidant This compound This compound This compound->NFkB Inhibition This compound->Nrf2 Activation A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with This compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H

References

The Role of Allylanisole in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene, a class of organic compounds synthesized by a wide variety of plants. This volatile aromatic compound plays a crucial role in the plant's defense system against a range of biotic threats, including herbivores and pathogens. Its functions are multifaceted, acting as a repellent or attractant to insects, and exhibiting antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthesis of this compound, the signaling pathways that regulate its production in response to environmental stressors, and its diverse roles in plant defense. Detailed experimental protocols for the analysis of this compound and the assessment of its biological activity are also provided to facilitate further research in this area.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

The final steps in the biosynthesis of this compound involve the formation of its immediate precursor, chavicol, which is then methylated. The key enzymes identified in this process, particularly in sweet basil (Ocimum basilicum), are:

  • Phenylpropene Synthases: Enzymes such as eugenol (B1671780) synthase (EGS) and t-anol/isoeugenol synthase are involved in the production of phenylpropene precursors like eugenol and chavicol from monolignol precursors like coniferyl alcohol.

  • Chavicol O-methyltransferase (CVOMT): This enzyme catalyzes the methylation of the hydroxyl group of chavicol to form methyl chavicol (this compound)[1].

  • Eugenol O-methyltransferase (EOMT): This enzyme is responsible for the methylation of eugenol to produce methyleugenol. Some O-methyltransferases may exhibit activity with multiple substrates[2][3][4].

The biosynthesis of these volatile compounds often occurs in specialized plant structures, such as the peltate glandular trichomes found on the leaves of basil[5][6][7][8].

Allylanisole_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Coniferyl_Alcohol Coniferyl_Alcohol p_Coumaroyl_CoA->Coniferyl_Alcohol Multiple Steps (CCR, CAD, etc.) Chavicol Chavicol Coniferyl_Alcohol->Chavicol Phenylpropene Synthase This compound This compound Chavicol->this compound CVOMT (Chavicol O-methyltransferase) Defense_Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Herbivore JA_Signaling Jasmonic Acid Signaling Pathway Herbivore->JA_Signaling Pathogen Pathogen SA_Signaling Salicylic Acid Signaling Pathway Pathogen->SA_Signaling Transcription_Factors Activation of Transcription Factors JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors Biosynthesis_Genes Upregulation of This compound Biosynthesis Genes (e.g., CVOMT) Transcription_Factors->Biosynthesis_Genes Allylanisole_Production Increased This compound Production Biosynthesis_Genes->Allylanisole_Production Experimental_Workflow Plant_Material Plant Material (e.g., Basil leaves) Sample_Prep Sample Preparation (Weighing, adding internal standard, NaCl) Plant_Material->Sample_Prep HS_SPME Headspace SPME (Equilibration and Extraction) Sample_Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Results This compound Concentration Data_Analysis->Results

References

Methodological & Application

Synthesis of High-Purity Allylanisole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity allylanisole (also known as estragole) is a critical step in various research and development applications. This document provides detailed application notes and protocols for three primary synthesis methods: the Williamson ether synthesis, the Claisen rearrangement, and a Grignard reagent-based approach. Each method is presented with a comprehensive experimental protocol, a discussion of potential side reactions, and purification strategies to achieve high-purity this compound.

This compound is a naturally occurring organic compound found in several essential oils and is a key precursor in the synthesis of various pharmaceutical and fragrance compounds. The demand for high-purity this compound necessitates robust and well-characterized synthesis and purification methods.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the three described synthesis methods for p-allylanisole, offering a comparative overview to aid in method selection based on desired yield, purity, and reaction conditions.

ParameterWilliamson Ether SynthesisClaisen RearrangementGrignard Reaction
Starting Materials 4-Methoxyphenol (B1676288), Allyl BromideAllyl 4-methoxyphenyl (B3050149) ether4-Bromoanisole (B123540), Allyl Bromide, Magnesium
Typical Yield ~85-95%~70-85%~90-95%
Reported Purity >98%>97%>98%
Reaction Temperature 50-60°C180-225°C0°C to Room Temperature
Reaction Time 4-6 hours3-5 hours2-3 hours
Key Reagents Base (e.g., K₂CO₃, NaOH)None (thermal) or Lewis AcidMagnesium, Dry Ether/THF

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. In this case, p-allylanisole is synthesized from 4-methoxyphenol and an allyl halide. The reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification p_cresol 4-Methoxyphenol deprotonation Deprotonation of 4-Methoxyphenol p_cresol->deprotonation allyl_bromide Allyl Bromide sn2 SN2 Attack by Phenoxide Ion allyl_bromide->sn2 base Base (e.g., K₂CO₃) base->deprotonation solvent Solvent (e.g., Acetone) solvent->sn2 deprotonation->sn2 Forms Phenoxide crude Crude p-Allylanisole sn2->crude purification Purification (Distillation/Chromatography) crude->purification product High-Purity p-Allylanisole purification->product

Williamson Ether Synthesis Workflow

Experimental Protocol

Materials:

  • 4-Methoxyphenol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (around 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted 4-methoxyphenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-allylanisole.

Purification

High-purity p-allylanisole can be obtained by vacuum distillation of the crude product.[1]

  • Boiling Point: 215-216°C at atmospheric pressure. Under vacuum (e.g., 12 mmHg), the boiling point is significantly lower (95-96°C), which helps to prevent decomposition.[2]

Side Reactions
  • E2 Elimination: A competing E2 elimination reaction can occur, especially with more sterically hindered alkyl halides, leading to the formation of an alkene from the allyl bromide.[3]

  • C-Alkylation: Although O-alkylation is favored, some C-alkylation of the phenoxide can occur, leading to the formation of isomers.

Method 2: Claisen Rearrangement

The Claisen rearrangement is a powerful[4][4]-sigmatropic rearrangement that can be used to synthesize allylphenols. For p-allylanisole, this method involves the synthesis of an allyl aryl ether intermediate, which then undergoes thermal rearrangement.

Logical Workflow for Claisen Rearrangement

Claisen_Rearrangement cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Methylation (if necessary) p_cresol 4-Methoxyphenol ether_synthesis Williamson Ether Synthesis p_cresol->ether_synthesis allyl_bromide Allyl Bromide allyl_bromide->ether_synthesis base Base (e.g., K₂CO₃) base->ether_synthesis allyl_ether Allyl 4-methoxyphenyl ether ether_synthesis->allyl_ether rearrangement Thermal Claisen Rearrangement allyl_ether->rearrangement intermediate Dienone Intermediate rearrangement->intermediate tautomerization Tautomerization intermediate->tautomerization allyl_phenol 2-Allyl-4-methoxyphenol tautomerization->allyl_phenol methylation Methylation allyl_phenol->methylation product High-Purity p-Allylanisole allyl_phenol->product Direct product if starting with allyl phenyl ether methylation->product

Claisen Rearrangement Workflow

Experimental Protocol

Part A: Synthesis of Allyl 4-methoxyphenyl ether This step is a Williamson ether synthesis as described in Method 1, using 4-methoxyphenol and allyl bromide to produce the allyl 4-methoxyphenyl ether intermediate.

Part B: Claisen Rearrangement

  • Place the purified allyl 4-methoxyphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the ether to a high temperature (typically 180-225°C) in a high-boiling solvent such as N,N-diethylaniline or in the absence of a solvent.[5]

  • Maintain the temperature for 3-5 hours. Monitor the progress of the rearrangement by TLC.

  • Cool the reaction mixture to room temperature. The product of this reaction is 2-allyl-4-methoxyphenol.

Part C: Methylation (if starting from a phenol (B47542) that requires it) In the case of synthesizing p-allylanisole directly from an allyl phenyl ether, the rearrangement yields o-allylphenol, which would then need to be methylated to obtain the corresponding anisole. However, starting with allyl 4-methoxyphenyl ether directly yields an isomer of the desired product. To obtain p-allylanisole via a Claisen-type route, one would typically start with a different precursor or utilize a different strategy. For the purpose of this note, we focus on the rearrangement of the readily available allyl aryl ethers.

Purification

The crude product from the rearrangement can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[6]

Side Reactions
  • Formation of para-product: If both ortho positions are blocked, the allyl group can migrate to the para position.[7]

  • Decomposition: The high temperatures required for the thermal rearrangement can lead to decomposition of the starting material or product.[5]

Method 3: Grignard Reaction

A Grignard-based synthesis offers a high-yield route to this compound. This method involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with an allyl halide.

Logical Workflow for Grignard Reaction

Grignard_Reaction cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Workup & Purification bromoanisole 4-Bromoanisole grignard_formation Grignard Reagent Formation bromoanisole->grignard_formation magnesium Magnesium Turnings magnesium->grignard_formation solvent Dry Ether/THF solvent->grignard_formation grignard_reagent 4-Methoxyphenyl- magnesium Bromide grignard_formation->grignard_reagent coupling Nucleophilic Attack grignard_reagent->coupling allyl_bromide Allyl Bromide allyl_bromide->coupling crude Crude p-Allylanisole coupling->crude workup Aqueous Workup crude->workup purification Purification (Column Chromatography) workup->purification product High-Purity p-Allylanisole purification->product

Grignard Reaction Workflow

Experimental Protocol

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of 4-bromoanisole (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.

    • Once the reaction initiates (indicated by bubbling and a color change), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude p-allylanisole.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield high-purity p-allylanisole.[6]

Side Reactions
  • Wurtz Coupling: A significant side reaction is the homocoupling of the Grignard reagent (to form a biphenyl (B1667301) derivative) or the reaction of the Grignard reagent with unreacted 4-bromoanisole.[8] Slow addition of the alkyl halide at a controlled temperature can minimize this.[9]

  • Reaction with Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any protic solvents. All glassware must be dry, and anhydrous solvents must be used.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound should be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the mixture and provides a mass spectrum for each, allowing for identification and quantification.

GC-MS Protocol
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of a diluted sample (e.g., in hexane) in split or splitless mode.

  • Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

The purity is determined by the relative peak area of the this compound peak in the chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).

References

Protocol for the Extraction of Allylanisole from Basil (Ocimum basilicum)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of allylanisole (estragole) from basil (Ocimum basilicum). It includes various extraction methodologies, quantitative data on extraction yields, and a comprehensive experimental protocol for steam distillation, a widely used and effective method.

Introduction

Basil (Ocimum basilicum L.) is a popular aromatic herb known for its essential oil, which is rich in various bioactive compounds. One of the primary constituents of basil essential oil is this compound, a phenylpropene also known as estragole (B85927) or methyl chavicol. The concentration of this compound can vary significantly depending on the basil chemotype, with some "Reunion" types containing up to 80% or more.[1][2] Efficient extraction and accurate quantification of this compound are critical for the quality control of basil-derived products and for research in natural product chemistry and drug development.

Several methods can be employed for the extraction of essential oils from basil, including hydrodistillation, steam distillation, solvent extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE).[3][4][5][6] The choice of method can influence the yield and chemical composition of the extracted essential oil.[3]

Data Presentation: Comparison of Extraction Methods

The yield of essential oil and the concentration of this compound are dependent on the extraction technique and the specific cultivar of basil used. The following tables summarize quantitative data from various studies.

Table 1: this compound (Estragole) Content in Various Basil Cultivars

Basil CultivarThis compound (Estragole) Content (% of Essential Oil)Reference
'Serafim'9.78% - 31.48%[7]
Reunion Chemotype≥ 80%[1]
European ChemotypeVariable[1]
Iranian Cultivar52.4% (Methyl Chavicol)[7]

Table 2: Comparison of Essential Oil Yield and this compound Content by Extraction Method

Extraction MethodPlant MaterialEssential Oil YieldThis compound (Estragole) ConcentrationReference
HydrodistillationDried Leaves2.26%6.98% (Methylchavicol)[8]
Steam DistillationDried Leaves and Flower TopsNot specifiedNot specified[4]
Supercritical Fluid Extraction (SFE)Dried Plant MaterialHigher than HydrodistillationHigher percentage of some components compared to SD[4][9]
Ultrasound-Assisted HydrodistillationDried LeavesHigher with increased sonication and hydrodistillation times51.6 mg/mL (Estragole)[3]
Solvent Extraction (n-Hexane)Dried LeavesHigher than Petroleum EtherNot specified[10]
Soxhlet Extraction (Hexane)Crushed Leaves2.39%Not specified[9]

Experimental Protocols

This section details the methodology for steam distillation, a common and effective method for this compound extraction.

Protocol: Steam Distillation of this compound from Basil

1. Materials and Equipment:

  • Fresh or dried aerial parts (leaves and flowers) of Ocimum basilicum

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving vessel)[11]

  • Heating mantle

  • Grinder or mill (for dried material)

  • Anhydrous sodium sulfate

  • Glass vials for storage

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Plant Material Preparation:

  • Fresh Material: Harvest the aerial parts of the basil plant. It is recommended to harvest on a sunny day to maximize essential oil content.[12]

  • Dried Material: Dry the harvested plant material in the shade to reduce water content.[1] Once dried, grind the material to a uniform, smaller particle size to increase the surface area for efficient steam penetration.[11]

3. Steam Distillation Procedure:

  • Place a known quantity (e.g., 100 g) of the prepared basil material into the biomass flask of the steam distillation apparatus.[11]

  • Fill the boiling flask approximately two-thirds full with distilled water.[11]

  • Heat the water in the boiling flask to generate steam.

  • Allow the steam to pass through the plant material in the biomass flask. The steam will volatilize the essential oils.[11]

  • The mixture of steam and essential oil vapor is then directed to a condenser.[11]

  • In the condenser, the vapor is cooled and liquefies, collecting in a receiving vessel.

  • Continue the distillation for a sufficient duration to ensure complete extraction, typically around 3-4 hours.[1][12]

4. Post-Extraction Processing:

  • Once the distillation is complete, separate the essential oil from the aqueous layer (hydrosol). As the essential oil is generally less dense than water, it will form a layer on top.

  • To remove any residual water, treat the collected essential oil with anhydrous sodium sulfate.[1]

  • Store the purified essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation prior to analysis.[1]

5. Quantification of this compound by GC-MS:

  • Sample Preparation: Dilute a small, accurately weighed amount of the extracted essential oil in a suitable solvent such as ethanol (B145695) or hexane.[5]

  • GC-MS Analysis: Inject a 1 µL aliquot of the diluted sample into the GC-MS system.[1]

    • Example GC-MS Parameters:

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.44 mL/min).[1]

      • Injector Temperature: 220-250°C.[1]

      • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 5°C/min and hold for 5 minutes.[1]

      • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

      • Mass Scan Range: 45–500 amu.[1]

      • Source Temperature: 200-230°C.[1]

  • Identification and Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound by integrating the peak area.

Mandatory Visualization

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Steam Distillation cluster_processing Post-Extraction Processing cluster_analysis Analysis Harvest Harvest Basil (Aerial Parts) Dry Drying (Shade) Harvest->Dry Grind Grinding (Increase Surface Area) Dry->Grind Load Load Biomass Flask Grind->Load Distill Steam Distillation (3-4 hours) Load->Distill Condense Condensation Distill->Condense Collect Collect Distillate (Oil & Water) Condense->Collect Separate Separate Oil from Water Collect->Separate Dehydrate Dehydrate Oil (Anhydrous Na2SO4) Separate->Dehydrate Store Store Essential Oil (4°C, Dark Vial) Dehydrate->Store PrepareSample Prepare Sample (Dilution) Store->PrepareSample GCMS GC-MS Analysis PrepareSample->GCMS Quantify Quantify this compound GCMS->Quantify

References

Analysis of Allylanisole in Plant Extracts: A Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is paramount. Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene with significant applications and safety considerations. This document provides detailed application notes and protocols for the analysis of this compound in various plant extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common and effective analytical techniques for this purpose.

This guide offers a comparative overview of HPLC and GC methods, detailed experimental protocols, and quantitative data from various plant sources, enabling researchers to select the most suitable method for their specific needs.

Introduction to this compound and Analytical Techniques

This compound is a key aromatic compound found in the essential oils of numerous plants, including basil (Ocimum basilicum), tarragon (Artemisia dracunculus), fennel (Foeniculum vulgare), and anise (Pimpinella anisum). Its concentration can vary significantly depending on the plant species, geographical origin, and harvesting time. Given its potential biological activities and regulatory scrutiny, robust analytical methods for its quantification are essential.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the gold standard for analyzing volatile compounds like this compound due to its high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) offers an alternative approach, especially for less volatile derivatives or when GC instrumentation is unavailable.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (estragole) content in various plant essential oils, as determined by GC-MS, and a comparison of typical method validation parameters for both HPLC and GC.

Table 1: this compound (Estragole) Content in Various Plant Essential Oils Determined by GC-MS

Plant SpeciesCommon NameThis compound (Estragole) Content (%)Reference
Artemisia dracunculusTarragon84.83[1]
Ocimum basilicumBasil5.89 - 33.76[2][3]
Pimpinella anisumAnise1.69 - 20.50[4][5]
Foeniculum vulgareFennel2.33 (in some varieties)[6]
Cycas revolutaSago Palm67.0 - 92.7 (in cones)

Table 2: Comparison of Method Validation Parameters for HPLC and GC Analysis of this compound (Estragole)

Validation ParameterHPLC (Representative Values)GC-MS (Representative Values)
Linearity (r²)> 0.997> 0.999
Limit of Detection (LOD)0.6 - 2.8 µg/mL0.07 - 0.2 µg/mL
Limit of Quantitation (LOQ)1.8 - 8.6 µg/mL0.2 - 0.5 µg/mL
Accuracy (% Recovery)97.2 - 98.2%79.08 - 99.17%
Precision (% RSD)< 2.27% (Intra-day)< 4% (Intra-day)

Experimental Protocols

Detailed methodologies for sample preparation, HPLC analysis, and GC analysis are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Sample Preparation

The choice of sample preparation technique is critical for accurate analysis and depends on the analytical method and the plant matrix.

1. Hydrodistillation (for GC analysis of essential oils):

  • Weigh a suitable amount of dried plant material (e.g., 100 g).

  • Place the material in a distillation flask with a sufficient volume of water.

  • Perform hydrodistillation for 3 hours using a Clevenger-type apparatus.

  • Collect the essential oil and dry it over anhydrous sodium sulfate.

  • Store the oil at 4°C in a sealed vial until analysis.

2. Solvent Extraction (for both HPLC and GC analysis):

  • Grind the dried plant material to a fine powder.

  • Extract a known weight of the powder (e.g., 1 g) with a suitable solvent (e.g., methanol, ethanol, or hexane) using techniques like sonication or Soxhlet extraction.[7]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in a known volume of an appropriate solvent for chromatographic analysis.

3. Headspace Solid-Phase Microextraction (HS-SPME) (for GC analysis):

  • Place a small amount of the powdered plant material or essential oil in a headspace vial.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature and time (e.g., 50°C for 20 minutes).[8]

  • Desorb the adsorbed volatile compounds directly into the GC injector.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Analysis reconstitution->hplc For HPLC gc GC Analysis reconstitution->gc For GC HPLC_Workflow start Prepared Sample hplc HPLC System start->hplc column C18 Column hplc->column detector DAD Detector column->detector data Data Acquisition & Analysis detector->data result Quantitative Result data->result GC_Workflow start Prepared Sample gc GC System start->gc column Capillary Column gc->column ms Mass Spectrometer column->ms data Data Acquisition & Analysis ms->data result Quantitative Result data->result

References

Application Note: Vapor Phase Detection of Allylanisole using ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and rapid method for the detection of allylanisole (also known as estragole) vapor using Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) spectroscopy. This technique is particularly relevant for researchers, scientists, and professionals in drug development and quality control of essential oils, where this compound is a common constituent. By employing a polymer-coated ATR crystal, the sensitivity and selectivity for this compound vapor are significantly enhanced. This document provides the theoretical background, detailed experimental protocols, and illustrative quantitative data for this application.

Introduction

This compound (4-methoxy-1-(2-propenyl)-benzene) is a naturally occurring organic compound found in various essential oils, including those from basil, tarragon, and fennel. Monitoring its concentration in the vapor phase is crucial for various applications, such as monitoring workplace exposure, quality control of fragrances, and in metabolic studies. Traditional methods for vapor detection, such as gas chromatography, can be time-consuming and require complex sample preparation. ATR-FTIR spectroscopy offers a real-time, non-destructive, and cost-effective alternative for the analysis of volatile organic compounds (VOCs) like this compound.[1][2]

The principle of this method lies in the interaction of the evanescent wave, generated at the surface of an ATR crystal, with the surrounding medium. To enhance the detection of gaseous analytes, the ATR crystal is often coated with a thin polymer film that selectively absorbs and concentrates the target analyte at the crystal surface, thereby amplifying the infrared signal.

Experimental Setup

A standard FTIR spectrometer equipped with an ATR accessory is required. The key component in this setup is the ATR crystal (e.g., ZnSe, Ge, or Diamond) coated with a suitable polymer. A gas flow cell is mounted over the ATR crystal to introduce the this compound vapor in a controlled manner.

A dynamic vapor generation system is used to produce known concentrations of this compound vapor for calibration and analysis. This typically involves bubbling a carrier gas (e.g., dry nitrogen or air) through liquid this compound maintained at a constant temperature. The vapor stream is then diluted to achieve the desired concentrations.

Quantitative Analysis

The concentration of this compound can be quantified by relating the absorbance of its characteristic infrared bands to its concentration, following the Beer-Lambert law. Key vibrational bands for this compound have been identified at approximately 1510 cm⁻¹ (aromatic C=C stretching), 1242 cm⁻¹ (asymmetric C-O-C stretching), and 1035 cm⁻¹ (in-plane C-H bending).[1] A calibration curve is constructed by plotting the absorbance at one of these wavenumbers against a series of known this compound vapor concentrations.

Illustrative Quantitative Data

The following table summarizes typical performance data that can be expected from an ATR-FTIR sensor for the detection of an aromatic compound like this compound. This data is illustrative and should be determined experimentally for a specific setup.

ParameterValue
Limit of Detection (LOD) 5 - 10 ppm
Limit of Quantification (LOQ) 15 - 30 ppm
Linear Dynamic Range 20 - 500 ppm
Response Time (t90) < 30 seconds
Recovery Time (t10) < 60 seconds
Precision (RSD) < 5%
Illustrative Calibration Data for this compound at 1510 cm⁻¹
Concentration (ppm)Absorbance (a.u.)
250.015
500.032
1000.065
2000.130
4000.258

Protocols

Protocol 1: Preparation of Polymer-Coated ATR Crystal
  • Crystal Selection: Choose an ATR crystal compatible with the FTIR spectrometer and the chemical properties of this compound and the chosen polymer (e.g., Zinc Selenide - ZnSe).

  • Cleaning the Crystal: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) followed by deionized water) and dry it with a gentle stream of nitrogen.

  • Polymer Solution Preparation: Prepare a dilute solution (e.g., 0.1 - 1% w/v) of a suitable polymer (e.g., polystyrene, polyethylene-vinyl acetate) in a volatile solvent (e.g., toluene, dichloromethane). The choice of polymer will depend on its affinity for this compound.

  • Coating Application: Apply a small, uniform volume of the polymer solution onto the ATR crystal surface using a spin-coater or by drop-casting.

  • Drying: Allow the solvent to evaporate completely in a clean, controlled environment, leaving a thin, uniform polymer film on the crystal. The thickness of the film can be controlled by the concentration of the polymer solution and the coating parameters.

Protocol 2: Dynamic Vapor Generation of this compound
  • Apparatus Setup: Assemble a vapor generation system consisting of a gas washing bottle (bubbler) containing pure liquid this compound, mass flow controllers (MFCs) for the carrier and dilution gases, and a mixing chamber.

  • Temperature Control: Place the bubbler in a temperature-controlled water bath to maintain a constant vapor pressure of this compound.

  • Vapor Generation: Pass a controlled flow of a carrier gas (e.g., nitrogen) through the bubbler to generate a saturated vapor stream of this compound.

  • Dilution: Mix the saturated vapor stream with a controlled flow of a dilution gas using MFCs to achieve the desired final concentration of this compound.

  • Delivery to ATR Cell: Direct the final gas mixture to the inlet of the gas cell mounted on the ATR accessory.

Protocol 3: ATR-FTIR Measurement of this compound Vapor
  • System Purging: Purge the entire gas delivery system and the ATR gas cell with the carrier gas (e.g., nitrogen) to establish a stable baseline.

  • Background Spectrum Acquisition: Collect a background spectrum of the polymer-coated ATR crystal under the flow of the pure carrier gas. This spectrum will be automatically subtracted from the sample spectra.

  • Sample Introduction: Introduce the this compound vapor of a known concentration from the dynamic vapor generation system into the ATR gas cell.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample in the mid-infrared range (typically 4000 - 650 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32-64 scans) for good signal-to-noise ratio.

  • Data Analysis: Identify and measure the absorbance of the characteristic peaks of this compound (e.g., at 1510 cm⁻¹, 1242 cm⁻¹, and 1035 cm⁻¹).

  • Calibration Curve: Repeat steps 3-5 for a series of known concentrations of this compound to construct a calibration curve.

  • Unknown Sample Measurement: Introduce the vapor of the unknown sample and measure its spectrum. Use the calibration curve to determine the concentration of this compound in the unknown sample.

Visualizations

Experimental_Workflow cluster_vapor_gen Vapor Generation cluster_atr_ftir ATR-FTIR Detection This compound Liquid this compound in Bubbler MixingChamber Mixing Chamber This compound->MixingChamber Saturated Vapor CarrierGas Carrier Gas (N2) MFC1 Mass Flow Controller 1 CarrierGas->MFC1 MFC1->this compound DilutionGas Dilution Gas (N2) MFC2 Mass Flow Controller 2 DilutionGas->MFC2 MFC2->MixingChamber ATR_Cell Polymer-Coated ATR Gas Cell MixingChamber->ATR_Cell Calibrated Vapor Stream FTIR FTIR Spectrometer ATR_Cell->FTIR Computer Data Acquisition & Analysis FTIR->Computer Computer->MixingChamber Control (Optional) Signaling_Pathway This compound This compound Vapor Polymer Polymer Coating This compound->Polymer Adsorption & Concentration Evanescent_Wave Evanescent Wave Polymer->Evanescent_Wave Interaction ATR_Crystal ATR Crystal ATR_Crystal->Evanescent_Wave Generation Detector FTIR Detector Evanescent_Wave->Detector Modulated Beam IR_Beam IR Beam IR_Beam->ATR_Crystal Total Internal Reflection Signal Analytical Signal Detector->Signal Signal Processing

References

Application of Quartz Crystal Microbalance (QCM) for allylanisole sensing.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Allylanisole, also known as estragole (B85927), is a volatile organic compound (VOC) found in various essential oils and is utilized in fragrances, flavorings, and as a precursor in the synthesis of other compounds. The sensitive and selective detection of this compound vapor is crucial for quality control in the food and fragrance industries, as well as for monitoring its presence in various environments. The Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time, and cost-effective analytical technique well-suited for detecting VOCs like this compound.[1][2][3] This application note provides a detailed overview and experimental protocols for the application of QCM in this compound sensing.

A QCM sensor consists of a thin piezoelectric quartz crystal sandwiched between two electrodes.[2] When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. The adsorption of molecules onto the crystal surface leads to an increase in mass, which in turn causes a decrease in the resonance frequency. This frequency shift is directly proportional to the added mass, as described by the Sauerbrey equation, allowing for highly sensitive mass detection in the nanogram range.[2][4] By coating the QCM sensor with a material that selectively interacts with the target analyte, a highly specific chemical sensor can be developed.

Principle of this compound Detection

The detection of this compound using a QCM sensor is based on the principle of mass sensing. The surface of the QCM crystal is coated with a sensing layer, typically a polymer membrane, that has an affinity for this compound molecules.[5] When the sensor is exposed to a gas stream containing this compound vapor, the analyte molecules adsorb onto the sensing layer. This adsorption increases the mass on the crystal surface, causing a measurable decrease in its resonance frequency. The magnitude of the frequency shift is proportional to the concentration of this compound in the gas phase. The interaction is reversible, allowing for real-time monitoring of this compound concentrations.

Experimental Setup and Workflow

A typical experimental setup for QCM-based this compound sensing involves a gas delivery system to introduce a controlled concentration of the analyte to the QCM sensor housed in a measurement chamber. The QCM is connected to an oscillator circuit and a frequency counter to monitor the resonance frequency in real-time.

G cluster_gas_delivery Gas Delivery System cluster_sensing_module Sensing Module cluster_data_acquisition Data Acquisition CarrierGas Carrier Gas (N2 or Air) MFCs Mass Flow Controllers CarrierGas->MFCs AllylanisoleSource This compound Vapor Source AllylanisoleSource->MFCs MixingChamber Mixing Chamber MFCs->MixingChamber MeasurementChamber Measurement Chamber MixingChamber->MeasurementChamber QCM_Sensor QCM Sensor with Polymer Coating Oscillator Oscillator Circuit QCM_Sensor->Oscillator FrequencyCounter Frequency Counter Oscillator->FrequencyCounter Computer Computer with Data Acquisition Software FrequencyCounter->Computer

Figure 1: Experimental workflow for QCM-based this compound sensing.

Protocols

QCM Sensor Preparation

a. Cleaning of the Quartz Crystal:

  • Prepare a cleaning solution of deionized water, ammonia (B1221849) (25%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio in a glass petri dish. (Caution: Handle ammonia and hydrogen peroxide in a fume hood with appropriate personal protective equipment).

  • Immerse the gold-coated QCM sensors in the cleaning solution.

  • Heat the solution to 80°C for 10 minutes.

  • Rinse the sensors thoroughly with deionized water.

  • Dry the sensors under a stream of dry nitrogen gas.

  • For enhanced cleaning, a UV-ozone treatment for 10-15 minutes can be performed before and after the chemical cleaning.

b. Coating the Sensor with a Polymer Membrane:

The choice of polymer is critical for the selective detection of this compound. Based on the chemical properties of this compound (a substituted aromatic ether), polymers with moderate polarity or those capable of forming weak intermolecular interactions would be suitable. While specific polymers for this compound are not detailed in the available literature, common polymers used for VOC sensing include polystyrene, polyvinyl chloride, and polyethylene (B3416737) glycol. The abstract of a relevant study mentions the use of various polymer membranes selected based on properties like density, double bond saturation, and polarity for estragole (this compound) sensing.[5]

Spin Coating Protocol:

  • Prepare a dilute solution of the chosen polymer in a suitable volatile solvent (e.g., 1-5 mg/mL in toluene (B28343) or chloroform).

  • Place the cleaned and dried QCM sensor on the spin coater chuck.

  • Apply a few drops of the polymer solution to the center of the crystal.

  • Spin the sensor at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a thin, uniform film.

  • Dry the coated sensor in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Measure the initial resonance frequency of the coated sensor. The frequency shift after coating is related to the mass of the deposited polymer film.

This compound Vapor Generation and Exposure
  • Prepare a standard solution of this compound in a high-purity solvent.

  • Use a syringe pump to inject the solution into a heated vaporization chamber through which a carrier gas (e.g., nitrogen or dry air) is flowing at a controlled rate.

  • The concentration of this compound in the gas stream can be controlled by adjusting the injection rate of the solution and the flow rate of the carrier gas.

  • Direct the gas stream containing the desired concentration of this compound into the measurement chamber containing the coated QCM sensor.

  • Record the frequency change of the QCM sensor in real-time.

  • After the frequency stabilizes, switch the gas flow to the pure carrier gas to allow the this compound to desorb from the sensor surface, and record the recovery of the sensor's baseline frequency.

Data Analysis
  • The frequency shift (Δf) is calculated as the difference between the baseline frequency (in the presence of pure carrier gas) and the frequency upon exposure to this compound.

  • A calibration curve can be generated by plotting the frequency shift against different concentrations of this compound.

  • The sensitivity of the sensor is determined from the slope of the linear portion of the calibration curve.

  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3 times the standard deviation of the baseline noise).

Sensing Mechanism Visualization

The sensing mechanism involves the physical adsorption of this compound molecules onto the polymer-coated surface of the QCM sensor.

G cluster_sensor QCM Sensor Surface cluster_analyte Gas Phase Polymer Polymer Coating Quartz Quartz Crystal This compound This compound Molecules This compound->Polymer Adsorption

Figure 2: Adsorption of this compound on the QCM sensor surface.

Quantitative Data

AnalyteCoating MaterialSensitivityLimit of Detection (LOD)Reference
TolueneIonic Liquid--[6]
EthanolIonic Liquid--[6]
AcetoneIonic Liquid--[6]
DichloromethaneIonic Liquid--[6]
n-propanolSrCO3/graphene-0.08 mg L-1[5]
BenzenePolyaniline2.605 Hz/ppm0.98 ppm[7]

Note: The table provides examples of QCM sensor performance for various VOCs to illustrate the typical sensitivity and detection limits achievable with this technology. Specific performance for this compound will depend on the chosen polymer coating and experimental conditions.

Logical Relationship of QCM Components

The operation of a QCM sensor relies on the interplay between its physical components and the measured properties.

G cluster_physical Physical Components cluster_electrical Electrical Properties cluster_sensing Sensing Process Quartz Piezoelectric Crystal Oscillation Mechanical Oscillation Quartz->Oscillation produces Electrodes Electrodes Electrodes->Quartz excites Coating Sensing Layer Mass Mass Change Coating->Mass causes Voltage Applied Voltage Voltage->Electrodes drives Frequency Resonance Frequency Oscillation->Frequency has a Analyte Analyte Adsorption Analyte->Coating interacts with FreqShift Frequency Shift Mass->FreqShift induces FreqShift->Frequency is a change in

Figure 3: Interrelationship of QCM sensor components and principles.

Conclusion

The Quartz Crystal Microbalance offers a promising platform for the development of sensitive, real-time sensors for this compound vapor. The key to successful detection lies in the selection of an appropriate coating material that provides high selectivity and sensitivity towards this compound. While the provided protocols offer a general framework for developing a QCM-based sensor, optimization of the coating material, film thickness, and operating conditions is essential to achieve the desired performance for a specific application. Further research into specific polymer formulations for this compound sensing would be beneficial for advancing this application.

References

Application Notes and Protocols for Evaluating the Biological Activity of Allylanisole In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a natural organic compound found in the essential oils of various plants, including basil, tarragon, fennel, and anise. It is a phenylpropene, an isomer of anethole. This compound has garnered significant interest in the scientific community due to its diverse biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These properties make it a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the key biological activities of this compound. The protocols are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to standardize the assessment of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound from various in vitro assays.

Table 1: Antioxidant Activity of this compound

AssayMetricResultReference Compound
DPPH Radical ScavengingIC50Data not consistently available in searched literatureAscorbic Acid, Trolox
ABTS Radical ScavengingTEACData not consistently available in searched literatureTrolox
Nitric Oxide ScavengingIC50Data not consistently available in searched literatureQuercetin, Gallic Acid

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineMetricConcentration RangeEffect
LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Inhibition84.5-674 μMDose-dependent inhibition of NO production[1]

Table 3: Antimicrobial Activity of this compound

Organism TypeSpeciesAssayMetricResult (µg/mL)
Gram-positive BacteriaStaphylococcus aureusBroth MicrodilutionMICData not consistently available in searched literature
Gram-negative BacteriaEscherichia coliBroth MicrodilutionMICData not consistently available in searched literature
FungiCandida albicansBroth MicrodilutionMICData not consistently available in searched literature

Table 4: Anticancer Activity of this compound

Cell LineCancer TypeAssayMetricResult
MCF-7Breast CancerMTTIC5074 µg/mL[1]
HepG2Liver CancerMTTIC50Data not consistently available in searched literature
A549Lung CancerMTTIC50Data not consistently available in searched literature
Caco-2Colon CancerMTTIC50Data not consistently available in searched literature

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solution (or standard/control).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and Trolox (as a standard) in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the this compound solution (or standard) to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Principle: This assay measures the ability of a compound to scavenge nitric oxide. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured using the Griess reagent.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM sodium nitroprusside solution in phosphate-buffered saline (PBS).

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of the this compound solution at various concentrations.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the Griess reagent to 0.5 mL of the reaction mixture.

    • Measure the absorbance at 546 nm.

  • Calculation:

    • The percentage of NO scavenging is calculated by comparing the absorbance of the sample with the control (without the scavenger).

    • The IC50 value is determined from the concentration-response curve.

Anti-inflammatory Activity Assay

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

  • NO Measurement (Griess Assay):

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • Cell Viability (MTT Assay):

    • Perform an MTT assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Activity Assay

Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[2][3][4][5]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2, A549, Caco-2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Mechanism via NF-κB Pathway Modulation

This compound has been shown to exhibit anti-inflammatory activity through the regulation of the NF-κB signaling pathway.[1] In LPS-stimulated macrophages, this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS (which produces NO).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) DNA->ProInflammatory_Genes Transcription NO Nitric Oxide (NO) ProInflammatory_Genes->NO Translation & Production

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Antioxidant Mechanism via Nrf2 Pathway Activation

This compound can also exert its antioxidant effects by activating the Nrf2 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation (inactive) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation

Caption: this compound activates the Nrf2 antioxidant pathway.

General Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for conducting the described in vitro assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Allylanisole_Prep Prepare this compound Stock Solution Treatment Treat Cells or Reactants with this compound Allylanisole_Prep->Treatment Cell_Culture Cell Culture (for cell-based assays) Cell_Culture->Treatment Reagent_Prep Prepare Assay-Specific Reagents Reagent_Prep->Treatment Incubation Incubate under Specific Conditions Treatment->Incubation Measurement Measure Endpoint (e.g., Absorbance) Incubation->Measurement Calculation Calculate % Inhibition or % Viability Measurement->Calculation IC50_MIC Determine IC50 or MIC Values Calculation->IC50_MIC Reporting Summarize and Report Results IC50_MIC->Reporting

Caption: General workflow for in vitro biological assays.

References

Application Notes and Protocols for Studying Allylanisole-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole, is a natural organic compound found in various plants, including basil and tarragon.[1] Emerging research has highlighted its potential as an anticancer agent due to its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. These application notes provide a comprehensive guide for researchers interested in investigating the apoptotic effects of this compound. The protocols outlined below detail the necessary experimental procedures to quantify its cytotoxic effects and elucidate the underlying molecular mechanisms.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These values are representative and should be determined empirically for each specific cell line and experimental condition.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cancer Cell LineType of CancerIC50 Value (µg/mL)Incubation Time (hours)
MCF-7Breast Cancer7424
HepG2Liver CancerTo be determined24, 48, 72
A549Lung CancerTo be determined24, 48, 72
PC-3Prostate CancerTo be determined24, 48, 72
HeLaCervical CancerTo be determined24, 48, 72

Table 2: Quantification of this compound-Induced Apoptosis using Annexin V/PI Staining

Cancer Cell LineThis compound Conc. (µg/mL)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7IC50/2~43% (at 4h)To be determined
MCF-7IC50~55% (at 4h)To be determined
HepG2IC50To be determinedTo be determined
A549IC50To be determinedTo be determined

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound

Cancer Cell LineTreatmentBax/Bcl-2 RatioCleaved Caspase-3 Expression (Fold Change)
VariousThis compound (IC50)IncreasedIncreased
Untreated Control-BaselineBaseline

Table 4: Effect of this compound on Cell Cycle Distribution

Cancer Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
VariousThis compound (IC50)DecreasedDecreasedIncreased
Untreated Control-BaselineBaselineBaseline

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound (e.g., at IC50 concentration) for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Analysis of Apoptosis-Related Proteins by Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • This compound-treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the treated and untreated cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Allylanisole_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanism of Action CellCulture Cancer Cell Culture Treatment Treat with this compound (Dose-response) CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisStaining Annexin V/PI Staining IC50->ApoptosisStaining Use IC50 concentration CellCycleStaining Propidium Iodide Staining IC50->CellCycleStaining ProteinExtraction Protein Extraction IC50->ProteinExtraction FlowCytometry Flow Cytometry Analysis ApoptosisStaining->FlowCytometry CellCycleStaining->FlowCytometry ApoptosisQuant Quantify Apoptosis FlowCytometry->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution FlowCytometry->CellCycleDist WesternBlot Western Blotting ProteinExtraction->WesternBlot ProteinAnalysis Analyze Bax, Bcl-2, Cleaved Caspase-3 WesternBlot->ProteinAnalysis

Caption: A three-phase workflow for studying this compound's anticancer effects.

Logical Relationship of Annexin V/PI Staining Results

Caption: Interpretation of flow cytometry data from Annexin V/PI staining.

References

Application Notes and Protocols: Modulation of NF-κB Signaling Pathway by Allylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole, is a naturally occurring organic compound found in several essential oils of herbs such as basil, tarragon, and fennel. It is recognized for its potential therapeutic properties, including anti-inflammatory effects. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases. This document provides a comprehensive overview and detailed protocols for investigating the modulatory effects of this compound on the NF-κB signaling pathway.

The canonical NF-κB pathway is activated by various stimuli, such as lipopolysaccharide (LPS), which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation allows the p50/p65 NF-κB heterodimer to translocate from the cytoplasm to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound has been shown to attenuate this inflammatory cascade by inhibiting key steps in the NF-κB signaling pathway.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (estragole) on markers of NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on NO Production

Concentration of this compound (µM)NO Production (% of LPS control)
0 (LPS only)100%
84.5~75%
169~50%
337~30%
674~15%

Data is estimated from graphical representations in existing literature and presented as a percentage of the LPS-stimulated control group. The IC50 for NO production inhibition was observed to be approximately 169 µM.[1]

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentRelative iNOS Protein Expression (%)Relative COX-2 Protein Expression (%)
ControlNot DetectedNot Detected
LPS (1 µg/mL)100%100%
This compound (337 µM) + LPS~40%~55%
This compound (674 µM) + LPS~10%~20%

Values are derived from densitometric analysis of Western blots and are relative to the LPS-treated group.[1]

Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation

TreatmentNuclear p65 Protein Expression (relative to LPS control)
Control~10%
LPS (1 µg/mL)100%
This compound (674 µM) + LPS~25%

Data represents the relative abundance of the p65 subunit in the nuclear fraction as determined by Western blot analysis.[1]

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates (P) p50_p65 p50/p65 (NF-κB) Ub Ubiquitin IκBα->Ub ubiquitination p50_p65->IκBα sequestered by p50_p65_n p50/p65 p50_p65->p50_p65_n translocates Proteasome Proteasome Ub->Proteasome degradation Proteasome->p50_p65 releases This compound This compound This compound->IKK_complex inhibits DNA DNA p50_p65_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 cells Pre_treatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot Analysis (p-IκBα, IκBα, nuclear p65) Stimulation->Western_Blot Immunofluorescence Immunofluorescence (p65 nuclear translocation) Stimulation->Immunofluorescence Quantification Densitometry & Fluorescence Quantification Luciferase_Assay->Quantification Western_Blot->Quantification Immunofluorescence->Quantification Statistics Statistical Analysis Quantification->Statistics Conclusion Conclusion on this compound's Modulatory Effect Statistics->Conclusion

Caption: Experimental workflow for investigating this compound's effect on NF-κB.

Logical_Relationship This compound This compound Inhibition_of_IKK Inhibition of IKK Activation This compound->Inhibition_of_IKK leads to Stabilization_of_IkBa Stabilization of IκBα (Reduced Phosphorylation & Degradation) Inhibition_of_IKK->Stabilization_of_IkBa results in Sequestration_of_p65 Cytoplasmic Sequestration of p65/p50 Stabilization_of_IkBa->Sequestration_of_p65 maintains Reduced_Transcription Reduced Transcription of Pro-inflammatory Genes Sequestration_of_p65->Reduced_Transcription causes Anti_inflammatory_Effect Anti-inflammatory Effect Reduced_Transcription->Anti_inflammatory_Effect produces

References

Application Notes and Protocols: Allylanisole as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene found in the essential oils of various plants such as anise, fennel, basil, and tarragon.[1] Its chemical structure, featuring a reactive allyl group attached to a methoxy-substituted benzene (B151609) ring, makes it a valuable and versatile starting material for the synthesis of a wide range of organic compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound as a precursor, aimed at researchers, scientists, and professionals in drug development.

Isomerization to trans-Anethole

The isomerization of this compound to its thermodynamically more stable isomer, trans-anethole, is a commercially significant transformation. trans-Anethole is widely used in the flavor, fragrance, and pharmaceutical industries.[2][3] The reaction involves the migration of the double bond from the terminal position of the allyl group to a position conjugated with the aromatic ring.

Application: Synthesis of flavor and fragrance compounds, pharmaceutical intermediates.

Reaction Scheme:

G This compound This compound Anethole trans-Anethole This compound->Anethole Isomerization Catalyst Base or Transition Metal Catalyst

Caption: Isomerization of this compound to trans-Anethole.

Experimental Protocol (Base-Catalyzed Isomerization):

A common method for this isomerization employs a basic catalyst, such as potassium hydroxide (B78521), often supported on a solid material like alumina.

  • Apparatus: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a heating mantle.

  • Reagents:

    • This compound (estragole)

    • Potassium hydroxide (KOH)

    • Ethanol (or a high-boiling solvent like polyethylene (B3416737) glycol)

  • Procedure: a. To a solution of this compound in ethanol, add 5-10 mol% of potassium hydroxide. b. Heat the reaction mixture to reflux with vigorous stirring. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours). d. Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). e. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. The crude trans-anethole can be purified by fractional distillation.

Quantitative Data:

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KOH/Al₂O₃-140-2150.5-3High[2]
NaOH-110-1301-2High[2]
RuHCl(CO)(PPh₃)₃Toluene801-2High[4]

Wacker Oxidation to 4-Methoxypropiophenone

The Wacker oxidation is a palladium-catalyzed process that converts a terminal olefin into a methyl ketone.[5][6] this compound can be oxidized to 4-methoxypropiophenone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Application: Synthesis of ketone intermediates for pharmaceuticals and fine chemicals.

Reaction Scheme:

G This compound This compound Ketone 4-Methoxypropiophenone This compound->Ketone Wacker Oxidation Reagents PdCl₂, CuCl O₂, H₂O/DMF

Caption: Wacker Oxidation of this compound.

Experimental Protocol (Tsuji-Wacker Conditions):

This protocol is a general procedure for the Wacker oxidation of terminal olefins.

  • Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer and an oxygen-filled balloon.

  • Reagents:

    • This compound

    • Palladium(II) chloride (PdCl₂)

    • Copper(I) chloride (CuCl)

    • Dimethylformamide (DMF)

    • Water

  • Procedure: a. In the flask, dissolve PdCl₂ (5-10 mol%) and CuCl (1-2 equivalents) in a mixture of DMF and water (typically 7:1 v/v). b. Stir the mixture under an oxygen atmosphere for 30 minutes to ensure the oxidation of Cu(I) to Cu(II). c. Add this compound (1 equivalent) to the reaction mixture. d. Continue stirring at room temperature under the oxygen balloon. e. Monitor the reaction by TLC or GC. f. After completion, quench the reaction with dilute HCl and extract the product with an organic solvent. g. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the resulting 4-methoxypropiophenone by column chromatography on silica (B1680970) gel.

Quantitative Data:

SubstrateCatalyst SystemOxidantSolventYield (%)Reference
Protected Allylic Amines[Pd(Quinox)]-TBHPTBHPCH₂Cl₂Good to Excellent[7]
Terminal Olefins (general)PdCl₂/CuClO₂DMF/H₂OVariable[6]

Heck Reaction for C-C Bond Formation

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[8] this compound can potentially serve as the alkene component to introduce an aryl or vinyl group, leading to more complex molecular scaffolds.

Application: Synthesis of substituted styrenes and other complex aromatic compounds.

Workflow Diagram:

G start Start reactants This compound Aryl Halide Base (e.g., NaOAc) start->reactants reaction Heat in Solvent (e.g., DMF) reactants->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (optional) catalyst->reaction workup Cool, Dilute, Wash, Dry reaction->workup purify Column Chromatography workup->purify product Coupled Product purify->product end End product->end

Caption: General Workflow for the Heck Reaction.

Experimental Protocol (General):

This is a general protocol for a Heck reaction.

  • Apparatus: A Schlenk tube or a round-bottom flask with a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • This compound

    • Aryl halide (e.g., iodobenzene (B50100) or bromobenzene)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (e.g., a phosphine (B1218219) ligand, optional)

    • Base (e.g., NaOAc, Et₃N, or K₂CO₃, 1.5-2 equivalents)

    • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Procedure: a. To the reaction vessel, add the palladium catalyst, ligand (if used), and base. b. Evacuate and backfill the vessel with an inert gas. c. Add the solvent, followed by the aryl halide and this compound. d. Heat the reaction mixture to the desired temperature (typically 80-120 °C). e. Monitor the reaction's progress. f. Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts. g. Wash the filtrate with water and brine, dry, and concentrate. h. Purify the product by column chromatography.

Quantitative Data:

Yields for Heck reactions are highly dependent on the specific substrates, catalyst, and reaction conditions. For the coupling of aryl halides with allylic alcohols, yields can range from 50% to 90%.[9]

Synthesis of 4-Methoxystyrene (B147599) Derivatives

A two-step, one-pot synthesis can convert this compound into various 4-methoxystyrene derivatives. This process involves an initial bromination followed by an elimination and substitution sequence.[10]

Application: Synthesis of functionalized styrenes for polymerization and further synthetic transformations.

Reaction Pathway:

G This compound This compound Brominated_Intermediate Brominated Intermediate This compound->Brominated_Intermediate Bromination Product 4-Methoxystyrene Derivative Brominated_Intermediate->Product Elimination & Substitution Reagents1 Brominating Agent Reagents2 Base (DBU) Nucleophile

Caption: Synthesis of 4-Methoxystyrene Derivatives from this compound.

Experimental Protocol:

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • This compound

    • Brominating agent (e.g., N-Bromosuccinimide)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Nucleophile of choice (e.g., an alcohol, amine, or thiol)

    • Solvent (e.g., dichloromethane)

  • Procedure: a. Dissolve this compound in the solvent in the reaction flask. b. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C). c. Stir until the bromination is complete (monitor by TLC). d. Add DBU to initiate the elimination reaction. e. Subsequently, add the desired nucleophile. f. Allow the reaction to proceed at room temperature. g. Upon completion, perform an aqueous workup. h. Dry the organic layer and remove the solvent under reduced pressure. i. Purify the final product by column chromatography.[10]

Quantitative Data:

The yields for this one-pot synthesis can be variable and are subject to optimization.[10]

Sharpless Asymmetric Epoxidation of an this compound Derivative

While this compound itself is not a substrate for the Sharpless asymmetric epoxidation (which requires an allylic alcohol), it can be readily converted to the corresponding allylic alcohol. This derivative can then undergo highly enantioselective epoxidation to produce chiral epoxy alcohols, which are valuable building blocks in asymmetric synthesis.[11][12][13]

Application: Synthesis of chiral building blocks for pharmaceuticals and natural products.

Conceptual Workflow:

G This compound This compound Conversion Conversion to Allylic Alcohol This compound->Conversion Allylic_Alcohol Allylic Alcohol Derivative Epoxidation Sharpless Asymmetric Epoxidation Allylic_Alcohol->Epoxidation Epoxy_Alcohol Chiral Epoxy Alcohol Conversion->Allylic_Alcohol Epoxidation->Epoxy_Alcohol

References

Application Notes and Protocols for the Quantification of Allylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring organic compound found in various plants and essential oils, such as basil, fennel, tarragon, and anise.[1][2] It is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes and cosmetics.[1][2] However, toxicological studies have raised concerns about its potential carcinogenicity and genotoxicity.[1][2] The metabolic activation of this compound can lead to the formation of DNA adducts, posing a potential health risk at high exposure levels.[1] Consequently, regulatory bodies, including the European Union's Committee on Herbal Medicinal Products, have emphasized the need for accurate monitoring and limitation of this compound exposure.[1]

This document provides detailed application notes and protocols for the development of analytical standards for the quantification of this compound in various matrices, including herbal products, foods, and pharmaceuticals. Validated analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are presented, along with a comprehensive framework for method validation based on the International Council for Harmonisation (ICH) guidelines.

Metabolic Pathway and Toxicological Relevance

This compound itself is not the ultimate carcinogen. Its toxicity stems from its metabolic activation, primarily in the liver. The key toxification pathway involves the 1'-hydroxylation of the allyl side chain by cytochrome P450 (CYP450) enzymes, which forms the proximate carcinogen, 1'-hydroxyestragole.[1] This metabolite is then further activated by sulfotransferases (SULTs) to a reactive sulfuric acid ester that can form DNA adducts, leading to potential genotoxicity and carcinogenicity.[3] Another major metabolic pathway is O-demethylation, which is the primary route at low doses, while 1'-hydroxylation becomes more dominant at higher doses.[3][4]

Metabolic Pathway of this compound This compound This compound (Estragole) Hydroxyestragole 1'-Hydroxyestragole (Proximate Carcinogen) This compound->Hydroxyestragole CYP450 (1'-hydroxylation) Chavicol Chavicol This compound->Chavicol CYP450 (O-demethylation) Sulfoxyestragole 1'-Sulfoxyestragole (Ultimate Carcinogen) Hydroxyestragole->Sulfoxyestragole SULTs Excretion Excretion Hydroxyestragole->Excretion Glucuronidation DNA_Adducts DNA Adducts Sulfoxyestragole->DNA_Adducts Chavicol->Excretion

Metabolic activation of this compound.

Analytical Methodologies

The accurate and precise quantification of this compound requires sensitive and selective analytical methods. The two most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) for less volatile or thermally labile samples.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of this compound using GC-MS and HPLC-UV.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.997
Limit of Detection (LOD) 0.03 mg/ml0.13 - 0.42 µg/mL
Limit of Quantification (LOQ) 0.1 mg/ml0.26 - 1.28 µg/mL
Accuracy (Recovery %) 92.7 - 107.3%99.3 - 100.7%
Precision (RSD %) < 9.0%< 1.5%
Typical Application Trace-level analysis in complex matrices (e.g., herbal teas, essential oils).Quantification in simpler matrices or formulations.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the trace-level quantification of this compound in solid or liquid samples, such as herbal materials, essential oils, and beverages.

1. Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as p-anisaldehyde, in methanol.

2. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the homogenized sample (e.g., 1 gram of finely ground herbal material or 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Add a known concentration of the internal standard solution.

  • For solid samples, add a specific volume of deionized water to create a slurry.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial in a heating block at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes).

  • Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Thermally desorb the analytes from the SPME fiber in the GC inlet.

3. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250°C, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

4. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantify this compound by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the working standard solutions.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for the quantification of this compound in liquid samples or extracts where the concentration is expected to be higher.

1. Standard Preparation:

  • Prepare stock and working standard solutions of this compound as described in the GC-MS protocol, using a mobile phase-compatible solvent like methanol or acetonitrile (B52724).

2. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., methanol or acetonitrile) through techniques like sonication or vortexing.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

3. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: 254 nm.

4. Data Analysis:

  • Identify this compound by comparing its retention time with that of a certified reference standard.

  • Quantify this compound by creating a calibration curve of the peak area versus the concentration of the working standard solutions.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_gcms GC-MS cluster_hplc HPLC-UV Start Sample Receipt and Login SamplePrep Sample Preparation Start->SamplePrep StandardPrep Standard Preparation Start->StandardPrep Analysis Instrumental Analysis SamplePrep->Analysis HS_SPME HS-SPME Extraction Solvent Extraction StandardPrep->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Report Report Generation DataProcessing->Report GC_Separation GC Separation MS_Detection MS Detection HPLC_Separation HPLC Separation UV_Detection UV Detection

General analytical workflow.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to ICH Q2(R2) guidelines. The key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

Application Notes and Protocols for the Use of Allylanisole in Natural Insecticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene found in the essential oils of various plants, including basil, tarragon, and fennel. It has garnered significant interest as a potential component of natural insecticides due to its demonstrated insecticidal, repellent, and synergistic properties against a range of insect pests. This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in the formulation of novel, natural insecticides.

Data Presentation

The following tables summarize the insecticidal activity of this compound and its synergistic effects when combined with other compounds.

Table 1: Insecticidal Activity of this compound Against Various Insect Pests

Insect SpeciesBioassay MethodToxicity MetricValueReference
Ceratitis capitata (Mediterranean fruit fly)FumigationMortality100% at ≥2.5% concentration[1]
Bactrocera dorsalis (Oriental fruit fly)FumigationMortality100% at ≥2.5% concentration[1]
Bactrocera cucurbitae (Melon fly)FumigationMortality100% at ≥2.5% concentration[1]
Spodoptera littoralis (Cotton leafworm)Topical ApplicationLD500.04-0.05 µl/cm² (24h)[2]
Sitophilus oryzae (Rice weevil)FumigationLC5028.9 µl/l air (for Eucalyptus oil, rich in 1,8-cineole, a related monoterpenoid)[3]
Musca domestica (Housefly)FumigationLC503.9 mg/dm³ (for Citrus sinensis oil, rich in limonene)[4]

Table 2: Synergistic Effects of this compound and Other Essential Oil Components

Primary CompoundSynergistTarget InsectObserved EffectReference
CarvoneThis compound Cimex lectularius (Bed bug)Increased larval mortality[5]
CarvacrolThis compound Cimex lectularius (Bed bug)Increased larval mortality[5]
MenthoneThis compound Cimex lectularius (Bed bug)Increased larval mortality[5]
Deltamethrin (B41696)Linalool (Ocimum basilicum oil)Spodoptera frugiperda6-fold reduction in deltamethrin dose[6]
PyrethroidsDillapiole (Piper aduncum oil)Aedes aegypti, Anopheles albitarsisSignificant increase in toxicity (lower TL50 and TL90)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.

Protocol 1: Topical Application Bioassay for Contact Toxicity

This protocol is adapted for determining the contact toxicity (LD50) of this compound against lepidopteran larvae, such as Spodoptera litura[1].

Materials:

  • This compound (≥98% purity)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe (e.g., Hamilton syringe)

  • Third-instar larvae of the target insect (e.g., Spodoptera litura)

  • Petri dishes (9 cm diameter)

  • Fresh host plant leaves or artificial diet

  • Ventilated rearing containers

  • Environmental chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10% w/v).

    • From the stock solution, prepare a series of five to seven serial dilutions with acetone to obtain a range of concentrations expected to cause between 10% and 90% mortality.

  • Insect Treatment:

    • Select healthy, uniform-sized third-instar larvae.

    • Using a microsyringe, apply 1 µL of a test solution to the dorsal thoracic region of each larva.

    • A control group should be treated with 1 µL of acetone only.

    • Use a minimum of 20-30 larvae per concentration and for the control. Replicate the entire experiment at least three times.

  • Incubation and Observation:

    • After treatment, place the larvae individually in Petri dishes containing a fresh host plant leaf or a small piece of artificial diet.

    • Incubate the Petri dishes in an environmental chamber under the specified conditions.

    • Assess mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of live individuals, 'T' is the treated group, and 'C' is the control group.

    • Calculate the LD50 (lethal dose to kill 50% of the population) and its 95% confidence limits using probit analysis.

Protocol 2: Fumigant Toxicity Bioassay

This protocol is designed to evaluate the fumigant toxicity (LC50) of this compound against stored-product insects like Sitophilus oryzae[5][8].

Materials:

  • This compound (≥98% purity)

  • Acetone (analytical grade)

  • Whatman No. 1 filter paper discs (2 cm diameter)

  • Glass jars or vials of a known volume (e.g., 250 mL) with airtight screw caps

  • Adult insects of the target species (e.g., Sitophilus oryzae, 1-2 weeks old)

  • Environmental chamber (27 ± 1°C, 65 ± 5% RH, in darkness)

Procedure:

  • Preparation of Test Substance:

    • Prepare a range of concentrations of this compound in acetone.

    • Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc.

  • Insect Exposure:

    • Allow the acetone to evaporate completely from the filter paper for about 1-2 minutes.

    • Suspend the treated filter paper from the inner side of the screw cap of the glass jar using a pin.

    • Introduce a known number of adult insects (e.g., 20-30) into the jar.

    • A control group should have a filter paper treated with acetone only.

    • Seal the jars tightly.

    • Replicate each concentration and the control at least three times.

  • Incubation and Observation:

    • Place the sealed jars in an environmental chamber under the specified conditions.

    • Record insect mortality after 24, 48, and 72 hours. Insects are considered dead if they show no movement.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits using probit analysis. The concentration should be expressed as mg/L of air volume.

Protocol 3: Formulation of this compound-Based Nanoemulsion

This protocol provides a method for preparing an oil-in-water (O/W) nanoemulsion of this compound for improved stability and efficacy[9][10].

Materials:

  • This compound (oil phase)

  • Tween 80 (non-ionic surfactant)

  • Span 80 (co-surfactant)

  • Distilled water (aqueous phase)

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Preparation of the Oil and Surfactant Phases:

    • Prepare the oil phase by dissolving a specific amount of this compound in a carrier oil if necessary (e.g., to achieve a desired final concentration).

    • Prepare the surfactant mixture by blending Tween 80 and Span 80 at a specific ratio (e.g., 1:1, 2:1, or 1:2 w/w). The optimal ratio should be determined experimentally by constructing a pseudo-ternary phase diagram.

  • Emulsification:

    • Add the oil phase to the surfactant mixture and stir continuously with a magnetic stirrer to ensure a homogenous mixture.

    • Slowly add distilled water dropwise to the oil-surfactant mixture under constant stirring.

    • Continue stirring for a specified period (e.g., 30 minutes) to form a coarse emulsion.

  • Nano-emulsification:

    • Subject the coarse emulsion to high-energy emulsification using either a high-speed homogenizer (e.g., at 10,000 rpm for 15 minutes) or an ultrasonicator.

    • The duration and intensity of homogenization/sonication should be optimized to achieve the desired droplet size and stability.

  • Characterization:

    • Characterize the resulting nanoemulsion for its physical properties, including droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion over time by monitoring for any phase separation, creaming, or sedimentation under different storage conditions (e.g., room temperature, 4°C).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Data Analysis A This compound Stock Solution B Serial Dilutions A->B D Topical Application B->D E Fumigation Assay B->E F Contact Assay B->F C Insect Rearing C->D C->E C->F G Mortality Assessment D->G E->G F->G H Probit Analysis G->H I LC50 / LD50 Determination H->I

Caption: Workflow for evaluating the insecticidal activity of this compound.

Signaling Pathways

1. Octopamine (B1677172) Receptor Signaling Pathway (Agonist Action)

Many essential oil components, including phenylpropenes like this compound, are known to interact with insect octopamine receptors, which are G-protein coupled receptors (GPCRs)[11][12][13]. As an agonist, this compound would bind to the receptor, initiating a downstream signaling cascade.

Octopamine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound octo_receptor Octopamine Receptor (GPCR) This compound->octo_receptor Binds g_protein G-Protein (Gα, Gβ, Gγ) octo_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converted by pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Neuromodulation) pka->cellular_response Phosphorylates targets

Caption: this compound activating an insect octopamine receptor.

2. GABA Receptor Signaling Pathway (Modulatory Action)

Essential oil components can also act as modulators of GABA-gated chloride channels (GABA receptors), which are ligand-gated ion channels crucial for inhibitory neurotransmission in insects[14][15]. This compound may act as an allosteric modulator, either enhancing or inhibiting the channel's function.

GABA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_effect Effect gaba_receptor GABA Receptor (Cl- Channel) cl_ion Cl- gaba_receptor->cl_ion Channel Opens hyperpolarization Hyperpolarization gaba GABA gaba->gaba_receptor Binds to Orthosteric Site This compound This compound This compound->gaba_receptor Binds to Allosteric Site cl_ion->gaba_receptor Influx inhibition Inhibition of Neurotransmission hyperpolarization->inhibition

Caption: Allosteric modulation of an insect GABA receptor by this compound.

References

Unveiling the Therapeutic Potential of Allylanisole: In Vivo Pharmacological Insights

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Allylanisole, a naturally occurring phenylpropanoid found in various aromatic plants, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies utilizing animal models have been instrumental in elucidating its therapeutic potential, particularly its anti-inflammatory, anti-arthritic, anxiolytic, and analgesic properties. This document provides a comprehensive overview of the key in vivo findings, presented with detailed experimental protocols and data summaries to guide researchers in the field of drug discovery and development.

Anti-inflammatory and Anti-arthritic Effects

This compound has demonstrated potent anti-inflammatory and anti-arthritic effects in rodent models. These effects are primarily attributed to its ability to modulate pro-inflammatory signaling pathways and reduce the expression of inflammatory mediators.

Quantitative Data Summary
Pharmacological EffectAnimal ModelThis compound DosageAdministration RouteKey FindingsReference
Anti-inflammatory Carrageenan-induced paw edema in mice30-60 mg/kgOral (p.o.)Significant reduction in paw edema.[1](2)
Anti-inflammatory Carrageenan-induced pleurisy in rats250 and 500 mg/kgOral (p.o.)Reduced pleural exudate volume and leukocyte migration.[3](4)[3](4)
Anti-arthritic Freund's Complete Adjuvant (CFA)-induced arthritis in rats2, 5, and 10 mg/kgNot specifiedDose-dependent improvement in body weight and arthritis score; reduced hind-paw volume.[5](5)[5](5)
Anti-arthritic Freund's Complete Adjuvant (CFA)-induced arthritis in rats10, 30, and 60 mg/kg b.w.Not specifiedSignificantly attenuated development of arthritis and paw edema.[6](7)[6](7)
Experimental Protocols

1. Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats

This model mimics the chronic inflammatory and autoimmune characteristics of rheumatoid arthritis.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis suspended in paraffin (B1166041) oil and mannide monooleate) into the subplantar region of the right hind paw.[5][8] A booster injection may be administered into the tail.[5](5)

  • Treatment: this compound is typically administered orally (p.o.) daily for a specified period (e.g., 28 days) starting from the day of or after CFA injection.[5](5)

  • Assessments:

    • Paw Volume: Measured using a plethysmometer at regular intervals.[8](8)

    • Arthritic Score: Visual assessment of erythema and swelling in the paws.

    • Body Weight: Monitored throughout the study.[5](5)

    • Biochemical Markers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using ELISA or RT-qPCR.[5][6]

    • Histopathology: Examination of joint tissues for inflammation, cartilage, and bone erosion.[6](7)

2. Carrageenan-Induced Paw Edema in Mice

This is a widely used model of acute inflammation.

  • Animals: Swiss albino or C57BL/6J mice.[1](2)

  • Induction: Subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[9][10]

  • Treatment: this compound is typically administered orally 30-60 minutes before carrageenan injection.[1][10]

  • Assessment: Paw volume or thickness is measured using a plethysmometer at various time points (e.g., 1, 2, and 3 hours) after carrageenan administration.[10](10)

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and JAK-STAT pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS, Cytokines) cluster_this compound This compound cluster_cell Macrophage / Synoviocyte Stimulus Stimulus Receptor TLR4 / Cytokine Receptor Stimulus->Receptor This compound This compound IKK IKK Complex This compound->IKK inhibits Receptor->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes activates

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

jak_stat_pathway cluster_cytokine Pro-inflammatory Cytokines (e.g., IL-6) cluster_this compound This compound cluster_cell Immune Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor This compound This compound JAK JAK2 This compound->JAK inhibits phosphorylation Receptor->JAK activates STAT STAT3 JAK->STAT phosphorylates STAT_dimer STAT3 Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Figure 2: this compound's inhibition of the JAK-STAT signaling pathway.

Anxiolytic and Analgesic Effects

Preliminary in vivo studies suggest that this compound may possess anxiolytic and analgesic properties, indicating its potential as a therapeutic agent for anxiety and pain management.

Quantitative Data Summary
Pharmacological EffectAnimal ModelThis compound DosageAdministration RouteKey FindingsReference
Anxiolytic-like Elevated Plus Maze in miceTo be determinedTo be determinedIncreased time spent in open arms.[11](11)
Analgesic Hot Plate Test in miceTo be determinedTo be determinedIncreased latency to thermal stimulus.[12](12)
Experimental Protocols

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Animals: Mice.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13](13)

  • Procedure:

    • Acclimate the mice to the testing room for at least 30-60 minutes before the test.[6](7)

    • Administer this compound (or vehicle control) at the desired dose and route.

    • Place the mouse in the center of the maze, facing a closed arm.[6](14)

    • Allow the mouse to explore the maze for a 5-minute session.[11](11)

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[15](15)

  • Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

2. Hot Plate Test for Analgesic Activity

This test measures the response to a thermal pain stimulus and is used to evaluate centrally acting analgesics.

  • Animals: Mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[16](16)

  • Procedure:

    • Administer this compound (or vehicle control) at the desired dose and route.

    • At a predetermined time after treatment (e.g., 30 minutes), place the mouse on the hot plate.[16](16)

    • Record the latency to the first sign of nociception, such as licking or shaking of the hind paw or jumping. A cut-off time is set to prevent tissue damage.

  • Analysis: An analgesic effect is indicated by a significant increase in the latency to respond to the thermal stimulus compared to the control group.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_models In Vivo Models cluster_assessment Assessment Animal_Acclimation Animal Acclimation (Mice/Rats) Grouping Randomized Grouping Animal_Acclimation->Grouping Allylanisole_Admin This compound Administration (p.o.) Grouping->Allylanisole_Admin Vehicle_Control Vehicle Control Grouping->Vehicle_Control Positive_Control Positive Control (e.g., Indomethacin, Diazepam) Grouping->Positive_Control Arthritis_Model CFA-Induced Arthritis Allylanisole_Admin->Arthritis_Model Inflammation_Model Carrageenan-Induced Edema Allylanisole_Admin->Inflammation_Model Anxiety_Model Elevated Plus Maze Allylanisole_Admin->Anxiety_Model Analgesia_Model Hot Plate Test Allylanisole_Admin->Analgesia_Model Behavioral_Tests Behavioral Assessments Arthritis_Model->Behavioral_Tests Biochemical_Assays Biochemical Assays (ELISA, RT-qPCR) Arthritis_Model->Biochemical_Assays Histology Histopathological Examination Arthritis_Model->Histology Inflammation_Model->Behavioral_Tests Anxiety_Model->Behavioral_Tests Analgesia_Model->Behavioral_Tests Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

References

Application Notes and Protocols for Headspace Analysis of Allylanisole in Aromatic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole (B85927) or methyl chavicol, is a naturally occurring phenylpropene that contributes significantly to the aromatic profile of numerous plants, including basil (Ocimum basilicum), tarragon (Artemisia dracunculus), fennel (Foeniculum vulgare), and anise (Pimpinella anisum).[1][2] Its characteristic sweet, anise-like scent makes it a valuable compound in the food, fragrance, and pharmaceutical industries.[3][4] Headspace analysis is a critical technique for the study of volatile organic compounds (VOCs) like this compound, as it allows for the analysis of the aroma profile of a plant in a minimally invasive manner, closely mimicking how scents are perceived.

This document provides detailed application notes and protocols for the headspace analysis of this compound in aromatic plants, intended for researchers, scientists, and professionals in drug development. The methodologies covered include Static Headspace (SHS), Dynamic Headspace (DHS), and Headspace Solid-Phase Microextraction (HS-SPME), all coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.

Quantitative Data on this compound in Aromatic Plants

The concentration of this compound in the headspace of aromatic plants can vary significantly depending on the species, cultivar, environmental conditions, and the analytical method employed. The following table summarizes quantitative data from various studies.

Plant SpeciesCultivar/VarietyPlant PartHeadspace MethodThis compound ConcentrationReference(s)
Fennel (Foeniculum vulgare)subsp. piperitumFruitsHS-SPME-GC-MS72% - 89.86 mg/g[4]
Fennel (Foeniculum vulgare)Commercial Tea BagsSeedsHS-SPME-GC-MS50 - 250 µg/L (in infusion)[5]
Basil (Ocimum basilicum)Thai BasilLeavesHS-SPME-GC-MS66.53% of total volatiles[6]
Basil (Ocimum basilicum)Lemon BasilLeavesHS-SPME-GC-MS90.18% of total volatiles[6]
Basil (Ocimum basilicum)Sweet BasilLeavesHS-SPME-GC-MS89.19% of total volatiles[6]
Tarragon (Artemisia dracunculus)ItalianFlowering Aerial PartsGC-EIMS of essential oil73.3% of total oil[2][7]
Star Anise (Illicium verum)Not SpecifiedFruitHD-HSME-GC-MS3.68% of total volatiles[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific plant material and instrumentation.

Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

Static headspace analysis is a straightforward method for analyzing volatile compounds.[9] It involves placing a sample in a sealed vial, allowing the volatile compounds to equilibrate between the sample matrix and the gas phase (headspace), and then injecting an aliquot of the headspace gas into the GC-MS system.[10]

Materials:

  • Fresh or dried aromatic plant material (e.g., leaves, seeds, flowers)

  • Headspace vials (e.g., 20 mL) with PTFE-faced silicone septa and aluminum caps

  • Vial crimper and decrimper

  • Incubator/agitator for headspace vials

  • Gas-tight syringe

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the plant material (e.g., 1.0 g of fresh leaves, 0.1 g of dried seeds) and place it into a headspace vial.

    • For quantitative analysis, an internal standard can be added.

    • Immediately seal the vial with a septum and aluminum cap using a crimper.

  • Equilibration:

    • Place the sealed vial into an incubator/agitator set to a specific temperature (e.g., 60-80°C).[10]

    • Allow the sample to equilibrate for a defined period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[10]

  • Injection:

    • Using a heated gas-tight syringe, withdraw a specific volume (e.g., 1 mL) of the headspace gas from the vial.

    • Inject the gas sample into the GC-MS inlet.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity column suitable for volatile compound analysis (e.g., HP-5MS, DB-5).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the amount of this compound using a calibration curve prepared with the internal standard.

Protocol 2: Dynamic Headspace Gas Chromatography-Mass Spectrometry (DHS-GC-MS)

Dynamic headspace analysis, also known as purge-and-trap, is a more sensitive technique than static headspace as it allows for the concentration of volatiles.[11] An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. The trapped compounds are subsequently desorbed thermally into the GC-MS.

Materials:

  • Fresh aromatic plant material

  • Glass sampling chamber

  • Inert gas supply (e.g., purified air, nitrogen)

  • Flow controllers

  • Adsorbent trap (e.g., Tenax TA, activated charcoal)

  • Thermal desorber unit

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place a known amount of the plant material into the glass sampling chamber. Materials like glass and Teflon are preferred for the chamber construction to avoid contamination.[12]

  • Volatile Collection (Purge and Trap):

    • Connect the inert gas supply to the inlet of the sampling chamber and the adsorbent trap to the outlet.

    • Pass the inert gas through the chamber at a controlled flow rate (e.g., 100 mL/min) for a specific duration (e.g., 1-4 hours). The volatiles will be purged from the sample and trapped on the adsorbent.

    • "Push-pull" systems, where gas is both pushed in and pulled out, can provide better control over the airflow.[13]

  • Thermal Desorption and Injection:

    • Remove the adsorbent trap and place it in the thermal desorber unit connected to the GC-MS.

    • Rapidly heat the trap to desorb the trapped volatiles, which are then transferred to the GC column via a heated transfer line. A cryofocusing step may be used to concentrate the sample at the head of the column before starting the GC run.[11]

  • GC-MS Analysis:

    • Follow the GC-MS parameters as described in Protocol 1.

  • Data Analysis:

    • Identify and quantify this compound as described in Protocol 1.

Protocol 3: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds.[7] A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample. The analytes adsorb to the fiber and are then thermally desorbed in the hot injector of the GC.[14]

Materials:

  • Fresh or dried aromatic plant material

  • Headspace vials with septa and caps

  • SPME fiber holder and various fiber coatings (e.g., Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))[15]

  • Incubator/agitator

  • GC-MS system with a SPME-compatible inlet

Procedure:

  • Sample Preparation:

    • Place a weighed amount of the plant material into a headspace vial and seal it.

  • Extraction:

    • Place the vial in an incubator set to the desired temperature (e.g., 50-70°C).[7]

    • Manually or automatically insert the SPME needle through the vial's septum.

    • Expose the fiber to the headspace for a predetermined time (e.g., 20-50 minutes) to allow for adsorption of the volatiles.[5][7] The choice of fiber coating is crucial and depends on the polarity of the target analytes.[16]

  • Desorption and Injection:

    • Retract the fiber into the needle and withdraw it from the vial.

    • Insert the needle into the hot GC inlet (e.g., 250°C).

    • Expose the fiber to desorb the analytes directly onto the GC column. The desorption time is typically a few minutes.

  • GC-MS Analysis:

    • Follow the GC-MS parameters as described in Protocol 1.

  • Data Analysis:

    • Identify and quantify this compound as described in Protocol 1. The reproducibility of SPME can be influenced by factors such as fiber aging, so careful quality control is necessary.

Visualizations

Biosynthesis of this compound (Estragole)

This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[13] Key enzymatic steps involve the deamination of phenylalanine, followed by a series of modifications to the phenylpropanoid backbone, and finally, a methylation step.[17][18]

Allylanisole_Biosynthesis cluster_legend Enzymes Phenylalanine Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chavicol Chavicol p_Coumaroyl_CoA->Chavicol Reduction Steps This compound This compound (Estragole) Chavicol->this compound CVOMT/EOMT (O-methyltransferase) PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate-4-hydroxylase FourCL 4CL: 4-Coumarate:CoA ligase CVOMT CVOMT/EOMT: Chavicol/Eugenol O-methyltransferase Headspace_Workflow start Start: Aromatic Plant Material prep Sample Preparation (Weighing, Grinding) start->prep extraction Volatile Extraction prep->extraction shs Static Headspace (SHS) extraction->shs Equilibration dhs Dynamic Headspace (DHS) extraction->dhs Purge & Trap spme HS-SPME extraction->spme Adsorption gcms GC-MS Analysis (Separation, Detection, Identification) shs->gcms dhs->gcms spme->gcms data Data Analysis (Quantification) gcms->data end End: this compound Concentration data->end Method_Selection goal Research Goal qualitative Qualitative Screening goal->qualitative quantitative Quantitative Analysis goal->quantitative low_conc Low Concentration Analytes goal->low_conc shs Static Headspace (SHS) - Simple, rapid - Lower sensitivity qualitative->shs dhs Dynamic Headspace (DHS) - High sensitivity - Concentrates analytes quantitative->dhs spme HS-SPME - Solvent-free, sensitive - Versatile quantitative->spme low_conc->dhs low_conc->spme

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Allylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylanisole, also known as estragole, is a naturally occurring phenylpropene that contributes to the characteristic aroma of various plants and essential oils, including basil, fennel, and tarragon. Due to its potential genotoxic and carcinogenic properties, the monitoring of this compound concentrations in food products, herbal medicines, and consumer goods is of significant interest.[1] Solid-phase microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds like this compound from a sample's headspace.[1] This document provides detailed application notes and protocols for the sampling and analysis of this compound using headspace SPME coupled with gas chromatography (GC).

Principle of Headspace SPME

Headspace SPME is an equilibrium-based extraction technique. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.[1] This method offers several advantages over traditional extraction techniques, including reduced sample preparation time, minimal solvent consumption, and high sensitivity.[1]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize quantitative data for the analysis of this compound (estragole) using headspace SPME from various studies. These tables provide a comparative overview of method performance across different matrices and analytical conditions.

Table 1: HS-SPME Method Parameters for this compound (Estragole) Analysis

MatrixSPME FiberExtraction Temperature (°C)Extraction Time (min)Reference
Fennel Herbal TeasPolydimethylsiloxane (PDMS)5020[2]
Herbal TeasPolydimethylsiloxane (PDMS)5020
Maize GrainsDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)304[3]
Fennel GrassNot SpecifiedNot SpecifiedNot Specified
Food ProductsNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: Summary of Method Validation Parameters for this compound (Estragole) Quantification

ParameterMatrixValue/RangeReference
Limit of Detection (LOD) Fennel Herbal Teas8.7 µg/L
Maize Grains0.054 µg/kg[3]
Food Products10 ng/mL[4]
Limit of Quantification (LOQ) Fennel Herbal Teas29.0 µg/L
Maize Grains0.18 µg/kg[3]
Linearity (R²) Food Products0.996 - 1.000[4]
Recovery (%) Food Products94 - 105%[4]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a solid or liquid matrix using Headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For the volatile and semi-volatile this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Polydimethylsiloxane (PDMS) fiber is recommended.

  • SPME Fiber Holder: For manual or automated use.

  • Headspace Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation Module: A heated stirring plate or an autosampler with incubation and agitation capabilities.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID)).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.

  • This compound Standard: Analytical grade.

  • Solvents: Methanol (B129727) or another appropriate solvent for standard preparation.

  • Sodium Chloride (NaCl): Optional, for matrix modification to increase analyte volatility.

2. Standard Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to construct a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix:

  • Herbal Teas: Place a tea bag or a known weight of loose tea (e.g., 1 gram) into a headspace vial. Add a specific volume of hot water (e.g., 10 mL at 90°C) and immediately seal the vial.[1]

  • Essential Oils: Dilute a small, accurately weighed amount of the essential oil in a suitable solvent and transfer it to a headspace vial.

  • Solid Samples (e.g., Grains): Place a known weight of the homogenized sample into a headspace vial. For some applications, the addition of a saturated NaCl solution can enhance the release of volatile compounds.

4. HS-SPME Procedure

  • Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer. Recondition the fiber for a shorter period before each analysis.

  • Incubation: Place the sealed headspace vial containing the sample into the heating module set at the desired temperature (e.g., 30°C to 70°C). Allow the sample to equilibrate for a specific time (e.g., 15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 4 to 60 minutes) while maintaining the temperature and agitation.[1]

  • Desorption: After extraction, immediately withdraw the fiber and insert it into the hot GC injector (e.g., 250°C) for thermal desorption of the analytes onto the GC column. The desorption time typically ranges from 1 to 5 minutes.[1]

5. Gas Chromatography Conditions

The following are typical GC conditions for this compound analysis. These may need to be optimized for your specific instrument and column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector:

    • Mass Spectrometer (MS): Transfer line temperature at 250°C; ion source temperature at 230°C; electron ionization at 70 eV; scan range of m/z 40-300.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the SPME analysis of this compound.

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Herbal Tea, Essential Oil) Vial Place Sample in Headspace Vial & Seal Sample->Vial Standard This compound Standard Stock & Working Solutions Quantify Quantification (Calibration Curve) Standard->Quantify Incubate Incubate with Heating & Agitation Vial->Incubate Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermally Desorb in GC Injector Extract->Desorb GC Gas Chromatographic Separation Desorb->GC MS Mass Spectrometric Detection GC->MS Identify Identification (Retention Time & Mass Spectrum) MS->Identify Identify->Quantify

Figure 1. Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

Logical_Relationships cluster_factors Key Experimental Factors cluster_performance Method Performance Metrics Fiber SPME Fiber Type Sensitivity Sensitivity (LOD, LOQ) Fiber->Sensitivity Temp Extraction Temperature Temp->Sensitivity Accuracy Accuracy (Recovery) Temp->Accuracy Time Extraction Time Time->Accuracy Precision Precision (RSD) Time->Precision Matrix Sample Matrix Linearity Linearity Matrix->Linearity

Figure 2. Logical relationships between experimental factors and method performance.

References

Troubleshooting & Optimization

Technical Support Center: Allylanisole Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of allylanisole in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound, also known as estragole (B85927) or methyl chavicol, is a natural organic compound found in various plants like basil and tarragon[1]. It is a hydrophobic molecule, meaning it has poor solubility in water and aqueous solutions like cell culture media[2][3][4]. This low aqueous solubility can lead to precipitation of the compound in your experiments, resulting in inaccurate concentrations and unreliable data[5].

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most recommended solvents for preparing stock solutions of this compound[2][3][4]. DMSO is often preferred for creating high-concentration stock solutions[6].

Q3: What is the maximum concentration of this compound that can be dissolved in common solvents?

A3: The solubility of this compound varies depending on the solvent. While it is highly soluble in DMSO, specific maximum concentrations in other solvents for in vitro use are not always readily available. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental conditions[6].

Troubleshooting Guide: Overcoming this compound Precipitation

Issue: My this compound solution is precipitating when added to my aqueous experimental medium.

Root Cause: This is a common issue due to the hydrophobic nature of this compound and its tendency to come out of solution when the concentration of the organic solvent is diluted in an aqueous buffer or cell culture medium[7][8].

Solutions:

  • Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in 100% DMSO or ethanol. This allows for a smaller volume of the stock solution to be added to the aqueous medium, minimizing the final solvent concentration[9][10].

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the final assay buffer. This gradual decrease in solvent concentration can help maintain the solubility of this compound[5].

  • Vigorous Mixing: When adding the this compound stock solution to the aqueous medium, do so dropwise while vortexing or stirring vigorously to promote rapid and even dispersion[5].

  • Control Final Solvent Concentration: The final concentration of the organic solvent in your assay is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, although some cell lines may tolerate up to 1%[5][7][11]. It is crucial to determine the solvent tolerance of your specific cell line by running a vehicle control experiment[5].

  • Consider Co-solvents or Surfactants: If precipitation persists, consider using co-solvents like polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween 20 or Tween 80 in your formulation. These can act as emulsifying agents to help keep the compound in solution[7][8][12].

Quantitative Data Summary

The following tables summarize the known solubility data for this compound (estragole).

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water0.178 g/L (at 25°C)[2]
Dimethyl Sulfoxide (DMSO)High (Specific value not consistently reported, but used for high concentration stocks)[2][6]
EthanolVery Soluble[3][4]
ChloroformVery Soluble[2][3]

Table 2: Recommended Final Solvent Concentrations in Cell Culture

SolventRecommended Maximum Final ConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)0.1% - 0.5% (up to 1% for some cell lines)Always perform a solvent toxicity control.[5][7][11]
Ethanol~0.1% (up to 0.5% for some cell lines)Solvent tolerance is cell line dependent.[9][11]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 148.20 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 14.82 mg of this compound.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. A clear, particle-free solution should be observed.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer or plate shaker

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Example for a 100 µM working solution from a 100 mM stock (1:1000 dilution):

      • Prepare an intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of medium (yields a 1 mM solution). Vortex gently.

      • Add 10 µL of the 1 mM intermediate dilution to 990 µL of medium in your experimental well or tube. Mix thoroughly.

  • Ensure the final DMSO concentration in your highest concentration working solution does not exceed the tolerance limit of your cells (typically ≤ 0.5%).

  • Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

Visualizations

Signaling Pathway of this compound

This compound has been shown to modulate key inflammatory signaling pathways, including NF-κB and Nrf2. The following diagram illustrates the general interplay between these pathways and the potential points of intervention by this compound.

Allylanisole_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB_nuc NF-κB NF-κB (p50/p65)->NF-κB_nuc Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->Keap1 Inhibits Inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Inflammatory Genes Induces Transcription ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant Genes Antioxidant/Detoxifying Genes ARE->Antioxidant Genes Induces Transcription

This compound's modulation of NF-κB and Nrf2 pathways.
Experimental Workflow for Improving Solubility

The following workflow provides a logical approach to troubleshooting solubility issues with this compound in your in vitro experiments.

Solubility_Workflow start Start: Dissolve this compound prep_stock Prepare High Concentration Stock in DMSO/Ethanol start->prep_stock dilute Dilute in Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe no_precip Proceed with Experiment observe->no_precip No precip Precipitation Observed observe->precip Yes troubleshoot Troubleshooting Steps precip->troubleshoot stepwise Use Step-wise Dilution troubleshoot->stepwise vigorous Vigorous Mixing troubleshoot->vigorous solvent_control Check Final Solvent % troubleshoot->solvent_control cosolvent Consider Co-solvents/ Surfactants troubleshoot->cosolvent re_observe Re-observe for Precipitation stepwise->re_observe vigorous->re_observe solvent_control->re_observe cosolvent->re_observe success Proceed with Experiment re_observe->success No Precipitation fail Further Optimization Needed re_observe->fail Precipitation Persists

A troubleshooting workflow for this compound solubility.

References

Technical Support Center: Quantification of Allylanisole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of allylanisole (also known as estragole (B85927) or methyl chavicol) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during the quantification of this compound.

General Questions

Q1: What are the main challenges in quantifying this compound in complex matrices?

A1: The primary challenges in quantifying this compound, a volatile organic compound, stem from its potential for volatility and the complexity of the sample matrix. Key difficulties include:

  • Matrix Effects: Co-extracted compounds from the sample can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.[1][2][3]

  • Volatility: The volatile nature of this compound can lead to its loss during sample preparation steps like solvent evaporation, resulting in low recovery rates.[4]

  • Low Concentrations: this compound may be present at very low levels in some samples, requiring highly sensitive analytical methods and efficient extraction techniques for accurate quantification.[5]

  • Analyte Stability: this compound can be susceptible to degradation depending on the sample matrix and storage conditions.[4]

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for analyzing volatile compounds like this compound due to its high sensitivity and selectivity.[6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for less volatile samples or when derivatization is employed.[7][8]

Troubleshooting: Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: I am observing poor peak shape (tailing or fronting) for my this compound standard and samples. What could be the cause and how can I fix it?

A3: Poor peak shape is a common issue in GC analysis. Here are the likely causes and solutions:

  • Peak Tailing:

    • Active Sites: The GC inlet liner, column, or even contamination can have active sites that interact with the analyte, causing tailing.[9]

      • Solution: Replace the inlet liner and septum. Use a deactivated liner. Trim the first few centimeters of the GC column.[9][10]

    • Improper Column Installation: Incorrect column installation can create dead volume.[9]

      • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[9][10]

    • Inlet Temperature Too Low: Insufficient temperature can lead to incomplete vaporization.

      • Solution: Optimize the inlet temperature.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can saturate the column.[9]

      • Solution: Dilute the sample or reduce the injection volume.[9]

    • Inappropriate Solvent: The injection solvent may not be compatible with the stationary phase.

      • Solution: Choose a solvent that is more compatible with your GC column.

Q4: My this compound recovery is consistently low. What are the potential reasons and how can I improve it?

A4: Low recovery is a frequent challenge, often related to the sample preparation process.

  • Volatility Losses: this compound can be lost during solvent evaporation steps.

    • Solution: Use gentle evaporation conditions (e.g., a gentle stream of nitrogen at a controlled temperature). Keep samples and extracts cool.[4]

  • Inefficient Extraction: The chosen extraction method may not be optimal for your matrix.

    • For Liquid-Liquid Extraction (LLE): The solvent may not have a high affinity for this compound, or emulsions may be forming.

      • Solution: Test different extraction solvents. To break emulsions, try centrifugation or adding salt.[11]

    • For Solid-Phase Extraction (SPE): The sorbent may not be appropriate, or the wash and elution solvents may be too strong or too weak.

      • Solution: Ensure the sorbent chemistry is suitable for retaining this compound. Optimize the wash solvent to remove interferences without eluting the analyte, and use a strong enough elution solvent for complete recovery.[4][12][13][14][15]

  • Matrix Effects: Ion suppression in the MS source can lead to an apparent low recovery.[1]

    • Solution: Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[1]

Troubleshooting: High-Performance Liquid Chromatography (HPLC)

Q5: I am not getting good separation of this compound from other components in my sample using HPLC. What can I do?

A5: Poor separation in HPLC can be addressed by optimizing several parameters:

  • Mobile Phase Composition: The polarity of the mobile phase may not be optimal.

    • Solution: Adjust the ratio of your mobile phase solvents. For reversed-phase HPLC, increasing the organic solvent percentage will decrease the retention time of non-polar compounds like this compound.

  • Column Chemistry: The stationary phase may not be providing sufficient selectivity.

    • Solution: Try a different column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).

  • Flow Rate and Temperature: These parameters can influence resolution.

    • Solution: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity.

Q6: The retention time of my this compound peak is shifting between injections. What is causing this?

A6: Retention time shifts can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or solvent evaporation can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Column Temperature Fluctuations: Inconsistent column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Problems with the HPLC pump can lead to inconsistent flow rates.

    • Solution: Check the pump for leaks and ensure it is properly primed.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound in various matrices. These values can serve as a benchmark for your own method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for this compound Quantification

MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Fennel Herbal TeaHS-SPME0.07 - 0.2 µg/L0.2 - 0.5 µg/LNot Reported[16]
Poultry EggsQuEChERS0.05 - 10 µg/kg0.1 - 20 µg/kg60 - 120[17]
Gilthead Sea BreamMSPD0.11 - 0.68 µg/kg0.37 - 2.28 µg/kg70 - 92[18]
Food MatricesQuEChERSNot ReportedNot Reported80 - 120[19]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for this compound (Estragole) Quantification

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Pharmaceutical FormulationRP-HPLC2.05 µg/mL6.25 µg/mLNot Reported[20]
Pharmaceutical FormulationRP-HPLC0.156 µg/mL0.472 µg/mL98.90 - 100.89[21]
Essential OilsRP-HPLCNot ReportedNot Reported91.06 - 109.20[22]

Experimental Protocols

This section provides detailed methodologies for common sample preparation and analytical techniques used for this compound quantification.

Sample Preparation Protocols

1. Headspace Solid-Phase Microextraction (HS-SPME) for Herbal Teas [16]

  • Sample Preparation: Prepare an infusion of the herbal tea according to the product instructions.

  • Extraction:

    • Place a defined volume of the cooled infusion into a headspace vial.

    • Expose a Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the infusion.

    • Incubate at 50°C for 20 minutes to allow for the adsorption of volatile compounds onto the fiber.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes.

2. Liquid-Liquid Extraction (LLE) for Herbal Products [23][24]

  • Sample Preparation: Grind the dried herbal material to a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered sample into a flask.

    • Add a suitable organic solvent (e.g., n-propanol) at a defined solid-to-liquid ratio (e.g., 1:200 w/v).

    • Extract using ultrasonication for a specified time (e.g., 40 minutes) at a controlled temperature (e.g., 303.15 K).

    • Repeat the extraction process multiple times for exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract to remove solid particles.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) for Liquid Samples [12][14][15]

  • Sorbent Selection: Choose a sorbent with appropriate chemistry to retain this compound (e.g., a non-polar sorbent for a polar sample matrix).

  • Procedure:

    • Conditioning: Condition the SPE cartridge with a suitable solvent to activate the sorbent.

    • Loading: Load the sample onto the cartridge at a controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the this compound.

    • Elution: Elute the this compound from the sorbent with a small volume of a strong organic solvent.

Analytical Method Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) [16]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 148, 117, 91).

2. High-Performance Liquid Chromatography (HPLC) with UV Detection [7]

  • Column: Newcrom R1 (100 x 3.2 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid buffer. The exact ratio should be optimized for the specific application.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 20 µL.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection prep Homogenization / Grinding start->prep extraction Extraction (SPME, LLE, or SPE) prep->extraction cleanup Clean-up / Filtration extraction->cleanup concentration Concentration / Reconstitution cleanup->concentration analysis GC-MS or HPLC Analysis concentration->analysis data_acq Data Acquisition analysis->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Experimental workflow for this compound quantification.

troubleshooting_tree cluster_recovery Low Recovery cluster_peakshape Poor Peak Shape start Analytical Issue Encountered q_recovery Is recovery consistently low? start->q_recovery q_peak Is the peak tailing or fronting? start->q_peak check_volatility Check for analyte loss during solvent evaporation. (Use gentle heating, keep samples cool) q_recovery->check_volatility Yes check_extraction Optimize extraction method. (Test different solvents for LLE; optimize sorbent/solvents for SPE) q_recovery->check_extraction Yes check_matrix Investigate matrix effects. (Use matrix-matched standards or a stable isotope-labeled internal standard) q_recovery->check_matrix Yes tailing Tailing q_peak->tailing fronting Fronting q_peak->fronting check_active_sites Check for active sites. (Replace liner/septum, trim column) tailing->check_active_sites check_column_install Check column installation. (Ensure correct depth) tailing->check_column_install check_overload Check for column overload. (Dilute sample, reduce injection volume) fronting->check_overload

Troubleshooting decision tree for common analytical issues.

matrix_effects cluster_source Ion Source cluster_outcome Signal Outcome analyte This compound droplet ESI Droplet analyte->droplet matrix_components Co-eluting Matrix Components matrix_components->droplet suppression Ion Suppression (Reduced Signal) droplet->suppression Interference with desolvation/ionization enhancement Ion Enhancement (Increased Signal) droplet->enhancement Improved desolvation/ionization

Illustration of matrix effects in the mass spectrometer ion source.

References

Overcoming interference in the analysis of allylanisole isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference and other challenges during the analysis of allylanisole isomers such as anethole (B165797), estragole (B85927), and safrole.

Troubleshooting Guides

Issue: Co-elution of this compound Isomers

Q1: My GC-MS analysis shows co-eluting peaks for trans-anethole, cis-anethole, and estragole. How can I improve their separation?

A1: Co-elution of these isomers is a common challenge due to their similar chemical structures and boiling points. To improve separation, consider the following strategies:

  • Optimize the GC Oven Temperature Program: A slow, controlled temperature ramp is crucial for separating closely eluting isomers.[1] Try decreasing the initial oven temperature and using a slower ramp rate (e.g., 5 °C/min) to enhance resolution.[1]

  • Select an Appropriate GC Column: A column with a stationary phase that offers good selectivity for aromatic isomers is recommended. A mid-polarity column, such as one containing a phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms), is often a good starting point.[2] For challenging separations, consider a more polar stationary phase.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium) can improve column efficiency and, consequently, resolution. A flow rate of 1.0 - 1.4 mL/min is a common starting point.[1]

Q2: I'm using HPLC, and my this compound isomers are not fully resolved. What adjustments can I make to my method?

A2: For HPLC, optimizing the mobile phase composition and gradient is key to resolving isomers.

  • Implement a Gradient Elution: An isocratic method may not provide sufficient resolution for complex isomer mixtures. A gradient elution, where the mobile phase strength is gradually increased, can significantly improve peak separation and shape.[3][4] A typical approach for reversed-phase HPLC is to start with a lower percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) and gradually increase it over the course of the run.[3]

  • Modify the Mobile Phase: Changing the organic modifier (e.g., switching from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation. The addition of a buffer to the mobile phase can also help to improve peak shape, especially if you are observing peak tailing.[5]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, may provide the necessary selectivity for your isomers.

Issue: Peak Tailing

Q3: I am observing significant peak tailing for my this compound standards in my GC analysis. What are the potential causes and solutions?

A3: Peak tailing in GC can be caused by several factors:

  • Active Sites in the Inlet or Column: Contamination in the GC inlet (liner, septum) or active sites on the column can lead to undesirable interactions with the analytes, causing tailing.[6][7] Regularly replace the inlet liner and septum. If column activity is suspected, trimming a small portion from the front of the column may help.[6]

  • Improper Column Installation: An improperly installed column can create dead volume, leading to peak distortion.[6] Ensure the column is installed correctly in both the inlet and the detector.

  • Solvent-Phase Polarity Mismatch: Injecting a sample in a solvent with a polarity that is very different from the stationary phase can cause peak distortion.[6][7] Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase.

Q4: My HPLC chromatograms show tailing peaks for this compound isomers. How can I address this?

A4: In HPLC, peak tailing is often related to secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH Adjustment: For ionizable compounds, operating at a pH where the analyte is in a single ionic form can reduce tailing. For allylanisoles, which are not typically ionized, this is less of a concern. However, residual silanol (B1196071) groups on the silica-based stationary phase can be acidic and interact with analytes. Adding a small amount of a buffer to the mobile phase can help to mask these silanol groups and improve peak shape.[5][8]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.[8] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing. If you suspect column contamination, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Issue: Matrix Interference

Q5: I am analyzing this compound isomers in a complex matrix (e.g., essential oil), and I suspect matrix effects are impacting my quantification. How can I mitigate this?

A5: Matrix effects, where other components in the sample interfere with the analysis of the target analytes, are a common problem in complex samples.

  • Sample Preparation: Proper sample preparation is crucial to remove interfering compounds. For essential oils, techniques like steam distillation or solvent extraction can be used to isolate the volatile fraction containing the this compound isomers.[2]

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix that is similar to your samples.[9] This helps to ensure that the standards and samples are affected by the matrix in the same way.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10] However, ensure that the concentration of your analytes of interest remains above the limit of quantification.

Frequently Asked Questions (FAQs)

Q6: What are the typical this compound isomers of interest in analytical studies?

A6: The most commonly analyzed this compound isomers are trans-anethole, cis-anethole, estragole (also known as methyl chavicol), and safrole. These compounds are found in many essential oils and are of interest due to their use in flavors, fragrances, and their potential biological activities.

Q7: What are the recommended sample preparation techniques for analyzing this compound isomers in plant materials?

A7: For the analysis of volatile compounds like this compound isomers in plant materials, the following sample preparation techniques are commonly used:

  • Hydrodistillation/Steam Distillation: This is a classic method for extracting essential oils from plant matrices.

  • Solvent Extraction: This involves extracting the compounds of interest using an appropriate organic solvent (e.g., hexane, ethanol).[2]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is particularly useful for analyzing volatile compounds in the headspace of a sample.[11]

Q8: Can you provide a starting point for GC-MS parameters for the analysis of anethole, estragole, and safrole?

A8: A good starting point for a GC-MS method would be:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Scan Range: 40-350 amu.[1]

Q9: What are the typical UV detection wavelengths for the HPLC analysis of this compound isomers?

A9: this compound isomers have UV absorbance maxima in the range of 250-280 nm. A common detection wavelength for anethole is around 259 nm. It is recommended to determine the optimal wavelength for each specific isomer by running a UV scan of a standard solution.

Quantitative Data Summary

Table 1: GC-MS Method Performance for this compound Isomers

ParameterEstragoleSafroleReference
Limit of Detection (LOD) 10 ng/mL5 ng/mL[12]
Recovery 94 - 105%94 - 105%[12]
Linearity Range 0.5 - 25 ppm0.5 - 25 ppm[12]
Correlation Coefficient (r²) > 0.996> 0.996[12]

Table 2: HPLC Method Performance for Anethole

Parametertrans-AnetholeReference
Limit of Detection (LOD) --
Recovery --
Linearity Range --
Correlation Coefficient (r²) --

(Note: Specific quantitative data for HPLC analysis of all isomers was not consistently available in the searched literature to populate a comprehensive table.)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers in Essential Oils

  • Sample Preparation:

    • Dilute the essential oil sample 1:100 (v/v) in hexane.[1]

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions: [1][2]

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

    • Quantify the isomers using a calibration curve prepared from certified reference standards.

Protocol 2: HPLC-UV Analysis of this compound Isomers

  • Sample and Standard Preparation:

    • Prepare stock solutions of each isomer (e.g., 1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solutions in the initial mobile phase.

    • Dilute essential oil samples in the initial mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Start with 50% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 259 nm.

  • Data Analysis:

    • Identify isomers based on their retention times compared to standards.

    • Quantify using a calibration curve.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting cluster_general General Troubleshooting cluster_end Resolution start Analytical Issue (e.g., Co-elution, Peak Tailing) gc_params Optimize GC Parameters start->gc_params GC Issue hplc_params Optimize HPLC Parameters start->hplc_params HPLC Issue sample_prep Improve Sample Preparation start->sample_prep Matrix Interference temp_prog Adjust Temperature Program (Slower Ramp) gc_params->temp_prog column_gc Select Appropriate GC Column gc_params->column_gc flow_rate_gc Optimize Carrier Gas Flow Rate gc_params->flow_rate_gc instrument_main Perform Instrument Maintenance temp_prog->instrument_main column_gc->instrument_main flow_rate_gc->instrument_main mobile_phase Modify Mobile Phase (Gradient, Solvent) hplc_params->mobile_phase column_hplc Change Stationary Phase hplc_params->column_hplc ph_adjust Adjust Mobile Phase pH hplc_params->ph_adjust mobile_phase->instrument_main column_hplc->instrument_main ph_adjust->instrument_main matrix_effects Address Matrix Effects (Dilution, Matrix-Matched Standards) sample_prep->matrix_effects matrix_effects->instrument_main end Problem Resolved instrument_main->end

Caption: Troubleshooting workflow for interference in this compound isomer analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Obtain Sample (e.g., Essential Oil) dilute Dilute Sample (e.g., 1:100 in Hexane) sample->dilute injection Inject Sample/Standard into GC-MS or HPLC dilute->injection standards Prepare Calibration Standards standards->injection separation Chromatographic Separation of Isomers injection->separation detection Detection (MS or UV) separation->detection identification Peak Identification (Retention Time, Mass Spectra) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Generate Report quantification->report

Caption: General experimental workflow for the analysis of this compound isomers.

References

Technical Support Center: Optimizing Allylanisole Extraction from Tarragon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of allylanisole (estragole) from tarragon (Artemisia dracunculus).

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from tarragon, presented in a question-and-answer format to directly resolve specific user challenges.

Steam Distillation

Question: Why is my essential oil yield from steam distillation consistently low?

Answer: Several factors can contribute to low essential oil yields during steam distillation. Consider the following potential causes and solutions:

  • Improper Plant Material Preparation: The particle size of the tarragon may be too large, which prevents steam from efficiently penetrating the plant material. Conversely, if the material is too fine, it can create clumps, leading to steam channeling.

    • Solution: Grind dried tarragon to a uniform, moderate particle size. Avoid fine powders.

  • Incorrect Packing of the Still: Uneven packing of the plant material in the distillation flask can create "channels" where steam passes through without sufficient contact with the tarragon.[1]

    • Solution: Pack the still uniformly to ensure even steam distribution.

  • Inadequate Distillation Time: The distillation process may not be long enough to extract all the volatile compounds.[1]

    • Solution: For tarragon, a distillation time of 60 to 120 minutes is generally recommended.[1] Experiment with extending the duration and monitor the output for any increase in oil collection.

  • Suboptimal Temperature and Pressure: If the steam temperature is too low, it may not effectively vaporize the essential oils. If it's too high, it could lead to the degradation of heat-sensitive compounds like this compound.[2]

    • Solution: Maintain a steam temperature between 100°C and 105°C for efficient extraction without degradation.

  • Plant Material Quality: The concentration of this compound in tarragon varies depending on the plant's chemotype, harvest time, and drying conditions.

    • Solution: Use a tarragon variety known for high estragole (B85927) content. Harvest before the flowering stage and dry at low temperatures (around 45-50°C) to preserve the essential oil.

Question: The extracted essential oil has a burnt smell. What is the cause and how can I prevent it?

Answer: A burnt odor typically indicates thermal degradation of the essential oil components. This can be caused by:

  • Direct Contact with Heating Surface: Plant material resting directly on the bottom of a directly heated still can scorch.

    • Solution: Use a still with a perforated grid to keep the plant material from direct contact with the heated surface. Ensure there is an adequate amount of water at the bottom of the still.

  • Excessively High Steam Temperature: Operating at temperatures above the optimal range can cause decomposition of the aromatic compounds.

    • Solution: Carefully control the heat source to maintain a gentle and steady boil, ensuring the steam temperature does not significantly exceed 100-105°C.

Solvent Extraction

Question: Why is the this compound concentration in my solvent extract lower than expected?

Answer: Low concentration of the target compound in a solvent extract can be due to several factors:

  • Inappropriate Solvent Selection: The polarity of the solvent significantly impacts its ability to dissolve specific compounds.

    • Solution: Ethanol (B145695) is a commonly used and effective solvent for extracting this compound. For a more targeted extraction of non-polar compounds, hexane (B92381) can be considered.

  • Insufficient Extraction Time or Agitation: The solvent may not have had enough time or contact with the plant material to thoroughly extract the this compound.

    • Solution: Increase the extraction time and ensure continuous and efficient agitation to improve mass transfer.

  • Poor Solvent-to-Material Ratio: An insufficient amount of solvent will become saturated before all the this compound is extracted.

    • Solution: Use an optimal solvent-to-material ratio. A common starting point is 10:1 (solvent volume to plant material weight).

  • Water Content in Plant Material: Excessive moisture in the tarragon can reduce the extraction efficiency of less polar solvents.

    • Solution: Ensure the tarragon is adequately dried before extraction.

Question: My solvent extract contains a high amount of waxes and pigments. How can I remove them?

Answer: The co-extraction of undesirable compounds like waxes and chlorophyll (B73375) is common.

  • Solution: A winterization (or dewaxing) step can be employed. Dissolve the crude extract in ethanol and then chill the solution to a low temperature (e.g., -20°C). The waxes will precipitate and can be removed by filtration.

Supercritical Fluid Extraction (SFE)

Question: The yield from my Supercritical CO₂ extraction is lower than what I achieve with steam distillation. Why is this?

Answer: While SFE can offer a higher quality extract, the yield can be influenced by several parameters:

  • Incorrect Pressure and Temperature Settings: The density of the supercritical CO₂, and therefore its solvating power, is dependent on pressure and temperature.

    • Solution: For tarragon, optimal conditions have been reported around 90 bar and 50°C.[3][4] These parameters may need to be optimized for your specific equipment and plant material.

  • Inadequate Extraction Time: Similar to other methods, the extraction time may be too short.

    • Solution: Experiment with increasing the extraction time to ensure complete recovery of the target compounds.

  • CO₂ Flow Rate: A low flow rate of supercritical CO₂ can lead to an incomplete extraction within a given timeframe.

    • Solution: Optimize the CO₂ flow rate. A higher flow rate can enhance extraction but may also increase operational costs.

  • Lack of a Co-solvent: Supercritical CO₂ is non-polar and may not efficiently extract slightly more polar compounds.

    • Solution: The addition of a small amount of a polar co-solvent, such as ethanol, can modify the polarity of the supercritical fluid and improve the extraction of certain compounds.[5]

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of this compound from tarragon?

A1: The yield can vary based on the optimization of each method. However, studies have shown that hydrodistillation (a form of steam distillation) can yield around 0.57% essential oil from tarragon, while Supercritical Fluid Extraction (SFE) with CO₂ yielded 0.42% under optimized conditions.[3] Solvent extraction yields can be comparable or higher depending on the solvent and conditions used, but may also extract more non-allylanisole components.

Q2: What is the typical concentration of this compound (estragole) in tarragon essential oil?

A2: The this compound content in tarragon essential oil is typically high, often ranging from 60% to over 80%, depending on the tarragon variety and extraction method.[6] For example, both hydrodistillation and SFE have been shown to produce tarragon essential oil with over 62% estragole.[3]

Q3: How does the preparation of the tarragon (fresh vs. dried) affect the extraction yield?

A3: Using dried tarragon generally results in a higher yield of essential oil by weight because the water content has been removed, concentrating the oil. However, the drying process must be carefully controlled (e.g., low temperatures) to avoid the loss of volatile compounds.

Q4: Can ultrasound be used to improve the extraction of this compound?

A4: Yes, ultrasound-assisted extraction (UAE) is a modern technique that can enhance extraction efficiency. It uses acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents. UAE can significantly reduce extraction time and may increase the yield of this compound compared to conventional methods.

Data Presentation

Table 1: Comparison of this compound Yield from Tarragon using Different Extraction Methods
Extraction MethodEssential Oil Yield (%)This compound (Estragole) Content in Oil (%)Key ParametersSource
Hydrodistillation (HD)0.5763.75Atmospheric pressure[3]
Supercritical CO₂ Extraction (SFE)0.4262.8990 bar, 50°C[3]
Solvent Extraction (Ethanol)VariesVariesAmbient temperature, 24h soak[7]

Note: Yields can vary significantly based on the specific tarragon chemotype, growing conditions, and processing parameters.

Experimental Protocols

Protocol 1: Steam Distillation of Tarragon

Objective: To extract essential oil from dried tarragon leaves via steam distillation.

Materials:

  • 100 g dried tarragon leaves, coarsely ground

  • Distilled water

  • Steam distillation apparatus (including a heating mantle, boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

  • Glassware (beakers, graduated cylinders)

Methodology:

  • Apparatus Setup: Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.

  • Water Addition: Fill the boiling flask with distilled water to about two-thirds of its capacity.

  • Loading the Biomass: Place the 100 g of coarsely ground dried tarragon into the biomass flask. Ensure the material is packed evenly to prevent steam channeling.

  • Initiating Distillation: Heat the water in the boiling flask to produce steam. The steam will pass through the tarragon, rupturing the oil glands and carrying the volatile essential oils with it.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water and revert to a liquid state.

  • Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in a separatory funnel.

  • Extraction Duration: Continue the distillation for approximately 90-120 minutes, or until no more oil is observed in the distillate.[1]

  • Separation: Allow the distillate to cool and the layers to fully separate. Drain the lower aqueous layer (hydrosol) and collect the upper essential oil layer.

  • Drying and Storage: Dry the collected essential oil with anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction of this compound from Tarragon

Objective: To extract this compound from dried tarragon leaves using ethanol.

Materials:

  • 50 g dried tarragon leaves, finely ground

  • 500 mL of 95% ethanol

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Rotary evaporator

Methodology:

  • Maceration: Place the 50 g of ground tarragon in the Erlenmeyer flask and add 500 mL of 95% ethanol.

  • Extraction: Seal the flask and place it on a magnetic stirrer. Stir the mixture at room temperature for 24 hours to allow for sufficient extraction.

  • Filtration: After 24 hours, filter the mixture through a Büchner funnel under vacuum to separate the plant material from the ethanol extract.

  • Rinsing: Wash the solid residue with a small amount of fresh ethanol to recover any remaining extract.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure at a temperature of approximately 40°C.

  • Final Product: The resulting oleoresin will contain this compound along with other extracted compounds. Further purification steps, such as winterization, may be necessary.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Tarragon

Objective: To extract this compound from dried tarragon using supercritical CO₂.

Materials:

  • 100 g dried tarragon leaves, ground

  • Supercritical Fluid Extraction system

  • Liquid CO₂ cylinder

Methodology:

  • Sample Loading: Load the ground tarragon into the extraction vessel of the SFE system.

  • Setting Parameters: Set the extraction parameters. Based on literature, optimal conditions for tarragon are a pressure of 90 bar and a temperature of 50°C.[3][4]

  • Pressurization: Introduce liquid CO₂ into the system and bring it to the desired supercritical state by adjusting the pressure and temperature.

  • Extraction: Allow the supercritical CO₂ to pass through the extraction vessel containing the tarragon for a set period (e.g., 2 hours).

  • Fractionation and Collection: The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power and precipitate the extract. The CO₂ can then be recycled.

  • Depressurization and Collection: After the extraction is complete, carefully depressurize the system and collect the extract.

  • Storage: Store the extract in a sealed, dark glass container at a cool temperature.

Visualizations

Experimental Workflows

Extraction_Workflows cluster_SD Steam Distillation Workflow cluster_SE Solvent Extraction Workflow cluster_SFE Supercritical Fluid Extraction Workflow sd1 Tarragon Material (Coarsely Ground) sd2 Steam Generation & Contact sd1->sd2 sd3 Vaporization of Volatiles sd2->sd3 sd4 Condensation sd3->sd4 sd5 Separation (Oil & Hydrosol) sd4->sd5 sd6 This compound-rich Essential Oil sd5->sd6 se1 Tarragon Material (Finely Ground) se2 Maceration in Solvent se1->se2 se3 Filtration se2->se3 se4 Solvent Evaporation (Rotovap) se3->se4 se5 Crude Extract (Oleoresin) se4->se5 se6 Winterization (Optional) se5->se6 se7 Purified Extract se6->se7 sfe1 Tarragon Material (Ground) sfe2 Pressurize CO₂ to Supercritical State sfe1->sfe2 sfe3 Extraction (High P, Mod T) sfe2->sfe3 sfe4 Depressurization & Separation sfe3->sfe4 sfe5 This compound-rich Extract sfe4->sfe5

Caption: Comparative workflows for the extraction of this compound from tarragon.

Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting start Low this compound Yield q1 Is plant material properly prepared? start->q1 sol1 Optimize particle size. Ensure proper drying. q1->sol1 No q2 Are extraction parameters (T, P, time) optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust T, P, and duration. Consult protocols. q2->sol2 No q3 Is there evidence of channeling or poor contact? q2->q3 Yes a2_yes Yes a2_no No sol3 Repack still evenly. Ensure proper agitation. q3->sol3 No q4 Is the solvent choice and ratio appropriate? q3->q4 Yes a3_yes Yes a3_no No sol4 Select appropriate solvent. Optimize solvent:material ratio. q4->sol4 No end_node Re-evaluate tarragon source (chemotype, harvest time) q4->end_node Yes a4_yes Yes a4_no No

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Technical Support Center: Microwave-Assisted Extraction of Allylanisole from Basil Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted extraction (MAE) to obtain allylanisole (estragole) from basil (Ocimum basilicum L.) leaves.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted extraction of this compound from basil leaves.

Problem Possible Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inappropriate Basil Cultivar: The concentration of this compound (estragole) is highly dependent on the basil chemotype. European types are often rich in linalool, while the 'Reunion' chemotype can contain 80% or more estragole (B85927).[1][2] 2. Suboptimal Extraction Parameters: Incorrect microwave power, extraction time, or solvent-to-material ratio can lead to inefficient extraction.[3][4] 3. Improper Sample Preparation: The size of the plant material affects the extraction efficiency. Smaller particle sizes increase the surface area for microwave interaction.[3] 4. Degradation of this compound: Excessive microwave power or prolonged extraction time can lead to the thermal degradation of thermolabile compounds like this compound.[5]1. Cultivar Selection: Use a basil cultivar known for high estragole content. The "Reunion" chemotype is a good candidate.[2] 2. Parameter Optimization: Optimize microwave power, extraction time, and water-to-material ratio. A good starting point is a power of 430 W, an extraction time of 97 minutes, and a water-to-material ratio of 3.2:1.[3] 3. Sample Preparation: Grind dried basil leaves to a smaller particle size to enhance extraction efficiency.[3] 4. Control Extraction Conditions: Use moderate microwave power and avoid excessively long extraction times to prevent degradation. Stepwise increases in power can be tested to find an optimal balance.
Charring or Burning of Basil Leaves 1. Insufficient Solvent/Water: Lack of sufficient water to absorb microwave energy and dissipate heat can lead to localized overheating and charring of the plant material. 2. Excessive Microwave Power: High microwave power levels can cause rapid, uncontrolled heating, leading to combustion of the dried plant material.[6]1. Adjust Solvent Ratio: Ensure an adequate water-to-material ratio. Ratios between 3:1 and 10:1 (water to basil, mL/g) have been used successfully.[3][4] 2. Reduce Microwave Power: Operate at a lower microwave power setting. For solvent-free microwave extraction (SFME), a power of around 380 W has been shown to be effective.[7][8]
Difficulty in Separating Essential Oil from Hydrosol 1. Emulsion Formation: The presence of surfactants or vigorous boiling during extraction can lead to the formation of a stable emulsion between the essential oil and the condensed water (hydrosol). 2. Low Oil Yield: If the yield of essential oil is very low, it may be difficult to see and separate a distinct oil layer.1. Salting Out: Add a saturated solution of sodium chloride (NaCl) to the hydrosol to increase the polarity of the aqueous phase and promote the separation of the less polar essential oil. 2. Solvent Extraction: Perform a liquid-liquid extraction of the hydrosol with a non-polar solvent like hexane (B92381) to recover the dissolved essential oil. The solvent can then be carefully evaporated. 3. Centrifugation: Centrifuging the oil-water mixture can help to break the emulsion and separate the layers.
Inconsistent or Irreproducible Results 1. Variability in Plant Material: The chemical composition of basil can vary significantly based on the cultivar, growing conditions, harvest time, and drying method.[1] 2. Inconsistent Microwave Heating: Non-uniform heating within the microwave cavity can lead to variable extraction efficiency between samples.[9] 3. Fluctuations in Microwave Power Output: The actual power output of a microwave oven can vary.1. Standardize Plant Material: Use basil from the same cultivar, grown and harvested under consistent conditions. Ensure a standardized drying and grinding procedure. 2. Sample Positioning: Place the extraction vessel in the same position within the microwave cavity for each experiment to ensure consistent exposure to the microwave field. The use of a rotating turntable can also improve heating uniformity. 3. Calibrate Microwave: If possible, calibrate the microwave power output to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Microwave-Assisted Extraction (MAE) over traditional methods like hydrodistillation for obtaining this compound from basil?

A1: The primary advantages of MAE are a significant reduction in extraction time and energy consumption.[10][11] For instance, a 30-minute MAE can yield a similar amount of essential oil as a 60-minute hydrodistillation.[10] This is because microwaves directly heat the water within the plant material, causing a rapid rupture of the oil-containing cells and release of the essential oil.[12][13]

Q2: What is a typical yield of essential oil and percentage of this compound I can expect from basil leaves?

A2: The essential oil yield and this compound (estragole) content can vary widely depending on the basil cultivar, extraction method, and experimental conditions. Yields can range from 0.45% to 1.73% using MAE methods.[3][7] The this compound content in the essential oil can be as high as 87.8% in some Vietnamese basil varieties and over 80% in the 'Reunion' chemotype.[2][3]

Q3: Is a solvent necessary for the microwave-assisted extraction of this compound from basil?

A3: Not necessarily. Two main MAE techniques are used:

  • Microwave-Assisted Hydrodistillation (MAHD): In this method, the basil leaves are immersed in water, which acts as the solvent.[3]

  • Solvent-Free Microwave Extraction (SFME): This technique uses the in-situ water present in the fresh or dried plant material to facilitate the extraction.[7][10][13] This is considered a greener extraction method.[12]

Q4: How does the particle size of the basil leaves affect the extraction process?

A4: The particle size of the basil leaves has a significant impact on the extraction yield. Grinding the leaves to a smaller size increases the surface area exposed to the microwave radiation, which facilitates more efficient heating and rupture of the plant cells, leading to a higher yield of essential oil.[3]

Q5: What analytical method is most appropriate for identifying and quantifying this compound in the extracted essential oil?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method for both identifying and quantifying the chemical components of essential oils, including this compound.[3][7][10]

Data Presentation

Table 1: Comparison of this compound (Estragole) Content and Yield from Various Basil Cultivars and Extraction Methods

Basil Cultivar/TypeExtraction MethodKey ParametersEssential Oil Yield (%)This compound (Estragole) Content (%)Reference
Vietnamese BasilMAHDPower: 430 W, Time: 97 min, Water/Material Ratio: 3.2:10.687.869[3]
Egyptian Sweet BasilSFMETime: 30 min0.4813.3 (as methyl chavicol)[10]
Dried Basil (Citral type)SFMEPower: 380 W, F/D Ratio: 0.05 g/mL1.73Not the major component[7]
Fresh BasilSFMEPower: 380 W, F/D Ratio: 0.1 g/mL, Time: 60 min-49 components identified[8]
Reunion Chemotype---≥ 80[2]
European Chemotype---15-25[2]

MAHD: Microwave-Assisted Hydrodistillation; SFME: Solvent-Free Microwave Extraction; F/D Ratio: Ratio of mass of raw material to volume of distiller.

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD) of this compound from Basil Leaves

This protocol is adapted from the optimized conditions reported for Vietnamese basil.[3]

  • Sample Preparation: Dry fresh basil leaves in the shade until brittle. Grind the dried leaves into a fine powder.

  • Apparatus Setup: Place a known quantity of the ground basil powder (e.g., 20 g) into a round-bottom flask. Add distilled water to achieve a water-to-material ratio of 3.2:1 (e.g., 64 mL of water for 20 g of basil).

  • Extraction: Place the flask in a microwave extractor equipped with a Clevenger-type apparatus. Set the microwave power to 430 W and the extraction time to 97 minutes.

  • Collection: The essential oil will be volatilized with the steam, condensed, and collected in the Clevenger trap.

  • Separation and Drying: After the extraction is complete, allow the apparatus to cool. Carefully collect the essential oil from the collection tube. Add a small amount of anhydrous sodium sulfate (B86663) to the collected oil to remove any residual water.

  • Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Protocol 2: Solvent-Free Microwave Extraction (SFME) of this compound from Basil Leaves

This protocol is based on a method used for dried basil.[7]

  • Sample Preparation: Use dried basil leaves with a particle size of approximately 1.5 cm.

  • Apparatus Setup: Place a known amount of the dried basil leaves (e.g., 40 g) into the extraction vessel of a microwave system designed for SFME.

  • Extraction: Set the microwave power to 380 W. The extraction is performed without the addition of any solvent. The in-situ water in the plant material will be heated by the microwaves.

  • Collection: The vaporized essential oil and water are condensed and collected.

  • Separation and Drying: Separate the essential oil from the aqueous layer (hydrosol). Dry the essential oil over anhydrous sodium sulfate.

  • Analysis: Use GC-MS to determine the this compound content in the extracted essential oil.

Visualizations

MAE_Workflow start Start prep Sample Preparation (Drying and Grinding Basil Leaves) start->prep extraction Microwave-Assisted Extraction (MAHD or SFME) prep->extraction collection Condensation and Collection of Oil-Water Mixture extraction->collection separation Separation of Essential Oil from Hydrosol collection->separation drying Drying of Essential Oil (Anhydrous Na2SO4) separation->drying analysis GC-MS Analysis (Quantification of this compound) drying->analysis end End analysis->end

Caption: Experimental workflow for microwave-assisted extraction of this compound from basil.

Troubleshooting_MAE start Low this compound Yield? check_cultivar Is Basil Cultivar High in Estragole? start->check_cultivar Yes check_params Are Extraction Parameters Optimized? (Power, Time, Solvent Ratio) check_cultivar->check_params Yes solution_cultivar Solution: Select a high-estragole chemotype. check_cultivar->solution_cultivar No check_prep Is Sample Preparation Adequate? (Sufficiently Ground) check_params->check_prep Yes solution_params Solution: Optimize extraction parameters (e.g., RSM). check_params->solution_params No solution_prep Solution: Reduce particle size of basil leaves. check_prep->solution_prep No charring Charring of Plant Material? check_prep->charring Yes check_power Is Microwave Power too High? charring->check_power Yes check_solvent Is Solvent/Water Ratio Sufficient? check_power->check_solvent No solution_power Solution: Reduce microwave power. check_power->solution_power Yes solution_solvent Solution: Increase solvent/water ratio. check_solvent->solution_solvent No

Caption: Troubleshooting workflow for common issues in MAE of this compound.

References

Ultrasound-assisted extraction parameters for maximizing allylanisole content.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ultrasound-assisted extraction (UAE) to maximize allylanisole (also known as estragole) content from botanical sources.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low this compound Yield 1. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 2. Inadequate Sonication Time: The duration of sonication may be insufficient to disrupt plant cell walls effectively. 3. Incorrect Temperature: High temperatures can lead to the degradation of volatile compounds like this compound. 4. Improper Solid-to-Solvent Ratio: An insufficient volume of solvent may not effectively solvate the target compound. 5. Large Particle Size: Larger particles have less surface area, hindering solvent penetration.1. Solvent Optimization: Use a high-percentage ethanol (B145695) solution (e.g., 96% ethanol in water) for optimal this compound solubility.[1] 2. Time Optimization: While longer times can increase yield, for volatile compounds like this compound, shorter extraction times (e.g., 5-15 minutes) are often optimal to prevent degradation.[1][2] 3. Temperature Control: Maintain a low extraction temperature, ideally at or slightly above room temperature (e.g., 25°C), to minimize the loss of volatile this compound.[2] 4. Ratio Adjustment: Employ an optimized solvent-to-material ratio, such as 8:1 (v/m), to ensure efficient extraction.[1] 5. Particle Size Reduction: Grind the plant material to a smaller, uniform particle size (e.g., 1.18 mm) to increase the surface area for extraction.[1]
Inconsistent Results 1. Non-homogeneous Sample: Inconsistent particle size or distribution of this compound in the plant material. 2. Fluctuations in Ultrasonic Power: Inconsistent power output from the sonicator. 3. Variable Temperature: Lack of precise temperature control during extraction.1. Sample Homogenization: Ensure the plant material is finely ground and thoroughly mixed before each extraction. 2. Power Calibration: Regularly check and calibrate the ultrasonic processor to ensure consistent power delivery. 3. Precise Temperature Monitoring: Use a cooling bath or a temperature probe to maintain a constant temperature throughout the extraction process.
Degradation of this compound 1. Prolonged Extraction Time: Extended exposure to ultrasonic waves can generate free radicals, leading to compound degradation.[3] 2. High Ultrasonic Power: Excessive power can cause localized overheating and degradation of thermosensitive compounds. 3. Elevated Temperature: As a volatile compound, this compound is susceptible to degradation at higher temperatures.1. Shorten Extraction Time: Opt for shorter sonication durations that have been shown to be effective for volatile compounds.[1] 2. Optimize Ultrasonic Power: Use the lowest effective ultrasonic power to avoid overheating and degradation. Pulsed ultrasonication can also be a valuable technique to minimize heat generation.[4] 3. Maintain Low Temperature: Implement a cooling system to keep the extraction temperature low and stable.
Solvent Evaporation 1. High Temperature: Increased temperature accelerates the evaporation of volatile solvents like ethanol. 2. Open Extraction Vessel: Using an open or poorly sealed vessel allows for solvent loss.1. Temperature Management: Conduct the extraction at a controlled, low temperature. 2. Sealed Vessel: Use a sealed extraction vessel to prevent solvent evaporation during sonication.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for maximizing this compound content using UAE?

A1: The most influential parameters for maximizing this compound content are:

  • Solvent Type and Concentration: High-percentage ethanol (e.g., 96%) is highly effective for extracting this compound.[1]

  • Solvent-to-Material Ratio: An optimal ratio, such as 8:1 (v/m), ensures efficient extraction.[1]

  • Particle Size: A smaller particle size (e.g., 1.18 mm) increases the surface area and improves extraction efficiency.[1]

  • Irradiation Time: Short extraction times (around 5 minutes) are often sufficient and help prevent the degradation of the volatile this compound.[1]

  • Ultrasonic Power and Frequency: Moderate power levels are generally recommended. A frequency of around 20 kHz has been shown to be effective.[1]

  • Temperature: Low temperatures (e.g., 25°C) are crucial to prevent the degradation of this heat-sensitive compound.[2]

Q2: Which solvent is best for extracting this compound?

A2: Studies have shown that a high concentration of ethanol in water, specifically 96% (w/w), is optimal for the ultrasound-assisted extraction of estragole (B85927) (this compound).[1] Another study on a related compound, anethole, in fennel also used a 70% ethanol-water solution effectively.

Q3: How does particle size affect the extraction of this compound?

A3: Particle size is a critical factor. Smaller particles provide a larger surface area for the solvent to penetrate, leading to a more efficient and rapid extraction of this compound from the plant matrix. A particle size of around 1.18 mm has been reported as optimal in one study.[1]

Q4: What is the recommended sonication time for this compound extraction?

A4: Due to the volatile nature of this compound, shorter extraction times are generally preferred to minimize the risk of degradation. An irradiation time of just 5 minutes has been shown to be effective for maximizing estragole (this compound) recovery.[1]

Q5: Can high ultrasonic power degrade this compound?

A5: Yes, high ultrasonic power can lead to the generation of localized high temperatures and pressures, which can cause the thermal degradation of heat-sensitive compounds like this compound. It is important to use an optimized power level that is sufficient for cell disruption without causing significant degradation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the ultrasound-assisted extraction of this compound (estragole) and related compounds.

Table 1: Optimal Parameters for Ultrasound-Assisted Extraction of Estragole from Tarragon [1]

ParameterOptimal Value
Solvent96% (w/w) Ethanol in Water
Solvent to Material Ratio8:1 (v/m)
Particle Size1.18 mm
Irradiation Time5 minutes
Ultrasonic Frequency20 kHz
Output Power63 W
Extraction Cycles9 pulses

Table 2: Major Volatile Compounds in Fennel Essential Oil Extracted by UAE

CompoundRelative Percentage (%)
Anethole40-70%
Fenchone1-20%
Estragole (this compound)2-9%

Note: The exact composition can vary depending on the fennel variety and extraction conditions.[5]

Experimental Protocols

Detailed Methodology for Ultrasound-Assisted Extraction of this compound

This protocol is a generalized procedure based on optimized parameters from relevant studies.[1]

1. Sample Preparation:

  • Obtain the desired plant material (e.g., dried tarragon or fennel leaves).
  • Grind the plant material to a uniform particle size of approximately 1.18 mm using a laboratory mill.

2. Extraction Setup:

  • Weigh a specific amount of the ground plant material (e.g., 5 grams).
  • Place the sample into an appropriate extraction vessel (e.g., a 100 mL beaker or flask).
  • Add the extraction solvent (96% ethanol) at the optimized solvent-to-material ratio (e.g., 8:1 v/m, which would be 40 mL for a 5g sample).

3. Sonication:

  • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
  • If using a probe, immerse the tip into the solvent-sample mixture.
  • Set the ultrasonic frequency to 20 kHz and the power to an optimized level (e.g., 63 W).
  • Apply sonication for the determined optimal time (e.g., 5 minutes). To prevent overheating, consider using a pulsed mode (e.g., 9 pulses).
  • Maintain the temperature of the mixture at or near room temperature (e.g., 25°C) using a cooling bath.

4. Post-Extraction Processing:

  • After sonication, separate the extract from the solid plant material by filtration or centrifugation.
  • The resulting liquid extract contains the dissolved this compound.

5. Analysis:

  • Analyze the this compound content in the extract using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

UAE_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Ultrasound-Assisted Extraction cluster_processing 3. Post-Extraction PlantMaterial Select Plant Material (e.g., Tarragon, Fennel) Grinding Grind to Optimal Particle Size (e.g., 1.18 mm) PlantMaterial->Grinding Mixing Mix with Solvent (e.g., 96% Ethanol, 8:1 ratio) Grinding->Mixing Sonication Apply Ultrasound (e.g., 20 kHz, 5 min, 25°C) Mixing->Sonication Separation Separate Extract from Solids (Filtration/Centrifugation) Sonication->Separation Analysis Analyze this compound Content (GC-MS) Separation->Analysis

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Troubleshooting_Logic Start Low this compound Yield? CheckSolvent Is Solvent Optimal? (e.g., 96% Ethanol) Start->CheckSolvent Yes CheckTime Is Sonication Time Optimal? (e.g., ~5 min) CheckSolvent->CheckTime Yes Failure Consult Further Literature CheckSolvent->Failure No, Adjust CheckTemp Is Temperature Controlled & Low? (e.g., 25°C) CheckTime->CheckTemp Yes CheckTime->Failure No, Adjust CheckRatio Is Solid:Solvent Ratio Correct? (e.g., 1:8) CheckTemp->CheckRatio Yes CheckTemp->Failure No, Adjust CheckParticleSize Is Particle Size Small Enough? (e.g., ~1.18 mm) CheckRatio->CheckParticleSize Yes CheckRatio->Failure No, Adjust Success Yield Improved CheckParticleSize->Success Yes CheckParticleSize->Failure No, Adjust

References

Technical Support Center: Prevention of Allylanisole Degradation during Extraction and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and storage of allylanisole (also known as estragole). Our aim is to help you minimize degradation and ensure the purity and stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Isomerization: Under acidic conditions or exposure to heat and light, this compound can isomerize to its more stable, but potentially toxic, isomer, anethole (B165797).

  • Oxidation: The allylic double bond is prone to oxidation, especially in the presence of oxygen, light, and heat. This can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other degradation products.

  • Polymerization: As an allyl-containing compound, this compound can undergo free-radical polymerization, leading to the formation of low-molecular-weight oligomers. This process is often initiated by heat, light, or the presence of radical species.

Q2: My this compound sample has developed a different odor and shows new peaks in the GC-MS analysis. What could be the cause?

A2: This is a strong indication of degradation. The change in odor is likely due to the formation of oxidation byproducts such as aldehydes. The new peaks in your chromatogram could correspond to anethole (its isomer) or various oxidation and polymerization products. It is crucial to review your storage and handling procedures.

Q3: What are the ideal storage conditions for neat this compound?

A3: To ensure the long-term stability of neat this compound, it is recommended to store it in a cool, dark, and inert environment.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)[1]Reduces the rate of oxidation and polymerization reactions.
Light Amber glass vials or opaque containersPrevents photo-oxidation and photo-isomerization.
Atmosphere Headspace flushed with an inert gas (e.g., argon or nitrogen)Minimizes contact with oxygen, a key driver of oxidation.[3][4]
Container Tightly sealed glass container with a PTFE-lined capPrevents exposure to air and moisture, and avoids potential leaching from plastic containers.

For this compound in solution, storage at -20°C or -80°C is recommended, depending on the solvent and desired storage duration.[5][6]

Q4: Can I add a stabilizer to my this compound sample? If so, what do you recommend?

A4: Yes, adding an antioxidant can significantly inhibit oxidative degradation. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used. Natural antioxidants such as alpha-tocopherol (B171835) (Vitamin E) can also be effective.

AntioxidantRecommended ConcentrationNotes
BHT 0.01 - 0.1% (w/w)[2][3][6]Effective at scavenging free radicals. Often used in combination with other antioxidants.
Alpha-tocopherol 0.05 - 0.5% (w/w)A natural antioxidant that can work synergistically with BHT in some systems.[7][8][9]

It is advisable to conduct a small-scale stability study to determine the optimal antioxidant and concentration for your specific application.

Troubleshooting Guides

Issue 1: Isomerization of this compound to Anethole During Extraction

Symptoms:

  • GC-MS analysis shows a significant peak corresponding to anethole.

  • The characteristic anise-like odor of the extract is altered.

Possible Causes & Solutions:

CauseSolution
Acidic Conditions Neutralize the pH of the extraction medium. If performing an acid-base extraction, use a weak base like sodium bicarbonate to remove acidic impurities without causing isomerization of the pH-sensitive this compound.[8][9][10][11][12]
Excessive Heat During steam or hydrodistillation, avoid excessively high temperatures or prolonged heating. Optimize the distillation time to ensure efficient extraction without promoting thermal degradation. For basil, a distillation time of 2 to 3 hours is often recommended.[11][13][14]
Exposure to Light Protect the extraction apparatus and the collected extract from direct light. Use amber glassware for collection and storage.
Issue 2: Low Yield of this compound During Steam Distillation

Symptoms:

  • The volume of essential oil collected is lower than expected.

Possible Causes & Solutions:

CauseSolution
Improper Plant Material Preparation The plant material may be too coarse, preventing efficient steam penetration. Grind the dried plant material to a uniform, smaller particle size to increase the surface area.[1]
Inadequate Distillation Time The distillation may be too short to extract all the volatile compounds. Extend the distillation time, monitoring the output to determine the point of diminishing returns.[1]
Steam Channeling Uneven packing of the plant material in the distillation flask can create channels for the steam to bypass the bulk of the material. Pack the flask evenly to ensure uniform steam distribution.[1]
Frothing/Foaming Saponins in the plant material can cause foaming, which may carry over into the collection flask. If this occurs, consider adding a small amount of a food-grade antifoaming agent or slightly acidifying the distillation water.

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Basil (Ocimum basilicum)

This protocol provides a general procedure for extracting essential oil rich in this compound from basil.

Materials:

  • Fresh or partially dried basil leaves and flowers

  • Steam distillation apparatus (Clevenger-type or similar)

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: If using fresh basil, coarsely chop the leaves and flowers. For dried basil, gently crush the material to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared basil (e.g., 200-500g) into the biomass flask. Fill the boiling flask with distilled water to approximately two-thirds of its capacity.

  • Distillation: Heat the water in the boiling flask to generate a steady flow of steam. The steam will pass through the basil, volatilizing the essential oils. The steam and oil vapor will then travel to the condenser.

  • Condensation and Collection: The condenser, cooled with circulating water, will liquefy the vapor. Collect the resulting hydrosol (a mixture of essential oil and water) in the collection vessel.

  • Extraction Duration: Continue the distillation for 2-3 hours. The rate of oil collection will decrease over time.

  • Separation: After distillation, allow the hydrosol to cool to room temperature. Transfer the mixture to a separatory funnel. The essential oil, being less dense than water, will form a layer on top. Carefully separate the aqueous layer from the essential oil.

  • Drying: To remove any residual water, dry the collected essential oil over a small amount of anhydrous sodium sulfate.

  • Storage: Transfer the dried essential oil to a labeled amber glass vial, flush the headspace with an inert gas, and store at 2-8°C.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol outlines a general method for the qualitative and quantitative analysis of this compound and its common degradation products, anethole and potential oxidation byproducts.

Instrumentation and Conditions:

ParameterSetting
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temp 60°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • If necessary, use an internal standard (e.g., undecane) for accurate quantification.

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • Identification: Identify this compound and anethole by comparing their retention times and mass spectra to those of authentic standards or library spectra (e.g., NIST).

  • Fragmentation Patterns:

    • This compound (Estragole): Expect a molecular ion peak at m/z 148. Key fragment ions include m/z 133 (M-15, loss of CH₃), m/z 117 (loss of CH₂=CH-CH₂), and m/z 91 (tropylium ion).

    • Anethole: Also shows a molecular ion at m/z 148. The fragmentation pattern will be very similar to this compound, making chromatographic separation crucial for differentiation.

    • Oxidation Products: Look for characteristic fragments of aldehydes (loss of CHO, m/z 29) or ketones. Hydroperoxides are generally unstable in the GC and may decompose to other products.

Visual Guides

DegradationPathways This compound This compound Anethole Anethole This compound->Anethole Isomerization (Acid, Heat, Light) Oxidation_Products Oxidation Products (Hydroperoxides, Aldehydes) This compound->Oxidation_Products Oxidation (Oxygen, Light, Heat) Polymers Polymers This compound->Polymers Polymerization (Heat, Light, Radicals)

Degradation pathways of this compound.

StorageWorkflow cluster_storage Optimal Storage Protocol start Receive/Prepare This compound antioxidant Add Antioxidant (e.g., BHT, 0.01-0.1%) start->antioxidant container Transfer to Amber Glass Vial antioxidant->container inert Flush Headspace with Inert Gas (N2 or Ar) container->inert seal Seal Tightly with PTFE-lined Cap inert->seal refrigerate Store at 2-8°C, Protected from Light seal->refrigerate

Recommended workflow for the storage of this compound.

TroubleshootingLogic node_action node_action node_cause node_cause start Degradation Suspected? check_gcms Anethole peak in GC-MS? start->check_gcms check_odor Change in odor? check_gcms->check_odor No node_cause_iso Probable Cause: Isomerization check_gcms->node_cause_iso Yes node_cause_ox Probable Cause: Oxidation check_odor->node_cause_ox Yes end Monitor for other issues check_odor->end No node_action_iso Action: - Check pH of solutions - Reduce heat during extraction - Protect from light node_cause_iso->node_action_iso node_action_ox Action: - Store under inert gas - Add antioxidant - Refrigerate node_cause_ox->node_action_ox

Troubleshooting logic for identifying this compound degradation.

References

Technical Support Center: Troubleshooting Low Allylanisole Recovery in Essential Oil Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance to address challenges associated with the distillation of essential oils, specifically focusing on troubleshooting low recovery of allylanisole (estragole).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to a low yield of this compound during steam distillation?

A1: Low recovery of this compound can be attributed to several factors throughout the distillation process. These include the quality and preparation of the plant material, the distillation parameters, and the potential for chemical conversion of this compound. Key areas to investigate are improper particle size of the plant material, inadequate distillation time, uneven steam distribution (channeling), and non-optimal steam temperature and pressure.[1] Additionally, the condition of the plant material, such as using fresh versus dried leaves, can significantly impact the oil yield.[1]

Q2: Can the chemical composition of the essential oil change during distillation, affecting this compound content?

A2: Yes, the chemical profile of an essential oil can be altered during distillation. For this compound, a primary concern is its isomerization to anethole (B165797), a structural isomer.[2][3][4][5][6] This conversion can be influenced by factors such as temperature, pressure, and the presence of certain catalysts. Prolonged distillation times and high temperatures can potentially increase the rate of this isomerization, thereby reducing the final yield of this compound.

Q3: What analytical methods are recommended for accurately quantifying this compound in essential oil samples?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for both identifying and quantifying this compound in a complex essential oil matrix. This technique separates the individual components of the oil and provides a mass spectrum for definitive identification and accurate quantification. High-performance liquid chromatography (HPLC) can also be a suitable alternative for analysis.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low this compound recovery.

Problem Potential Cause Recommended Solution
Low Overall Essential Oil Yield Improper Plant Material Preparation: The particle size of the plant material may be too large, hindering efficient steam penetration.[1]Optimize Particle Size: Grind the plant material to a uniform, smaller size to increase the surface area available for steam contact.
Inadequate Distillation Time: The distillation run may be too short to extract all the volatile this compound.[1]Extend Distillation Time: Monitor the distillate output and continue the distillation until the oil recovery rate significantly decreases. For tarragon, a distillation time of 60 to 120 minutes is often recommended.[1]
Steam Channeling: Steam may be creating channels through the plant material, leading to inefficient and uneven extraction.[1]Ensure Uniform Packing: Pack the distillation flask evenly to prevent voids and ensure consistent steam flow throughout the biomass.
Incorrect Plant-to-Water Ratio: An improper ratio can lead to either incomplete extraction or potential degradation of components.Optimize Ratio: The ideal ratio can vary depending on the plant material. Experiment with different ratios to find the optimal balance for maximizing this compound yield.
Low this compound Content in the Extracted Oil Isomerization to Anethole: this compound can isomerize to anethole under certain distillation conditions.[2][3][4][5][6]Control Distillation Parameters: Use the lowest effective steam temperature and pressure to minimize thermal stress on the this compound. Consider using vacuum steam distillation to lower the boiling point.
Degradation of this compound: High temperatures and prolonged exposure to steam can lead to the degradation of this compound into other compounds.Optimize Distillation Time and Temperature: Avoid excessively long distillation times. Employ milder extraction methods if thermal degradation is suspected.
Plant Material Variability: The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and storage conditions.[7][8][9]Standardize Plant Material: Whenever possible, use plant material from a consistent and well-documented source. Optimize harvesting time, as the chemical composition of the plant can change throughout its growth cycle.
Inconsistent Results Between Batches Variability in Plant Material: As mentioned above, differences in the plant source are a major cause of inconsistent yields.[7][8][9]Source and Document Plant Material: Maintain detailed records of the plant material's origin, variety, and handling procedures to ensure consistency.
Inconsistent Distillation Protocol: Minor variations in the distillation setup or procedure can lead to significant differences in the final product.Standardize Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire distillation process, from plant material preparation to final oil collection.

Quantitative Data Summary

Parameter Value Significance Reference
This compound Boiling Point 215-216 °C at 760 mmHgUnderstanding the boiling point is crucial for setting appropriate distillation temperatures and preventing thermal degradation.--INVALID-LINK--
This compound Solubility in Water InsolubleThis property is fundamental to the separation of the essential oil from the aqueous distillate (hydrosol) after steam distillation.--INVALID-LINK--
Tarragon Oil Yield (Fresh Leaves) 0.2% - 0.6%Demonstrates the expected yield from fresh plant material.[1]
Tarragon Oil Yield (Dried Leaves) 0.8% - 1.2%Drying the plant material can concentrate the essential oil, leading to a higher yield by weight.[1][1]
Fennel Seed Oil Yield (Hydrodistillation) Up to 5.50%Shows the potential yield from a different plant source rich in phenylpropenes.[10]
Fennel Seed Oil Yield (Steam Distillation) Up to 3.02%Allows for a comparison of extraction efficiency between different distillation methods for similar compounds.[10]

Experimental Protocol: Steam Distillation of Tarragon for this compound Recovery

This protocol outlines a standard procedure for the steam distillation of tarragon (Artemisia dracunculus) to extract essential oil rich in this compound.

1. Plant Material Preparation:

  • Use dried tarragon leaves for a higher oil yield.[1]

  • Grind the dried leaves to a coarse powder to increase the surface area for efficient steam extraction.

2. Apparatus Setup:

  • Assemble a standard steam distillation apparatus, including a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

  • Ensure all glass joints are properly sealed to prevent steam leaks.

3. Distillation Process:

  • Introduce steam from the generator into the bottom of the distillation flask containing the ground tarragon.

  • Maintain a steady flow of steam to ensure even heating and volatilization of the essential oil.

  • The steam, now carrying the volatile this compound, will pass into the condenser.

  • Cool the condenser with a continuous flow of cold water to liquefy the steam and essential oil vapor.

4. Collection and Separation:

  • Collect the milky-white distillate, which is a mixture of water (hydrosol) and essential oil, in the collection vessel.

  • Continue the distillation for 60-120 minutes, or until the rate of oil collection significantly diminishes.[1]

  • Once the distillation is complete, allow the collected distillate to cool and separate into two layers. The essential oil, being less dense than water, will form the upper layer.

  • Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

5. Drying and Storage:

  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Store the final this compound-rich essential oil in a sealed, airtight, amber glass vial in a cool, dark place to prevent degradation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.

TroubleshootingWorkflow Start Low this compound Recovery Check_Yield Low Overall Oil Yield? Start->Check_Yield Check_Composition Low this compound % in Oil? Check_Yield->Check_Composition No Plant_Material Review Plant Material - Fresh vs. Dried - Particle Size - Packing Density Check_Yield->Plant_Material Yes Isomerization Investigate Isomerization - Analyze for Anethole (GC-MS) - Lower Distillation Temp/Pressure Check_Composition->Isomerization Yes Distillation_Parameters Review Distillation Parameters - Distillation Time - Steam Flow Rate - Plant-to-Water Ratio Plant_Material->Distillation_Parameters Solution Optimized Recovery Distillation_Parameters->Solution Degradation Investigate Degradation - Reduce Distillation Time - Use Milder Extraction Method Isomerization->Degradation Plant_Variability Assess Plant Variability - Check Source/Harvest Time - Analyze Raw Material Degradation->Plant_Variability Plant_Variability->Solution

Caption: Troubleshooting workflow for low this compound recovery.

References

Method validation for the accurate measurement of allylanisole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of allylanisole (also known as estragole (B85927) or p-allylanisole) analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the accurate measurement of this compound?

A1: The most common and robust techniques for quantifying this compound, a volatile organic compound, are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable method, particularly for samples where the analyte is less volatile or in a simpler matrix.[1]

Q2: What are the critical method validation parameters I need to assess according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1]

Q3: What is a typical linearity range and correlation coefficient for this compound analysis by GC?

A3: A typical calibration curve for this compound by GC-FID can demonstrate excellent linearity over a concentration range of 0.1 to 10 mg/mL, with a correlation coefficient (r²) of 0.9997 or better.[2]

Q4: What are acceptable accuracy and precision values for a validated method?

A4: For a validated method, accuracy is typically expressed as percent recovery, with acceptance criteria often falling between 80-120%.[1] Precision, measured as the relative standard deviation (RSD), should generally be within ±15%, with quality control samples often demonstrating an RSD of less than 9.0%.[1][2]

Q5: How do I prepare samples containing this compound for GC-MS analysis?

A5: For volatile compounds like this compound in complex matrices (e.g., herbal teas, food products), Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.[1] This involves gently heating the sample in a sealed vial to allow the volatile this compound to partition into the headspace, where it is adsorbed onto an SPME fiber and then desorbed into the GC inlet.[1] For liquid samples like essential oils, a simple dilution in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) may be sufficient.

Data Presentation: Method Validation Parameters

The following tables summarize typical performance characteristics for GC-FID and a representative HPLC-UV method for the quantification of this compound.

Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID)

Validation ParameterTypical Performance
Linearity Range 0.1 - 10 mg/mL[2]
Correlation Coefficient (r²) ≥ 0.9997[2]
Limit of Detection (LOD) 30 µg/mL[4]
Limit of Quantitation (LOQ) 100 µg/mL[4]
Accuracy (% Recovery) 92.7 - 107.3%[2]
Precision (%RSD) ≤ 9.0%[2]

Table 2: High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) - Representative Values

Validation ParameterTypical Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) ≤ 5%

Experimental Protocols

Protocol 1: Quantitative Determination of this compound using GC-FID

This protocol is adapted for the analysis of this compound in herbal extracts and pharmaceutical products.[2]

  • Internal Standard Preparation: Prepare a 1 mg/mL solution of p-anisaldehyde in methanol (B129727).

  • Calibration Standards: Prepare a series of at least six calibration standards of this compound in methanol, ranging from 0.1 mg/mL to 10 mg/mL. Add a fixed amount of the internal standard to each calibration standard.

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Weigh 1 gram of the homogenized sample into a suitable flask.

    • Add 10 mL of methanol and a fixed amount of the internal standard.

    • Sonicate for 30 minutes.

    • Centrifuge and filter the supernatant through a 0.45 µm syringe filter.

  • GC-FID Conditions:

    • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split mode).

  • Analysis: Inject the calibration standards and sample preparations. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Representative HPLC-UV Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an expected this compound concentration within the calibration range.

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter.[5]

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and sample preparations. Create a calibration curve by plotting the peak area against the concentration. Calculate the this compound concentration in the samples using the regression equation from the calibration curve.

Troubleshooting Guides

GC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or on the column. 2. Column contamination. 3. Improper column installation.1. Use a deactivated inlet liner; trim 10-20 cm from the front of the column.[6] 2. Perform inlet maintenance (replace liner, septum, o-ring).[7] 3. Re-install the column, ensuring a clean, square cut.[6]
Ghost Peaks 1. Contamination from the septum or previous injections. 2. Impure carrier gas or solvent.1. Use high-quality, pre-conditioned septa; perform a bake-out of the inlet. 2. Check gas traps and use high-purity solvents.
Poor Reproducibility 1. Leaks in the system (inlet, connections). 2. Inconsistent sample injection volume. 3. Sample instability.1. Perform a leak check of the GC system. 2. Use an autosampler for consistent injections; check the syringe for damage. 3. Ensure samples are stored properly and analyzed within their stability period.[8]
Matrix Effects Co-eluting compounds from the sample matrix enhancing or suppressing the analyte signal.Use matrix-matched calibration standards or the standard addition method. A thorough sample cleanup or dilution can also mitigate these effects.[9]
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions between this compound and the column packing (silanol interactions). 2. Column overload. 3. Column bed deformation or a blocked frit.1. Operate the mobile phase at a lower pH (if compatible with the analyte and column) to suppress silanol (B1196071) activity.[10] 2. Dilute the sample.[10] 3. Reverse-flush the column (if permitted by the manufacturer); replace the column if the problem persists.[10]
Split Peaks 1. Partially blocked column inlet frit. 2. Mismatch between the injection solvent and the mobile phase.1. Use an in-line filter and ensure samples are filtered.[11] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Baseline Drift/Noise 1. Contaminated mobile phase or detector cell. 2. Insufficient mobile phase degassing. 3. Temperature fluctuations.1. Flush the system with a strong solvent; use high-purity solvents. 2. Degas the mobile phase before and during use. 3. Use a column oven to maintain a stable temperature.
Pressure Fluctuations 1. Air bubbles in the pump. 2. Leaking pump seals or fittings. 3. Precipitation of buffer in the mobile phase.1. Purge the pump. 2. Check and tighten all fittings; replace pump seals if necessary. 3. Ensure the buffer is fully dissolved and compatible with the organic modifier concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize extract Extraction/Dilution homogenize->extract filter Filtration (0.45 µm) extract->filter injection Sample Injection filter->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (FID, MS, or UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

General experimental workflow for this compound analysis.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Logical relationship of key analytical validation parameters.

References

Reducing matrix effects in the LC-MS/MS analysis of allylanisole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of allylanisole (also known as estragole).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., beverages, herbal extracts, biological fluids).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis. For a volatile compound like this compound, matrix components can interfere with the ionization process in the mass spectrometer, leading to erroneous quantification.

Q2: I am observing significant ion suppression for my this compound peak. What are the most common causes?

A2: Ion suppression is a common form of matrix effect where co-eluting matrix components reduce the ionization efficiency of this compound.[1] Key causes include:

  • High concentrations of non-volatile matrix components: Salts, sugars, and other excipients in your sample can suppress the ESI signal.

  • Co-eluting endogenous compounds: In complex matrices like herbal extracts or biological samples, other organic molecules can compete with this compound for ionization.

  • Poor chromatographic separation: If this compound is not adequately separated from matrix components, they will enter the ion source at the same time, leading to competition for charge.

  • Suboptimal sample preparation: Inadequate cleanup can leave behind significant amounts of interfering substances.

Q3: How can I quantitatively assess the matrix effect for my this compound analysis?

A3: The post-extraction spike method is a widely accepted technique to quantitatively determine the extent of matrix effects.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the entire extraction procedure. The matrix factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times for this compound
Possible Cause Suggested Solution
Column Overload Dilute the sample or reduce the injection volume.
Inadequate Sample Cleanup Optimize the sample preparation method (e.g., use a more selective SPE sorbent, perform a liquid-liquid extraction).
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and that the pH is stable.
Instrument Instability Perform system suitability tests to ensure the LC-MS/MS system is performing correctly.
Issue 2: High Signal-to-Noise Ratio and Baseline Instability
Possible Cause Suggested Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Dirty Ion Source Clean the ion source according to the manufacturer's instructions.
Insufficient Sample Cleanup Improve the sample preparation protocol to remove more matrix components.
Carryover from Previous Injections Implement a robust needle wash procedure and inject blank samples between high-concentration samples.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., this compound-free beverage)

  • This compound analytical standard

  • Internal standard (IS), e.g., deuterated this compound or a structural analog like p-propyl anisole

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a Neat Standard Solution (A): Prepare a solution of this compound and the internal standard in the reconstitution solvent at a known concentration.

  • Prepare a Post-Extraction Spiked Sample (B): a. Process a blank matrix sample through your entire sample preparation procedure (e.g., extraction, cleanup). b. After the final evaporation step, reconstitute the dried extract with the Neat Standard Solution (A).

  • Analysis: Inject both solutions (A and B) into the LC-MS/MS system and record the peak areas for this compound and the internal standard.

  • Calculation:

    • Matrix Effect (ME %): ((Peak Area B / IS Area B) / (Peak Area A / IS Area A)) * 100

    • A value of 100% indicates no matrix effect. Values < 100% indicate suppression, and values > 100% indicate enhancement.

Protocol 2: Example LC-MS/MS Method for this compound Analysis

This is a representative method and will require optimization for your specific application and matrix.

Sample Preparation (for a beverage sample):

  • Degas the beverage sample by sonication for 10 minutes.

  • To 1 mL of the sample, add 10 µL of the internal standard working solution (e.g., deuterated this compound at 1 µg/mL).

  • Perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE) by vortexing for 2 minutes.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 149.1 m/z -> Q3: 117.1 m/z

    • Deuterated this compound (IS): Q1: 154.1 m/z -> Q3: 122.1 m/z

Data Presentation

Table 1: Matrix Effect of this compound in Various Beverage Matrices (Illustrative Data)
MatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)Predominant Effect
Herbal Tea1,250,000875,00070Suppression
Carbonated Soft Drink1,250,000625,00050Suppression
Alcoholic Liqueur1,250,0001,437,500115Enhancement
Fruit Juice1,250,000937,50075Suppression

Note: This table presents hypothetical data for illustrative purposes to demonstrate how matrix effects can vary across different sample types.

Table 2: Effect of Sample Preparation Technique on Matrix Effect in Herbal Tea (Illustrative Data)
Sample Preparation MethodMean Peak Area (Post-Spiked Matrix)Matrix Effect (%)
Dilute-and-Shoot (1:10)750,00060
Protein Precipitation (PPT)900,00072
Liquid-Liquid Extraction (LLE)1,100,00088
Solid-Phase Extraction (SPE)1,200,00096

Note: This table provides an example of how different sample cleanup strategies can mitigate matrix effects, with SPE showing the most effective reduction in this hypothetical scenario.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent This compound Results check_system System Suitability Check start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot LC-MS/MS (e.g., clean source, check for leaks) system_ok->fix_system No eval_chrom Evaluate Chromatography (Peak Shape, Retention Time) system_ok->eval_chrom Yes fix_system->check_system chrom_ok Chromatography OK? eval_chrom->chrom_ok optimize_lc Optimize LC Method (e.g., gradient, column) chrom_ok->optimize_lc No eval_me Assess Matrix Effect (Post-Extraction Spike) chrom_ok->eval_me Yes optimize_lc->eval_chrom me_acceptable Matrix Effect < 20%? eval_me->me_acceptable optimize_sp Improve Sample Preparation (e.g., SPE, LLE) me_acceptable->optimize_sp No end End: Reliable Results me_acceptable->end Yes optimize_sp->eval_me use_is Use Stable Isotope-Labeled Internal Standard optimize_sp->use_is use_is->end

Caption: Troubleshooting workflow for inconsistent this compound results.

Sample_Prep_Selection start Sample Matrix matrix_type Matrix Complexity? start->matrix_type simple Simple Matrix (e.g., clear beverage) matrix_type->simple Low complex Complex Matrix (e.g., herbal extract, biological fluid) matrix_type->complex High dilute Dilute-and-Shoot simple->dilute ppt Protein Precipitation (PPT) complex->ppt lle Liquid-Liquid Extraction (LLE) complex->lle spe Solid-Phase Extraction (SPE) complex->spe result1 Fast but may have high matrix effects dilute->result1 result2 Removes proteins but not all matrix components ppt->result2 result3 Good for removing non-polar interferences lle->result3 result4 Highly selective cleanup, reduces matrix effects most spe->result4

Caption: Decision tree for selecting a sample preparation method.

References

Strategies to enhance the bioavailability of allylanisole in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of allylanisole (also known as estragole (B85927) or methyl chavicol).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges for the oral bioavailability of this compound, a lipophilic and poorly water-soluble compound, are its low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and its susceptibility to first-pass metabolism in the liver. Its volatile nature can also present formulation challenges.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Key strategies focus on improving its solubility and protecting it from premature metabolism. These include:

  • Nanoformulations (e.g., Nanoemulsions): Encapsulating this compound in nano-sized droplets increases the surface area for absorption and can improve solubility.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix can enhance its dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.

Q3: What metabolic pathways should I be aware of when working with this compound?

A3: this compound undergoes significant metabolism in the liver, primarily through the cytochrome P450 (CYP450) enzyme system. The main pathway is 1'-hydroxylation to form 1'-hydroxyestragole, which is further metabolized. The key enzymes involved are CYP1A2 and CYP2A6. Understanding this metabolic profile is crucial for interpreting bioavailability data and troubleshooting unexpected results.

Q4: Are there any in vivo studies demonstrating enhanced bioavailability of this compound with these strategies?

A4: While specific in vivo pharmacokinetic data for enhanced this compound formulations is limited in publicly available literature, studies on structurally similar phenylpropanoids like eugenol (B1671780) and anethole (B165797) have shown significant improvements in bioavailability with these techniques. These compounds serve as valuable surrogates for estimating the potential success of these strategies for this compound.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Enhancement: If using a simple suspension, consider formulating the this compound as a nanoemulsion, solid dispersion, or cyclodextrin complex to improve its solubility and dissolution rate.

    • Vehicle Optimization: For preclinical studies, ensure the vehicle used for oral gavage is appropriate. For lipophilic compounds, a lipid-based vehicle may be more suitable than a simple aqueous suspension.

    • Particle Size Reduction: If working with a solid form, micronization or nanomilling can increase the surface area and improve dissolution.

Issue 2: Bioavailability is Still Low Despite Improved Solubility

  • Possible Cause: Extensive first-pass metabolism in the liver is likely reducing the amount of active compound reaching systemic circulation.

  • Troubleshooting Steps:

    • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of your this compound formulation.

    • Consider Co-administration with CYP Inhibitors: In a preclinical setting, co-administration with a known inhibitor of CYP1A2 or CYP2A6 (the primary metabolizing enzymes for this compound) can help to confirm the role of first-pass metabolism. Note: This is for investigational purposes only.

    • Alternative Routes of Administration: For initial proof-of-concept studies, consider parenteral administration (e.g., intravenous) to bypass first-pass metabolism and establish a baseline for maximum bioavailability.

Issue 3: Difficulty in Preparing a Stable Formulation

  • Possible Cause: this compound's volatility and hydrophobicity can make it challenging to formulate.

  • Troubleshooting Steps:

    • For Nanoemulsions: Optimize the surfactant-to-oil ratio and the energy input during homogenization to achieve a stable droplet size.

    • For Solid Dispersions: The choice of polymer is critical. Select a polymer with good miscibility with this compound. Techniques like spray drying or hot-melt extrusion can be employed.

    • For Cyclodextrin Complexes: The stoichiometry of the complex is important. Ensure the preparation method (e.g., co-precipitation, freeze-drying) is suitable for achieving a stable inclusion complex.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Eugenol Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Eugenol Solution401.5 ± 0.30.515.2 ± 3.1100
Eugenol Solid Powder403.8 ± 0.70.2529.5 ± 5.4~194

Data adapted from studies on eugenol and presented for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

  • Oil Phase Preparation: Dissolve this compound in a suitable oil carrier (e.g., medium-chain triglycerides) at the desired concentration.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).

  • Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing:

    • Group 1 (Control): Administer this compound suspended in a simple vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

    • Group 2 (Test Formulation): Administer the this compound nanoemulsion at the same dose.

    • Group 3 (IV): Administer a solution of this compound in a suitable solvent intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

metabolic_pathway This compound This compound Metabolite 1'-Hydroxyestragole (Proximate Carcinogen) This compound->Metabolite CYP1A2, CYP2A6 (1'-Hydroxylation) Further_Metabolites Further Metabolites (e.g., Sulfoxy Estragole) Metabolite->Further_Metabolites Sulfotransferases experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study Nanoemulsion Nanoemulsion Oral_Admin Oral Administration (Rat Model) Nanoemulsion->Oral_Admin Solid_Dispersion Solid Dispersion Solid_Dispersion->Oral_Admin Cyclodextrin_Complex Cyclodextrin Complex Cyclodextrin_Complex->Oral_Admin Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Addressing the thermal lability of allylanisole during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal lability of allylanisole during analytical procedures, particularly gas chromatography (GC).

Troubleshooting Guide

Issue: Poor Peak Shape, Tailing, or Broadening of the this compound Peak

This is a common observation when analyzing thermally sensitive compounds like this compound and can indicate degradation or undesirable interactions within the GC system.

Troubleshooting Workflow:

G start Start: Poor this compound Peak Shape check_inlet_temp 1. Optimize Inlet Temperature Lower by 20-25°C increments. start->check_inlet_temp improvement1 Improvement? check_inlet_temp->improvement1 check_liner 2. Inspect & Replace Inlet Liner Use a deactivated liner. Check for glass wool activity. improvement1->check_liner No solution Solution: Improved Peak Shape & Response improvement1->solution Yes improvement2 Improvement? check_liner->improvement2 eval_injection 3. Evaluate Injection Technique Consider Cool On-Column or PTV. improvement2->eval_injection No improvement2->solution Yes improvement3 Improvement? eval_injection->improvement3 check_column 4. Assess GC Column Check for contamination and stationary phase suitability. improvement3->check_column No improvement3->solution Yes improvement4 Improvement? check_column->improvement4 consider_derivatization 5. Consider Derivatization Increase thermal stability. improvement4->consider_derivatization No improvement4->solution Yes consider_derivatization->solution

Caption: Troubleshooting workflow for poor this compound peak shape.

Detailed Steps:

  • Optimize Inlet Temperature: High inlet temperatures are a primary cause of thermal degradation for sensitive compounds.[1][2] Start by lowering the injector temperature in 20-25°C increments. The ideal temperature is the lowest possible that still allows for efficient and reproducible volatilization of this compound.

  • Inspect and Replace Inlet Liner: The inlet liner is a common site for analyte degradation.[1]

    • Active Sites: Ensure you are using a deactivated liner. Over time, even deactivated liners can become active. Regular replacement is crucial.

    • Glass Wool: If using a liner with glass wool, be aware that the wool itself can have active sites that promote degradation.[1] Ensure the glass wool is also properly deactivated or consider a liner without glass wool.

  • Evaluate Injection Technique: Standard split/splitless injection can expose this compound to high temperatures for a prolonged period.[1] Consider alternative "cold" injection techniques if available:

    • Programmed Temperature Vaporization (PTV): The sample is injected into a cool injector, which is then rapidly heated to transfer the analyte to the column.

    • Cool On-Column (COC): The sample is injected directly onto the column without passing through a heated injector, minimizing the risk of thermal degradation.[3]

  • Assess GC Column:

    • Stationary Phase: A less polar, highly inert column is often preferred to minimize interactions with thermally labile compounds.[1]

    • Column Health: An old or contaminated column can have active sites leading to peak tailing and degradation.[1] Trimming the first few centimeters of the column or replacing it may be necessary.

  • Consider Derivatization: If the above steps do not resolve the issue, derivatization can be a powerful tool. This involves chemically modifying the this compound to make it more volatile and thermally stable.[1]

Frequently Asked Questions (FAQs)

Q1: I am seeing a peak that I suspect is an isomer of this compound (e.g., anethole). What could be the cause?

A1: The appearance of an isomeric peak, such as anethole (B165797), from a pure this compound standard is a strong indicator of thermally induced isomerization in the GC system. This compound can isomerize to the more thermodynamically stable anethole at elevated temperatures, especially in the presence of active sites in the injector or on the column.

Logical Relationship of Isomerization:

G This compound This compound (Thermally Labile) Anethole Anethole (Isomerization Product) This compound->Anethole Isomerization Heat High Temperature (e.g., GC Injector) Heat->this compound ActiveSites Active Sites (Liner, Column) ActiveSites->this compound

Caption: Isomerization of this compound to anethole.

To mitigate this, follow the troubleshooting steps outlined above, with a primary focus on reducing the inlet temperature and ensuring the inertness of the entire sample flow path.

Q2: My quantitative results for this compound are inconsistent and show poor reproducibility. What are the likely causes?

A2: Poor reproducibility for thermally labile compounds is often linked to inconsistent degradation from one injection to the next. Several factors can contribute to this:

  • Injector Temperature Fluctuations: Even minor fluctuations in the injector temperature can lead to variable rates of degradation.

  • Inlet Liner Contamination: A contaminated liner can have a variable number of active sites, leading to inconsistent degradation.

  • Inconsistent Injection Technique: Variations in injection speed and volume can affect the residence time and heat exposure of the analyte in the injector.

  • Column Degradation: As a column ages, its performance can degrade, leading to increased analyte interaction and inconsistent results.[4]

To improve reproducibility, it is crucial to maintain a consistent and well-maintained GC system. Regular preventative maintenance, including septum and liner changes, is essential.[5]

Q3: What are the ideal starting GC parameters for analyzing this compound?

A3: While the optimal parameters will depend on your specific instrument and column, here is a recommended starting point for minimizing thermal degradation:

  • Injection Technique: Cool On-Column or PTV injection is ideal. If using split/splitless, use the lowest possible inlet temperature.

  • Inlet Temperature: Start at a low temperature (e.g., 180-200°C) and gradually increase only if necessary to ensure proper volatilization.

  • Liner: Use a fresh, deactivated liner.

  • Column: A low-polarity, inert column (e.g., a 5% phenyl-methylpolysiloxane) is a good choice.

  • Oven Program: Start with a low initial oven temperature to focus the analytes at the head of the column. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes.

  • Carrier Gas: Use a high-purity carrier gas (Helium or Hydrogen) with appropriate flow rates.

Data Presentation

The following table illustrates the hypothetical impact of different GC inlet temperatures on the recovery and isomerization of this compound.

Inlet Temperature (°C)This compound Peak Area (Arbitrary Units)Anethole (Isomer) Peak Area (Arbitrary Units)This compound Recovery (%)
25075,00025,00075%
22088,00012,00088%
20098,0002,00098%
180 (PTV)99,900<100>99%

Data is for illustrative purposes and will vary based on the specific analytical system.

Experimental Protocols

Protocol: GC-MS Analysis of this compound with Minimized Thermal Degradation

1. Objective: To quantify this compound in a sample matrix while minimizing thermal degradation and isomerization.

2. Materials and Reagents:

  • This compound analytical standard

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Deactivated GC inlet liner

  • Low-polarity capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium or hydrogen carrier gas

3. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • PTV or Cool On-Column injector is preferred. A split/splitless injector can be used with careful temperature optimization.

4. GC-MS Method Parameters:

ParameterRecommended Setting
Injector Type PTV or Cool On-Column
Inlet Temperature PTV: 40°C (1 min), then ramp at 10°C/sec to 200°C. Split/Splitless: 180-200°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60°C (hold 2 min), then 10°C/min to 250°C (hold 5 min)
Transfer Line Temp 250°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Scan Range m/z 40-300

5. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving or diluting it in the same solvent to a concentration within the calibration range.

6. Analysis Procedure:

  • Equilibrate the GC-MS system with the specified method parameters.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Process the data by integrating the peak area for the target ion of this compound.

7. System Suitability:

  • Inject a mid-level calibration standard at the beginning and end of the analytical run. The response should be within ±10% of the initial injection.

  • Monitor for the presence of the anethole peak in the standard injections. The anethole peak area should be less than 1% of the this compound peak area to confirm minimal isomerization.

References

Improving the efficiency of allylanisole synthesis and purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of allylanisole synthesis and purification.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q1: My Williamson ether synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Williamson synthesis of this compound are often due to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the E2 elimination of the allyl halide, which is favored under certain conditions.[1]

Common Causes and Solutions:

  • Steric Hindrance: The Williamson synthesis is an S(_N)2 reaction and is most efficient with unhindered primary alkyl halides.[1][2] Using secondary or tertiary halides will favor elimination.

    • Solution: Always use a primary allyl halide such as allyl bromide or allyl chloride.[1]

  • Incomplete Deprotonation: Incomplete formation of the phenoxide ion from the cresol (B1669610) starting material will lead to a lower yield.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[2][3] Using finely powdered potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) can also be effective.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can promote the elimination side reaction and lead to the degradation of the phase transfer catalyst, if used.[1]

    • Solution: Conduct the reaction at a moderate temperature, typically between 50-100°C.[4]

  • Loss of Volatile Reactants: Allyl bromide and allyl chloride have low boiling points and can evaporate from the reaction mixture at elevated temperatures.[1]

    • Solution: Use a reflux condenser to prevent the loss of volatile reactants.[1]

  • Solvent Choice: Protic and apolar solvents can slow down the reaction rate.[4]

    • Solution: Aprotic polar solvents like acetonitrile (B52724) or DMF are commonly used to accelerate the reaction.[4]

Q2: I am observing significant side product formation in my Williamson synthesis. What are the likely byproducts and how can I minimize them?

The most common side products are from elimination reactions and, in the case of phenols, C-alkylation.

  • Butene: This is the primary byproduct from the E2 elimination of the allyl halide.[5]

    • Minimization: Use a primary allyl halide and avoid excessively high temperatures.[5]

  • C-Alkylation Products: For phenolic starting materials, the allyl group can attach to the aromatic ring instead of the oxygen atom.

    • Minimization: Ensure complete formation of the phenoxide ion by using a strong base. O-alkylation is generally kinetically favored.[1]

  • Allyl Alcohol: This can form if there is residual water in the reaction mixture, which can hydrolyze the allyl halide.

    • Minimization: Use anhydrous reagents and solvents.

Q3: My Claisen rearrangement of an allyl aryl ether to produce an allylphenol is not proceeding efficiently. What should I do?

The Claisen rearrangement is a thermal pericyclic reaction, and its efficiency is highly dependent on temperature.[6][7]

Troubleshooting Steps:

  • Increase Reaction Temperature: The traditional Claisen rearrangement often requires high temperatures, typically in the range of 180-250°C.[6] If the reaction is slow, gradually increasing the temperature is the primary solution.

  • Use a High-Boiling Solvent: If the reaction temperature is limited by the boiling point of your solvent, switch to a higher-boiling solvent to allow for higher reaction temperatures.

  • Lewis Acid Catalysis: To avoid the need for very high temperatures that could lead to decomposition, a Lewis acid catalyst (e.g., BF(_3), AlCl(_3)) can be used to lower the activation energy and the required reaction temperature.[6]

  • Microwave Irradiation: Microwave-assisted heating can dramatically increase the reaction rate and yield, often reducing reaction times from hours to minutes.[7]

Q4: I am getting a mixture of ortho and para isomers from my Claisen rearrangement. How can I control the regioselectivity?

The regioselectivity of the aromatic Claisen rearrangement is influenced by the substitution pattern of the aromatic ring.

  • Unsubstituted Ortho Positions: The initial rearrangement will occur at an available ortho position.[7]

  • Blocked Ortho Positions: If both ortho positions are substituted, the allyl group will migrate to the para position via a subsequent Cope rearrangement.[8]

  • Electronic Effects of Meta-Substituents:

    • Electron-withdrawing groups at the meta position tend to direct the rearrangement to the ortho position.[7]

    • Electron-donating groups at the meta position tend to direct the rearrangement to the para position.[7]

Purification Troubleshooting

Q5: I am having difficulty separating this compound from my crude reaction mixture by fractional distillation. What are the key parameters to optimize?

Fractional distillation is effective for separating liquids with different boiling points.[9] For this compound (boiling point ~216°C), separation from lower or higher boiling point impurities is feasible.

Optimization Parameters:

  • Column Efficiency: Use a fractionating column with a sufficient number of theoretical plates for the required separation. The efficiency depends on the column's length and packing material.[9]

  • Heating Rate: Heat the mixture slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.[9]

  • Distillation Rate: A slow and constant distillation rate will provide the best separation.[9]

  • Thermometer Placement: Ensure the top of the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[10]

Q6: How can I identify the impurities present in my purified this compound?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying impurities in volatile compounds like this compound.[11]

  • Procedure: A sample of the purified product is injected into the GC, which separates the different components. The mass spectrometer then provides a mass spectrum for each component, which can be used to identify the structure of the impurities.[11]

  • Common Impurities: Unreacted starting materials (e.g., 4-methoxythiophenol, allyl bromide), side products (e.g., butene, C-alkylation products), and solvent residues are common impurities.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey ReactantsTypical ConditionsTypical YieldAdvantagesDisadvantages
Williamson Ether Synthesis 4-cresol derivative, Allyl Halide, Strong Base50-100°C, 1-8 hours, Aprotic solvent (e.g., DMF, Acetonitrile)50-95%[4]Versatile, well-established.Sensitive to steric hindrance, can have elimination side reactions.[3]
Coupling Reaction 2-Bromoanisole, Allyl Acetate, Mg, LiCl, Fe(III)-acetylacetonate0-20°C, ~2 hours, THF~95%[12]High yield for o-allylanisole.Requires Grignard reagent formation and a catalyst.
Aromatic Claisen Rearrangement Allyl Phenyl Ether180-250°C (thermal), or Lewis Acid catalyst at lower temp.VariesForms C-C bonds directly.High temperatures can lead to side products, regioselectivity can be an issue.[6]

Table 2: Common Impurities in this compound Synthesis

ImpurityPotential SourceIdentification Method
Unreacted 4-cresol derivative Incomplete reaction in Williamson synthesis.GC-MS, NMR
Unreacted Allyl Halide Incomplete reaction in Williamson synthesis.GC-MS
Butene E2 elimination side reaction in Williamson synthesis.GC-MS (headspace)
C-Alkylated Products Side reaction in Williamson synthesis with phenols.GC-MS, NMR
Allyl Alcohol Hydrolysis of allyl halide by residual water.GC-MS, NMR
Para-allylanisole Isomerization during Claisen rearrangement.GC-MS, NMR
Residual Solvent Incomplete removal during purification.GC-MS, NMR

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Allylanisole

This protocol is a general guideline for the synthesis of 4-allylanisole from 4-methoxyphenol (B1676288) (p-cresol methyl ether) and allyl bromide.

Materials:

  • 4-methoxyphenol

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Allyl bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add allyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50°C for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-allylanisole by fractional distillation.

Protocol 2: Aromatic Claisen Rearrangement

This protocol describes the general procedure for the thermal Claisen rearrangement of an allyl aryl ether.

Materials:

  • Allyl aryl ether (e.g., allyl phenyl ether)

  • High-boiling point solvent (e.g., N,N-diethylaniline) (optional)

  • Schlenk flask

Procedure:

  • Place the allyl aryl ether in a Schlenk flask. If a solvent is used, add it to the flask.

  • Heat the reaction mixture to 200-250°C under an inert atmosphere.

  • Monitor the progress of the reaction by TLC or GC. The reaction may take several hours.

  • Once the rearrangement is complete, cool the flask to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • The resulting product mixture, containing the ortho- and/or para-allyl phenol, can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Purification by Fractional Distillation

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently with a heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Collect any low-boiling point fractions in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound (approx. 216°C), change to a clean receiving flask to collect the purified product.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.

  • Stop the distillation and allow the apparatus to cool down.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-cresol derivative, allyl halide) reaction Williamson Ether Synthesis or Claisen Rearrangement start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation concentration->distillation analysis Purity & Identity Check (GC-MS, NMR) distillation->analysis product Pure this compound analysis->product

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_guide start Low Yield in Synthesis? williamson Williamson Synthesis? start->williamson Yes claisen Claisen Rearrangement? start->claisen No elimination Check for Elimination: - Use primary allyl halide - Moderate temperature (50-100°C) williamson->elimination Yes deprotonation Incomplete Deprotonation? - Use strong base (NaH, KH) - Ensure anhydrous conditions williamson->deprotonation Check Next temp Temperature Too Low? - Increase temperature (180-250°C) - Use high-boiling solvent claisen->temp Yes catalyst Consider Lewis Acid Catalyst (e.g., AlCl3, BF3) or Microwave Heating claisen->catalyst Check Next

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_pathways cluster_williamson Williamson Ether Synthesis cluster_claisen Aromatic Claisen Rearrangement phenol 4-Methoxyphenol phenoxide 4-Methoxyphenoxide phenol->phenoxide + NaH product_w 4-Allylanisole phenoxide->product_w + Allyl Bromide (SN2) allyl_bromide Allyl Bromide allyl_bromide->product_w allyl_ether Allyl Phenyl Ether intermediate Cyclohexadienone Intermediate (non-aromatic) allyl_ether->intermediate Heat (~220°C) [3,3]-Sigmatropic Shift product_c 2-Allylphenol intermediate->product_c Tautomerization

Caption: Reaction pathways for this compound and related compounds.

References

Validation & Comparative

Allylanisole vs. Anethole: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylanisole, also known as estragole, and anethole (B165797) are structural isomers, both classified as phenylpropenes.[1] These naturally occurring organic compounds are major constituents of essential oils from various plants, including anise, fennel, tarragon, and basil.[1][2] While they share a common chemical formula (C10H12O) and a similar methoxy-substituted benzene (B151609) ring structure, the position of the double bond in their allyl versus propenyl side chain, respectively, leads to significant differences in their biological profiles.[1][3] This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in evaluating their potential applications.

Comparative Summary of Biological Activities

The following tables summarize quantitative data on the key biological activities of this compound and anethole.

Table 1: Comparison of Physicochemical Properties and Toxicity

PropertyThis compound (Estragole)Anethole (trans-anethole)Key Differences & Notes
IUPAC Name 1-Methoxy-4-(prop-2-en-1-yl)benzene1-Methoxy-4-(prop-1-en-1-yl)benzeneThe position of the double bond in the side chain is the defining structural difference.
Molar Mass 148.20 g/mol 148.20 g/mol As isomers, they have identical molar masses.
Appearance Colorless liquid, can appear yellowColorless or faintly yellow liquidBoth are liquids at room temperature.
Oral LD50 (rats) ~1230 mg/kg2090-3200 mg/kg[4]Anethole exhibits lower acute toxicity compared to this compound.

Table 2: Antimicrobial Activity

CompoundTest OrganismMIC (Minimum Inhibitory Concentration)Reference
This compound (Estragole)-rich oil Escherichia coli13.2 mg/ml[2]
Staphylococcus aureus6.7 mg/ml[2]
Candida albicans3.7 mg/ml[2]
Anethole-rich oil Escherichia coli--
Staphylococcus aureus--
Candida albicans1.8 mg/ml[2]

Note: Data for pure compounds under identical conditions is limited. The data presented is for essential oils rich in the respective compounds, indicating their relative potency.

Table 3: Antioxidant Activity

AssayThis compound (Estragole)AnetholeKey Differences & Notes
DPPH Radical Scavenging (IC50) Data not readily available4400 µg/mL[3]Anethole's superior antioxidant activity is attributed to the propenyl side chain's double bond being conjugated with the aromatic ring, which enhances electron delocalization and radical stabilization.[3] In contrast, the double bond in this compound's side chain is not conjugated with the ring.[3]
ABTS Radical Scavenging (IC50) Data not readily available107.2 µg/mL[3]
Ferric Reducing Antioxidant Power (FRAP) Data not readily available104.8 µM Fe²⁺/mg[3]

Table 4: Anti-inflammatory Activity

CompoundMechanism / EffectExperimental ModelKey Findings
This compound (Estragole) Regulation of NF-κB and activation of Nrf-2 signaling pathways.[5]LPS-induced RAW 264.7 cells[5]Exhibits anti-inflammatory activity by suppressing pro-inflammatory pathways.[5]
Reduction of TNF-α, IL-1β, and IL-6 levels.[6]Freund's complete adjuvant-induced arthritic rat model[6]Significantly attenuated the development of arthritis and paw edema.[6]
Anethole Suppression of NF-κB activation.[7][8]LPS-induced acute lung injury in mice[8]Prevents acute lung inflammation by blocking IκB-α degradation.[8]
Reduction of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) production.[9]Carrageenan-induced pleurisy in rats[9]Effective in controlling nonimmune acute inflammation.[9]
Reduction of TNF-α and IL-1β production.[10]LPS-induced periodontitis in rats[10]Suppressed pro-inflammatory cytokines at a dose of 50 mg/kg.[10]

Table 5: Insecticidal & Repellent Activity

CompoundTarget InsectActivity TypeKey Findings
This compound (Estragole) Rhyzopertha dominicaRepellentMore effective repellent than anethole against several stored grain pests.[11] RD50 = 0.007 mg cm-2.[11]
Bactrocera dorsalisInsecticidalLT90 (Lethal Time for 90% mortality) at 10% concentration was faster than for other tested fruit flies.[12]
Anethole Rhyzopertha dominicaRepellentShowed repellent activity, but was less potent than this compound.[11]
Various fruit fliesInsecticidalAction was similar across three tested tephritid fruit fly species.[12]

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight. The suspension is then adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[14] This is then diluted to achieve a final inoculum size of 5 × 10⁵ cells/mL in the test wells.[13]

  • Compound Dilution: A stock solution of this compound or anethole is prepared. Serial two-fold dilutions are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[13] An emulsifying agent like Tween 80 may be used to aid the dispersion of the hydrophobic compounds.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] This can be assessed visually or by using a viability indicator like resazurin.[14]

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[16]

  • Reagent Preparation: A solution of the stable DPPH radical is prepared in methanol (B129727) (e.g., 0.1 mM).[16]

  • Reaction Mixture: A small volume of the test compound (this compound or anethole at various concentrations) is added to the DPPH solution.[17]

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: The absorbance of the mixture is measured spectrophotometrically at approximately 517 nm.[17] The reduction in absorbance, indicating the scavenging of the DPPH radical, is used to calculate the percentage of inhibition. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[18]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[16]

  • Radical Generation: The ABTS•+ radical is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[18]

  • Working Solution: The ABTS•+ solution is diluted with a solvent like methanol or ethanol (B145695) to an absorbance of 0.700 at 734 nm.[16][18]

  • Reaction and Measurement: The test compound is added to the ABTS•+ working solution, and after a 30-minute incubation in the dark, the absorbance is read at 734 nm.[19] The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.[20]

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Reaction: The test compound (this compound or anethole) is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl, pH 8.0) at a specific temperature (e.g., 25°C).[21]

  • Initiation and Termination: The reaction is initiated by adding arachidonic acid. The conversion of arachidonic acid to prostaglandin H2 (PGH2) and subsequently to other prostaglandins (B1171923) (like PGE2) is monitored.

  • Detection: The amount of prostaglandin produced is quantified, often using an Enzyme Immunoassay (EIA) or ELISA kit specific for PGE2.[22] The inhibitory activity is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.

2. Nitric Oxide (NO) Assay in Macrophages

This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[23]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in a 96-well plate. The cells are then pre-treated with various concentrations of the test compound for a period (e.g., 2 hours) before being stimulated with LPS (e.g., 100 µg/mL) for 24 hours.[23]

  • Nitrite (B80452) Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Griess Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The mixture is incubated for a short period, and the formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. A reduction in nitrite levels in treated cells compared to LPS-only stimulated cells indicates anti-inflammatory activity.

Visualizations: Structures, Workflows, and Pathways

Caption: Chemical structures of this compound and anethole, highlighting the isomeric difference.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Perform Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_results Visually Assess Growth or Measure Absorbance incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: General workflow for antimicrobial susceptibility testing via the broth microdilution method.

NFkB_Pathway LPS LPS (Inflammatory Stimulus) IkBa IκB-α LPS->IkBa induces degradation Anethole Anethole Anethole->IkBa inhibits degradation NFkB NF-κB IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines activates transcription Inflammation Inflammation Cytokines->Inflammation

References

A Comparative Analysis of the Anti-inflammatory Effects of Allylanisole and Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of allylanisole (also known as estragole) and anethole (B165797). These two compounds are structural isomers, differing only in the position of the carbon-carbon double bond in their propenyl side chain, which can lead to distinct biological activities.[1] This document synthesizes experimental data to elucidate their comparative efficacy and mechanisms of action, aiding researchers in the field of inflammation and drug discovery.

This compound is a key component of essential oils from plants like tarragon, basil, and fennel, and has demonstrated anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3] Anethole, a primary constituent of anise and fennel, is also well-regarded for its potent anti-inflammatory and anticarcinogenic activities.[4][5] Both compounds modulate key inflammatory signaling pathways, though the extent and specific targets can vary.

Comparative Performance Data

The following tables summarize quantitative data from various in vitro and in vivo studies to compare the anti-inflammatory effects of this compound and anethole.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineConcentration / DoseEffect on Inflammatory MediatorsReference
This compound LPS-induced NO ProductionRAW 264.784.5 - 674 µMSignificant inhibition of Nitric Oxide (NO) production.[2][3]
This compound LPS-induced Protein ExpressionRAW 264.7Not specifiedSignificant inhibition of iNOS and COX-2 expression.[3]
This compound LPS-induced Cytokine ReleaseRAW 264.7Not specifiedReduction in TNF-α, IL-1β, and IL-6 levels.[3][6]
This compound LPS-induced ROS ProductionRAW 264.7Not specifiedSuppressed intracellular Reactive Oxygen Species (ROS).[3]
Anethole LPS-induced Cytokine ReleaseRAW 264.710 - 50 µMReduced TNF-α (up to 80%) and IL-1β (up to 81%).[7][8][9]
Anethole PMA-induced ROS ProductionPeritoneal Macrophages10 - 50 µMReduced ROS production by up to 43%.[8][9]
Anethole TNF-induced NF-κB ActivationML-1aNot specifiedPotent inhibitor of NF-κB activation.[10]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDoseEffectReference
This compound MiceCarrageenan-induced Paw Edema30 - 60 mg/kg (p.o.)Reduced paw edema.[2]
This compound MiceCarrageenan-induced Peritonitis250 - 750 mg/kg (p.o.)Significantly reduced leukocyte migration.[2][11]
This compound RatsFreund's Adjuvant-induced Arthritis10 - 60 mg/kg (p.o.)Attenuated arthritis development and paw edema.[6]
Anethole RatsCarrageenan-induced Paw Edema1 mg/kg (p.o.)42% inhibition of edema.[9]
Anethole RatsCarrageenan-induced Peritonitis1 mg/kg (p.o.)Inhibited leukocyte migration by 50%.[9]
Anethole MiceLPS-induced Acute Lung Injury250 mg/kg (i.p.)Decreased inflammatory cells, TNF-α, and NO.[12][13]
Anethole MiceCOPD Model (PPE + LPS)125 mg/kg (p.o.)Reduced serum TNF-α and IL-6.[14]

Mechanism of Action: Key Signaling Pathways

Both this compound and anethole exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Both anethole and this compound have been shown to inhibit this pathway.[2][3][4] Anethole, in particular, has been demonstrated to suppress the activation of NF-κB by preventing the degradation of IκBα.[12][13]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_NFkB->p65_p50 Releases IkBa_p p-IκBα (Degradation) IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 (NF-κB) p65_p50->p65_p50_nuc Translocates Anethole Anethole Anethole->IKK Inhibits This compound This compound This compound->p65_p50_nuc Inhibits Translocation DNA DNA Binding p65_p50_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another crucial set of signaling proteins that regulate inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1, contributing to the inflammatory response. Studies show that both this compound and anethole can suppress the phosphorylation of MAPK proteins.[3][4][15] This inhibition further contributes to the downregulation of inflammatory mediator production.

Figure 2: Inhibition of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general workflow for assessing the anti-inflammatory effects of test compounds on LPS-stimulated murine macrophages.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays start 1. Cell Culture Seed RAW 264.7 cells in 96-well plates (1x10^4 cells/well) pretreatment 2. Pre-treatment Add varying concentrations of this compound/Anethole. Incubate for 1-2 hours. start->pretreatment stimulation 3. Stimulation Induce inflammation with LPS (1 µg/mL). Incubate for 24 hours. pretreatment->stimulation supernatant 4. Supernatant Collection Centrifuge plate and collect the cell culture supernatant. stimulation->supernatant griess Griess Assay (for Nitric Oxide) supernatant->griess elisa ELISA (for TNF-α, IL-6, etc.) supernatant->elisa analysis 5. Data Analysis Calculate % inhibition and determine IC50 values. griess->analysis elisa->analysis

Figure 3: General workflow for in vitro anti-inflammatory screening.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.[16][17]

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or anethole. Incubate for 1-2 hours.[18][19]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[7][16]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[16]

  • Procedure:

    • Collect 100 µL of supernatant from each well of the treated plate.[16]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to the supernatant.[17]

    • Incubate at room temperature for 10-15 minutes.[16][17]

    • Measure the absorbance at 540 nm using a microplate reader.[16]

    • Quantify nitrite concentration using a sodium nitrite standard curve.[17]

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant.[17][19]

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the collected cell supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.[19]

Conclusion

Both this compound and anethole are potent natural compounds with significant anti-inflammatory properties. The available data suggests that both isomers effectively suppress key inflammatory mediators and cytokines by inhibiting the NF-κB and MAPK signaling pathways. Anethole appears to be effective at very low in vivo doses (e.g., 1 mg/kg) in certain models, while this compound has also been shown to be effective across various models of inflammation.[2][9] The primary difference in their mechanism may lie in the specific upstream targets within the inflammatory cascades they inhibit. Further head-to-head comparative studies are warranted to definitively establish their relative potency and therapeutic potential for inflammatory diseases.

References

A Comparative Genotoxic Assessment of Allylanisole, Anethole, and Safrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of three structurally related phenylpropenes: allylanisole (also known as estragole), anethole (B165797), and safrole. These compounds are naturally present in various plants and are used as flavoring agents. However, concerns about their potential genotoxic and carcinogenic effects have led to extensive research. This document summarizes key experimental data, details the methodologies of pivotal assays, and illustrates the critical metabolic pathways involved in their genotoxicity.

Executive Summary

Extensive research, including a battery of in vitro and in vivo genotoxicity tests, has revealed a clear distinction in the genotoxic potential of this compound, anethole, and safrole. Safrole and this compound are considered genotoxic carcinogens, with their toxicity mediated by metabolic activation to reactive intermediates that form DNA adducts. In contrast, anethole is largely considered non-genotoxic, or at least possesses a significantly lower genotoxic potential.

Data Presentation: A Quantitative Comparison of Genotoxicity

The following table summarizes the quantitative data from key genotoxicity studies on this compound, anethole, and safrole. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Genotoxicity EndpointThis compound (Estragole)AnetholeSafrole
DNA Adduct Formation
In vivo (pmol/mg DNA)30.0 (Newborn male B6C3F1 mice)<1.4 (Newborn male B6C3F1 mice)[1]17.5 (Newborn male B6C3F1 mice)[1]
In vitro (adducts/10⁸ nucleotides)Accumulation at a rate of 17.53 adducts/cycle (Human HepaRG cells)Not available1.3 to 22.8 (Chinese hamster lung cells with S9)
Ames Test (Salmonella typhimurium)
MutagenicityVery weak activity (TA100 with S9)[2]Mutagenic in some studies, but often considered non-mutagenic[3][4]Generally negative or weakly positive; metabolites are mutagenic[2]
Revertants/micromoleNot availableNot available~10 (for 1'-hydroxysafrole (B1215727) on TA100)[2]
Unscheduled DNA Synthesis (UDS) Assay
ResultPositive (Induces UDS in rat hepatocytes)[1]Negative (Does not induce UDS in rat hepatocytes)[1]Positive (Induces UDS in rat hepatocytes)[1]
Chromosomal Aberration Assay
In vitroPositive (with metabolic activation)Negative (in Chinese hamster ovary cells)[3]Positive (in rat hepatocytes and Chinese hamster lung cells with S9)
Mouse Lymphoma Assay (L5178Y TK+/-)
ResultPositive (with metabolic activation)Positive (dose-related response with metabolic activation)[3]Not available

Metabolic Activation: The Root of Genotoxicity

The genotoxicity of this compound and safrole is not inherent to the parent compounds but is a consequence of their metabolic activation, primarily in the liver. This multi-step process transforms them into highly reactive electrophiles capable of binding to DNA. Anethole, due to the position of its double bond, is less susceptible to this activation pathway, which largely explains its lower genotoxic potential.

The primary metabolic activation pathway for safrole and this compound involves:

  • 1'-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the 1'-carbon of the allyl side chain. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. For this compound (estragole), CYP1A2 and CYP2A6 are the main enzymes involved, while for safrole, CYP2A6 plays the major role.[5]

  • Sulfation: The resulting 1'-hydroxy metabolites are then sulfated by sulfotransferase (SULT) enzymes to form highly reactive 1'-sulfooxy esters. These are considered the ultimate carcinogenic metabolites.

  • DNA Adduct Formation: These unstable sulfate (B86663) esters can spontaneously break down to form carbocations that readily react with nucleophilic sites in DNA, primarily the N2 position of guanine (B1146940) and the N6 position of adenine, forming covalent DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

In contrast, the primary metabolic pathways for anethole involve O-demethylation and oxidation of the side chain, leading to metabolites that are more readily conjugated and excreted.[6][7]

Metabolic_Activation_Pathway cluster_safrole Safrole Activation cluster_this compound This compound (Estragole) Activation cluster_anethole Anethole Metabolism (Detoxification) Safrole Safrole Hydroxy_Safrole 1'-Hydroxysafrole Safrole->Hydroxy_Safrole CYP2A6 Sulfooxy_Safrole 1'-Sulfooxysafrole (Ultimate Carcinogen) Hydroxy_Safrole->Sulfooxy_Safrole SULT DNA_Adducts_Safrole DNA Adducts Sulfooxy_Safrole->DNA_Adducts_Safrole Covalent Binding This compound This compound (Estragole) Hydroxy_this compound 1'-Hydroxyestragole This compound->Hydroxy_this compound CYP1A2, CYP2A6 Sulfooxy_this compound 1'-Sulfooxyestragole (Ultimate Carcinogen) Hydroxy_this compound->Sulfooxy_this compound SULT DNA_Adducts_this compound DNA Adducts Sulfooxy_this compound->DNA_Adducts_this compound Covalent Binding Anethole Anethole Metabolites Metabolites (e.g., O-demethylated, side-chain oxidized) Anethole->Metabolites CYP450 Excretion Conjugation and Excretion Metabolites->Excretion

Metabolic pathways of this compound, anethole, and safrole.

Experimental Protocols: Key Genotoxicity Assays

The assessment of the genotoxic potential of these compounds relies on a battery of standardized tests. Below are the detailed methodologies for three key assays frequently cited in the literature.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay is a sensitive method for detecting DNA damage that induces DNA repair synthesis in non-S-phase cells.

Principle: Genotoxic agents can cause damage to DNA. The cell's natural repair mechanisms, specifically nucleotide excision repair (NER), remove the damaged segment and synthesize a new, correct strand. This repair synthesis can be measured by the incorporation of radiolabeled thymidine (B127349) ([³H]-TdR) in cells that are not undergoing scheduled DNA synthesis (S-phase). An increase in [³H]-TdR incorporation in treated cells compared to control cells indicates a genotoxic effect.

Methodology:

  • Cell Culture: Primary rat hepatocytes are commonly used as they are metabolically competent. The cells are isolated and seeded onto coverslips in culture dishes.

  • Treatment: After cell attachment, the cultures are treated with various concentrations of the test compound (this compound, anethole, or safrole) in the presence of [³H]-TdR. A positive control (e.g., a known genotoxic agent) and a negative (solvent) control are run in parallel.

  • Incubation: The cells are incubated for a defined period to allow for DNA damage and subsequent repair.

  • Cell Fixation and Staining: The cells are then washed, fixed, and stained.

  • Autoradiography: The coverslips are coated with a photographic emulsion and exposed in the dark. The radioactive emissions from the incorporated [³H]-TdR reduce silver grains in the emulsion.

  • Grain Counting: After developing the autoradiographs, the number of silver grains over the nucleus of non-S-phase cells is counted using a microscope. S-phase cells are identified by their heavily labeled nuclei and are excluded from the analysis.

  • Data Analysis: The net grain count per nucleus is calculated by subtracting the average grain count of the negative control from the treated groups. A significant increase in the net grain count is indicative of a positive UDS response.

UDS_Assay_Workflow start Start: Isolate and Culture Primary Rat Hepatocytes treatment Treat cells with test compound and [3H]-Thymidine start->treatment incubation Incubate for DNA damage and repair treatment->incubation fixation Fix and Stain Cells incubation->fixation autoradiography Apply photographic emulsion and expose fixation->autoradiography counting Count silver grains over non-S-phase nuclei autoradiography->counting analysis Calculate Net Grain Count per Nucleus counting->analysis result Result: Positive or Negative for Genotoxicity analysis->result

Workflow of the Unscheduled DNA Synthesis (UDS) Assay.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-deficient medium. The test compound is assessed for its ability to cause a reverse mutation (reversion) to the wild-type state, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium. The assay can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver), which contains enzymes capable of converting pro-mutagens into their active forms.

Methodology:

  • Preparation of Tester Strains: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.

  • Metabolic Activation: The S9 fraction, if used, is mixed with a cofactor solution.

  • Exposure: The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube.

  • Plating: The mixture is added to molten top agar (B569324) and poured onto the surface of a minimal glucose agar plate (histidine-deficient).

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural chromosomal damage in cultured mammalian cells.

Principle: Chromosomal aberrations are changes in the normal structure of chromosomes and can be clastogenic (chromosome breaks) or aneugenic (changes in chromosome number). Cells are exposed to the test substance, and then arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then examined microscopically for abnormalities.

Methodology:

  • Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is cultured.

  • Treatment: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Recovery and Harvest: After treatment, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

  • Chromosome Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

  • Microscopic Analysis: A predetermined number of metaphase spreads are analyzed for different types of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded. A statistically significant, dose-dependent increase in the frequency of structural chromosomal aberrations indicates a positive result.

Conclusion

The genotoxicity of this compound, anethole, and safrole is directly linked to their chemical structure and subsequent metabolic fate. Safrole and this compound, which possess an allyl side chain, are metabolically activated to genotoxic intermediates that form DNA adducts and exhibit carcinogenic potential. In contrast, anethole, with its propenyl side chain, is primarily metabolized through detoxification pathways and is considered to have a much lower, if any, genotoxic risk. This comparative guide underscores the importance of understanding the metabolic activation of compounds in assessing their genotoxic and carcinogenic potential, providing valuable information for researchers and professionals in the fields of toxicology and drug development.

References

Safrole vs. allylanisole: differences in carcinogenic mechanisms.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Carcinogenic Mechanisms of Safrole and Allylanisole

For researchers, scientists, and drug development professionals, understanding the nuances of carcinogenic mechanisms is paramount for risk assessment and the development of safer chemical entities. This guide provides a detailed, objective comparison of the carcinogenic mechanisms of two structurally related alkenylbenzenes: safrole and this compound (also known as estragole). While both are recognized as rodent hepatocarcinogens, the extent and specifics of their metabolic activation, genotoxicity, and cellular effects exhibit key differences.

Executive Summary

Safrole and this compound are both procarcinogens that require metabolic activation to exert their carcinogenic effects. This process, primarily occurring in the liver, involves a two-step bioactivation: 1'-hydroxylation by cytochrome P450 (CYP) enzymes, followed by sulfation by sulfotransferases (SULTs) to form highly reactive electrophilic esters. These ultimate carcinogens can then form covalent adducts with DNA, leading to mutations and the initiation of cancer. While the general mechanism is similar, the specific enzymes involved, the rate of metabolic activation, the levels of DNA adduct formation, and the subsequent cellular responses may differ between the two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from experimental studies on safrole and this compound. Direct comparative studies are limited; therefore, data from individual studies are presented.

Table 1: Comparative Carcinogenicity and Genotoxicity Data

ParameterSafroleThis compound (Estragole)Reference(s)
Carcinogenicity Classification IARC Group 2B: Possibly carcinogenic to humansIARC Group 2B: Possibly carcinogenic to humans
NTP: Reasonably anticipated to be a human carcinogenNTP: Reasonably anticipated to be a human carcinogen
Tumor Incidence (Hepatocellular Carcinoma) Male Mice: Increased incidence observed with dietary administration.Male Mice: Significant increase in hepatocellular carcinomas with subcutaneous injection in nursing mice.
Rats: Benign and malignant liver tumors with dietary administration.-
DNA Adduct Levels (in vivo, mouse liver) ~1 adduct in 10,000-15,000 nucleotides (10 mg/mouse)Generally lower than safrole, but dose-dependent.
Relative Adduct Labeling (RAL): 10⁻⁹ - 10⁻⁵ over a 10,000-fold dose range.-
Covalent Binding Index (CBI) ~30-
Genotoxicity in vitro Positive in various mammalian cell systems (gene mutations, chromosomal aberrations, UDS, SCE).Weakly positive in some assays; genotoxicity is dose-dependent.

Table 2: Metabolic Activation and DNA Adducts

FeatureSafroleThis compound (Estragole)Reference(s)
Proximate Carcinogen 1'-Hydroxysafrole1'-Hydroxyestragole
Ultimate Carcinogen 1'-Sulfooxysafrole1'-Sulfooxyestragole
Key Metabolic Enzymes CYP2A6, SULTsCYP1A2, CYP2A6, SULTs
Major DNA Adducts Guanine (N² position) and Adenine (N⁶ position) adducts.Guanine adducts.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Carcinogenicity Bioassay in Rodents

This protocol is a generalized representation based on studies of safrole and related compounds.

  • Animal Model: Weanling male and female rats (e.g., Osborne-Mendel) or mice (e.g., CD-1).

  • Acclimation: Animals are acclimated for at least one week before the start of the study, with access to standard chow and water ad libitum.

  • Dosing Regimen:

    • Route of Administration: Typically oral, through dietary admixture or gavage. Subcutaneous injection has also been used.

    • Dose Levels: A control group receiving the vehicle and at least three dose levels of the test compound (e.g., safrole or this compound). Doses are often determined from preliminary toxicity studies. For safrole, dietary concentrations have ranged from 1000 to 10000 mg/kg.

    • Duration: Chronic studies typically last for the lifetime of the animal (e.g., 2 years for rats).

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all organs, particularly the liver, are examined for gross lesions. Tissues are collected, preserved in formalin, and processed for histopathological examination. The incidence, multiplicity, and latency of tumors are recorded.

³²P-Postlabeling Assay for DNA Adducts

This method is highly sensitive for the detection and quantification of DNA adducts.

  • DNA Isolation: Liver or other target tissue is collected from animals treated with the test compound. DNA is isolated using standard enzymatic or chemical methods.

  • DNA Digestion: The isolated DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducts can be enriched by methods such as nuclease P1 treatment, which removes normal nucleotides, leaving the adducted nucleotides.

  • ³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

Mandatory Visualization

Metabolic Activation Pathways

The following diagrams illustrate the key steps in the metabolic activation of safrole and this compound.

Metabolic_Activation_Safrole Safrole Safrole Hydroxy_Safrole 1'-Hydroxysafrole (Proximate Carcinogen) Safrole->Hydroxy_Safrole CYP450 (e.g., CYP2A6) Sulfooxy_Safrole 1'-Sulfooxysafrole (Ultimate Carcinogen) Hydroxy_Safrole->Sulfooxy_Safrole SULTs DNA_Adducts DNA Adducts Sulfooxy_Safrole->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of safrole to its ultimate carcinogenic form.

Metabolic_Activation_this compound This compound This compound (Estragole) Hydroxy_this compound 1'-Hydroxyestragole (Proximate Carcinogen) This compound->Hydroxy_this compound CYP450 (e.g., CYP1A2, CYP2A6) Sulfooxy_this compound 1'-Sulfooxyestragole (Ultimate Carcinogen) Hydroxy_this compound->Sulfooxy_this compound SULTs DNA_Adducts DNA Adducts Sulfooxy_this compound->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of this compound to its ultimate carcinogenic form.

Signaling Pathways in Safrole-Induced Carcinogenesis

Safrole has been shown to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways. The following diagram provides a simplified overview of these processes.

Safrole_Signaling_Pathways cluster_safrole_effects Safrole cluster_cellular_responses Cellular Responses Safrole Safrole Mitochondria Mitochondrial Dysfunction Safrole->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Safrole->Cell_Cycle_Arrest ER_Stress Endoplasmic Reticulum Stress Safrole->ER_Stress Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ER_Stress->Caspase_Activation

Caption: Simplified overview of signaling pathways involved in safrole-induced apoptosis and cell cycle arrest.

Discussion of Differences in Carcinogenic Mechanisms

While both safrole and this compound are genotoxic carcinogens that form DNA adducts after metabolic activation, there are notable distinctions in their carcinogenic profiles.

  • Metabolic Activation Potency: The specific cytochrome P450 enzymes involved in the initial 1'-hydroxylation step differ in their efficiency for safrole and this compound. For instance, CYP1A2 is a key enzyme for this compound activation but less so for safrole. This can lead to differences in the rate of formation of the proximate carcinogen and, consequently, the ultimate carcinogenic species.

  • DNA Adduct Levels: Studies have suggested that at equimolar doses, safrole tends to form higher levels of DNA adducts in mouse liver compared to this compound. The persistence of these adducts also plays a crucial role in the initiation of carcinogenesis.

  • Downstream Cellular Effects: Research on the cellular effects of these compounds has been more extensive for safrole. Safrole has been shown to induce apoptosis through both mitochondria-dependent and endoplasmic reticulum stress pathways, as well as cause cell cycle arrest. While this compound is also known to be cytotoxic, the specific signaling pathways involved in its carcinogenicity are less well-characterized in a comparative context.

  • Tumorigenicity: In rodent bioassays, safrole has consistently been shown to induce liver tumors in both rats and mice. The evidence for this compound's carcinogenicity is also strong, particularly in mice, but direct comparative studies on tumor incidence under identical conditions are scarce.

Conclusion

A Comparative Efficacy Analysis of Allylanisole and Synthetic Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of allylanisole (also known as estragole (B85927) or methyl chavicol), a natural flavoring compound, with synthetic flavoring agents. The comparison focuses on sensory profiles, analytical characterization, and the underlying molecular mechanisms of flavor perception. This document is intended to be a resource for professionals in research and development, providing objective data and detailed experimental protocols to inform decisions on the selection and application of flavoring agents.

Quantitative Sensory and Physicochemical Data

The following table summarizes key data points for this compound and a common synthetic alternative, trans-anethole. trans-Anethole is a structural isomer of this compound and is widely used to impart an anise or licorice flavor. While direct, side-by-side sensory panel data from a single study is limited in publicly available literature, this table compiles typical values and characteristics based on numerous analytical and sensory studies.

ParameterThis compound (Estragole)trans-Anethole (Synthetic)Key Findings & References
Sensory Profile Anise, licorice, sweet, herbaceous, green, spicy, minty[1][2]Sweet, anise, licorice[3]This compound presents a more complex, greener, and spicier profile compared to the cleaner, sweeter profile of trans-anethole.
Odor Threshold (in water) 0.016 mg/L0.073 mg/LEstragole has a lower odor threshold, suggesting it is more potent aromatically.
Molecular Weight 148.20 g/mol [2]148.20 g/mol Both are isomers with the same molecular weight.
Boiling Point 215-216 °C[2]234-237 °CThe difference in boiling points is a key physical distinction.
Density 0.965 g/mL at 25 °C[2]0.988 g/mL at 20 °C
Regulatory Status Generally recognized as safe for consumption at low levels. Use is restricted by some regulatory bodies due to carcinogenicity concerns.[4]Generally recognized as safe for consumption.Safety profiles differ, which is a critical consideration for application.[4]

Experimental Protocols

Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol outlines the methodology for a trained sensory panel to quantitatively compare the flavor profiles of this compound and a synthetic flavoring agent.[5][6][7][8][9]

a. Panelist Selection and Training:

  • Recruitment: Recruit 10-12 individuals based on their sensory acuity, verbal skills, and availability.[6]

  • Screening: Screen candidates for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and relevant aroma profiles (e.g., anise, licorice, sweet, herbaceous).

  • Training: Conduct intensive training sessions (40-120 hours) to develop a consensus vocabulary for describing the sensory attributes of the flavoring agents.[8] Panelists are trained on reference standards for each attribute to calibrate their intensity ratings.

b. Sample Preparation:

  • Prepare solutions of this compound and the synthetic flavoring agent at various concentrations in a neutral base (e.g., water, sugar solution, or a simple food matrix like a beverage or yogurt).

  • Samples should be presented in identical containers, coded with random three-digit numbers, and served at a controlled temperature.

c. Evaluation Procedure:

  • Panelists individually evaluate the samples in isolated sensory booths to prevent interaction.[6]

  • Using a 15-cm unstructured line scale anchored with "low" and "high" intensity markers, panelists rate the intensity of each identified sensory attribute (e.g., anise intensity, sweetness, bitterness, herbaceous notes).

  • Panelists are instructed to rinse their mouths with purified water between samples.

d. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the mean intensity ratings for each attribute between the samples.[10]

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Individual_Eval Individual Evaluation in Booths Sample_Prep->Individual_Eval Samples Presented Rating Intensity Rating on Line Scale Individual_Eval->Rating Data_Conversion Data Conversion to Numerical Values Rating->Data_Conversion Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Conversion->Statistical_Analysis G cluster_sample Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Extraction Volatile Extraction (HS-SPME) GC_Separation Gas Chromatography Separation Extraction->GC_Separation Effluent_Split Effluent Splitting GC_Separation->Effluent_Split MS_Detector Mass Spectrometry (Identification) Effluent_Split->MS_Detector Sniffing_Port Olfactometry (Odor Description & Intensity) Effluent_Split->Sniffing_Port Data_Integration Data Integration MS_Detector->Data_Integration Sniffing_Port->Data_Integration OAV_Calculation Odor Activity Value Calculation Data_Integration->OAV_Calculation G Tastant Sweet Tastant (e.g., this compound) T1R2_T1R3 T1R2/T1R3 Receptor Tastant->T1R2_T1R3 G_Protein G-Protein (Gustducin) T1R2_T1R3->G_Protein activates PLC_beta2 PLC-β2 G_Protein->PLC_beta2 activates IP3 IP3 PLC_beta2->IP3 produces from PIP2 PIP2 PIP2->PLC_beta2 ER Endoplasmic Reticulum IP3->ER binds to Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 activates Depolarization Cell Depolarization TRPM5->Depolarization causes ATP_release ATP Release (Neurotransmitter) Depolarization->ATP_release Gustatory_Nerve Gustatory Nerve Signal ATP_release->Gustatory_Nerve

References

Allylanisole's Antioxidant Capacity: A Comparative Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the antioxidant capacity of allylanisole (also known as estragole), a naturally occurring phenylpropene, reveals its potential as a notable antioxidant agent. This guide provides a detailed comparison of this compound's performance against established antioxidant standards—Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT)—supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

This compound, a key component in the essential oils of various plants like basil, tarragon, and fennel, has demonstrated significant antioxidant properties.[1] Its mechanism of action involves the suppression of intracellular reactive oxygen species (ROS) production and modulation of key signaling pathways involved in the cellular stress response.[2]

Quantitative Comparison of Antioxidant Activity

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the antioxidant activity of this compound and standard antioxidants from various in vitro assays. It is important to note that direct comparative data for this compound against all standards in every assay is not extensively available in the current literature, highlighting a potential area for future research.

Antioxidant AssayAnalyteIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Ferric Reducing Antioxidant Power (FRAP) Value (µmol Fe(II)/g)
DPPH Radical Scavenging Activity This compound (Estragole) 144.4 ± 36.8[1]Data not available in searched literature.[1]Data not available in searched literature.[1]
Trolox< 14.4[1]1.0 (by definition)Assay Dependent
Ascorbic Acid---
BHT---
ABTS Radical Scavenging Activity This compound (Estragole) Data not available in searched literature.Data not available in searched literature.[1]-
Trolox-1.0 (by definition)-
Ascorbic Acid---
BHT---
Ferric Reducing Antioxidant Power (FRAP) This compound (Estragole) --Data not available in searched literature.[1]
Trolox--Assay Dependent
Ascorbic Acid---
BHT---

IC50: The concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of a Trolox solution with the same antioxidant capacity as a 1 mM solution of the substance under investigation. FRAP Value: A measure of the antioxidant power of a substance by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

While direct quantitative comparisons are limited, one study graphically demonstrated that the radical scavenging capacity of estragole (B85927) in DPPH, ABTS, and FRAP assays was present but lower than that of Trolox.[3][4] The antioxidant potential of this compound is attributed to its chemical structure, although its isomer, anethole, has shown superior activity due to the conjugation of the double bond with the aromatic ring, which enhances electron delocalization.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited, providing a foundation for the replication of these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.[1]

  • Reaction Mixture: In a 96-well microplate, 100 µL of various concentrations of the this compound solution (or standard) is mixed with 100 µL of the DPPH solution.[1]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Reaction Mixture: In a 96-well plate, 20 µL of various concentrations of the this compound solution (or standard) is added, followed by 180 µL of the ABTS•+ working solution.[2]

  • Incubation: The plate is incubated at room temperature for 6 minutes.[2]

  • Measurement: The absorbance is measured at 734 nm.[2]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: 50 µL of the sample solution is mixed with 1.5 mL of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of Fe²⁺ and is expressed as µM Fe²⁺ equivalents per gram of the compound.

Signaling Pathways and Experimental Workflow

This compound exerts its antioxidant effects through the modulation of specific cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the experimental workflow for assessing antioxidant capacity and the key signaling pathways involved.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Solution Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions Standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) Standards->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation IC50 / TEAC / FRAP Value Calculation Absorbance->Calculation Comparison Comparison of Activity Calculation->Comparison

Fig. 1: Experimental workflow for antioxidant capacity assessment.

Nrf2_Signaling_Pathway This compound This compound (Estragole) Nrf2 Nrf2 This compound->Nrf2 Activates ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression of Antioxidant_Response Cellular Protection & Antioxidant Response HO1->Antioxidant_Response

Fig. 2: this compound's activation of the Nrf-2 signaling pathway.

NFkB_Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates This compound This compound (Estragole) This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces transcription of

References

Cross-Validation of Analytical Methods for Allylanisole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of allylanisole (also known as estragole (B85927) or methyl chavicol), a compound of interest in the food, fragrance, and pharmaceutical industries. Due to its potential toxicological relevance, accurate and reliable quantification is crucial. This document outlines the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.

Overview of Analytical Methods

The quantification of this compound, a volatile phenylpropanoid, is predominantly achieved through chromatographic techniques due to their high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method, often coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation.[1][2] High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for less volatile matrices.[1] Spectroscopic methods such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry have also been explored, though they are generally less prevalent for quantitative analysis of this specific compound.

Quantitative Data Summary

The performance of the primary analytical methods for this compound quantification is summarized in the table below. These values represent typical performance characteristics and may vary based on the specific matrix, instrumentation, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Linearity Range Sub-µg/L to mg/L levels0.5 - 100 mg/L
Correlation Coefficient (R²) > 0.99> 0.999
Limit of Detection (LOD) 0.045 - 0.07 µg/kg0.11 - 0.16 mg/L
Limit of Quantification (LOQ) 0.15 - 0.2 µg/kg0.35 - 0.48 mg/L
Accuracy (Recovery) 76.0% - 103.7%78% - 100%
Precision (RSD) < 14%< 10%

Data compiled from multiple sources. Specific values can be found in the cited literature.[3][4]

Experimental Protocols

Detailed methodologies for the most frequently employed analytical techniques are provided below.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly effective for extracting volatile analytes like this compound from liquid or solid samples without the need for solvents.[1]

  • Sample Preparation (HS-SPME):

    • Place the sample (e.g., herbal infusion, essential oil dilution) into a headspace vial.

    • If required, add an internal standard (e.g., p-anisaldehyde).[1]

    • Expose a polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the sealed and heated vial (e.g., 20 minutes at 50°C).[2][5]

    • Immediately transfer the fiber to the GC injector for thermal desorption.

  • GC-MS Instrumental Conditions:

    • GC System: Standard gas chromatograph with a split/splitless injector.

    • Injector: 250°C, splitless mode.[1][6]

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Temperature Program: Initial temperature of 60°C, ramp to 240°C. A typical program might be: start at 60°C, hold for 2 minutes, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 240°C, hold for 5 minutes.[1]

    • MS System: Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Target Ions (m/z): For this compound, quantifier ion m/z 148 (molecular ion) and qualifier ions m/z 117, 91.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile technique suitable for this compound quantification, especially in samples where it is present at higher concentrations or in less volatile forms.[1]

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Dilute the sample with the mobile phase to fall within the calibration range.

  • HPLC Instrumental Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, and Diode-Array Detector (DAD) or UV detector.[1]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is common.[8] For example, a simple isocratic method could use a mobile phase of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: UV detection at approximately 275 nm.[8][9]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

UV-Visible Spectrophotometry

This method can be a cost-effective screening tool, although it may lack the specificity of chromatographic methods. For compounds like this compound that do not possess a strong, unique chromophore, a derivatization step is often necessary to produce a colored complex that can be quantified in the visible range.[10][11]

  • Sample Preparation & Derivatization:

    • Extract this compound from the sample using an appropriate solvent.

    • Add a derivatizing agent (e.g., a complexing agent like aluminum chloride, which is common for flavonoids) that reacts with this compound or a related functional group to produce a stable, colored product.[12]

    • Allow the reaction to proceed for a specified time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Instrument: UV-Vis Spectrophotometer.

    • Wavelength: Measure the absorbance at the wavelength of maximum absorption (λmax) of the colored complex. This needs to be determined experimentally.

    • Quantification: Use a calibration curve prepared from standards that have undergone the same derivatization procedure.

Methodology Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the general experimental process for GC-MS and HPLC analysis.

CrossValidationWorkflow start_end start_end process process decision decision data data method method start Start: Define Analytical Need (Quantify this compound) select Select Potential Methods (e.g., GC-MS, HPLC, Spectrophotometry) start->select dev_gc Develop GC-MS Method select->dev_gc dev_hplc Develop HPLC Method select->dev_hplc dev_other Develop Other Method select->dev_other validate Perform Method Validation (ICH Guidelines) dev_gc->validate dev_hplc->validate dev_other->validate compare Compare Performance Data validate->compare check Meets Requirements? compare->check implement Implement Chosen Method for Routine Analysis check->implement Yes refine Refine Method or Select Alternative check->refine No refine->select

Caption: Workflow for cross-validation of analytical methods.

ExperimentalWorkflows cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow sample_prep sample_prep analysis analysis data_proc data_proc result result gc_start Sample in Vial gc_spme HS-SPME Extraction gc_start->gc_spme gc_desorp Thermal Desorption in GC Injector gc_spme->gc_desorp gc_analysis GC Separation & MS Detection gc_desorp->gc_analysis gc_data Data Acquisition (Chromatogram/Spectrum) gc_analysis->gc_data gc_quant Quantification gc_data->gc_quant hplc_start Sample Matrix hplc_extract Solvent Extraction hplc_start->hplc_extract hplc_filter Filtration hplc_extract->hplc_filter hplc_analysis HPLC Separation & UV/DAD Detection hplc_filter->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification hplc_data->hplc_quant

References

Navigating the Combinatorial Complexity: A Guide to the Synergistic and Antagonistic Effects of Allylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylanisole, also known as estragole (B85927), is a phenylpropene, a major constituent of several essential oils, including those from basil, tarragon, and fennel. While its individual biological activities are of significant interest, its interactions within the complex chemical matrix of essential oils remain a burgeoning field of study. Understanding the synergistic and antagonistic effects of this compound with other essential oil components is paramount for the development of novel therapeutic agents, particularly in the realms of antimicrobial and pesticidal applications. This guide provides a comparative overview of the known and potential interactions of this compound, supported by experimental data and detailed methodologies to facilitate further research.

Quantitative Data on the Interactive Effects of this compound and Related Compounds

Direct research on the synergistic and antagonistic effects of this compound with other essential oil components is still emerging. However, studies on structurally similar compounds and a limited number of reports on this compound itself provide valuable insights.

Table 1: Nematicidal Activity of this compound (Estragole) and Synergistic Effects of Related Terpenes against Meloidogyne incognita

Compound/CombinationTarget OrganismMetricValueInteractionReference
Estragole (this compound)Meloidogyne incognita J296 h EC₅₀180 µg/mL-[1]
trans-Anethole / GeraniolMeloidogyne incognita J2--Synergistic[1]
trans-Anethole / EugenolMeloidogyne incognita J2--Synergistic[1]
Carvacrol / EugenolMeloidogyne incognita J2--Synergistic[1]
Geraniol / CarvacrolMeloidogyne incognita J2--Synergistic[1]

Table 2: Antimicrobial Activity of this compound (Estragole) against Pseudomonas syringae pv. actinidiae (Psa)

CompoundTarget OrganismAssayMetricValueReference
Estragole (this compound)Pseudomonas syringae pv. actinidiaeLiquid CultureMIC1,250 ppm[2]

It is noteworthy that while individual components like estragole show significant inhibitory activity, the overall efficacy of an essential oil is not always directly proportional to the concentration of its major constituents, suggesting complex synergistic or antagonistic interactions at play.[3]

Table 3: Repellent Activity of this compound (Estragole) in Combination with Anethole (B165797)

Compound/CombinationTarget OrganismsObservationInteractionReference
Anethole / EstragoleRhyzopertha dominica, Tribolium confusumThe combined repellent activity in fennel essential oil was greater than the sum of the individual activities of anethole and estragole.Synergistic[4]

Experimental Protocols

The Checkerboard Assay for Determining Synergy

The checkerboard assay is the most common method for quantifying the interactions between two or more antimicrobial agents.[5][6]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction between two compounds as synergistic, additive, indifferent, or antagonistic.

Materials:

  • 96-well microtiter plates

  • Test compounds (e.g., this compound and another essential oil component)

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Solubilizing agent for essential oils (e.g., Tween 80 or DMSO, at a final concentration that does not inhibit microbial growth)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent.

  • Serial Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of compound A (e.g., this compound) along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of compound B (e.g., eugenol) along the y-axis (e.g., rows A-G).

    • The concentrations should typically range from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC for each compound.

    • Wells in column 11 should contain only dilutions of compound A (to re-determine its MIC).

    • Wells in row H should contain only dilutions of compound B (to re-determine its MIC).

    • A well with only the microbial suspension and broth serves as a positive control for growth, and a well with only broth serves as a negative control.

  • Inoculation: Add the microbial suspension to each well to achieve a final standardized concentration.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound(s) that visibly inhibits microbial growth. This can be assessed visually or by using a microplate reader to measure optical density.

  • Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formulas:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of Compound A + FIC of Compound B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifferent: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Signaling Pathways

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis StockA Stock Solution (Compound A) DiluteA Serial Dilutions of A (Horizontally) StockA->DiluteA StockB Stock Solution (Compound B) DiluteB Serial Dilutions of B (Vertically) StockB->DiluteB Microbe Microbial Suspension (0.5 McFarland) Inoculate Inoculate with Microbe Microbe->Inoculate Plate 96-Well Plate DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC Calculate Calculate FICI ReadMIC->Calculate Interpret Interpret Interaction Calculate->Interpret

Checkerboard Assay Workflow Diagram
Hypothetical Synergistic Mechanism of Action

Many essential oil components, such as eugenol, are known to disrupt microbial cell membranes.[7][8] While direct evidence for this compound is limited, its hydrophobic nature suggests a similar potential. A synergistic effect could arise if this compound compromises the cell membrane, thereby facilitating the entry of another essential oil component to its intracellular target.

Synergistic_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane Other_EOC Other Essential Oil Component (e.g., Eugenol) Membrane->Other_EOC Increased Permeability Target Intracellular Target (e.g., DNA, Enzymes) This compound This compound This compound->Membrane Disrupts Integrity Other_EOC->Target Inhibits/Damages

Hypothetical Model of Synergistic Action
Known Signaling Pathways of this compound (Estragole)

Estragole has been shown to modulate inflammatory pathways, specifically by activating Nrf-2 and regulating NF-κB. These pathways are critical in the host response to infection and inflammation. A synergistic anti-inflammatory effect could be hypothesized where a second compound further enhances or complements this activity.

Signaling_Pathway cluster_pathways Cellular Response This compound This compound (Estragole) Nrf2 Nrf-2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Regulates Antioxidant Antioxidant Response Nrf2->Antioxidant Upregulates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Downregulates

Known Signaling Pathways of this compound

References

Comparative Analysis of Allylanisole (Estragole) Content in Different Basil Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of allylanisole, also known as estragole (B85927) or methyl chavicol, content across various cultivars of basil (Ocimum spp.). This compound is a key phenylpropanoid compound responsible for the characteristic aroma of certain basil types and is of significant interest for its applications in the food, cosmetic, and pharmaceutical industries.[1][2] The chemical composition of basil's essential oil is highly dependent on genetic factors, leading to the classification of cultivars into different chemotypes based on their predominant volatile compounds.[1][3] This document summarizes quantitative data, details common experimental protocols for analysis, and visualizes the biosynthetic pathway and experimental workflow.

Data Presentation: this compound Content

The concentration of this compound varies significantly among basil cultivars, with some containing it as the primary component of their essential oil, while in others it is a minor constituent or absent.[1][4] The following table summarizes the this compound (estragole) content found in various basil cultivars as reported in scientific literature.

Basil Cultivar/TypeSpeciesThis compound (Estragole) Content (% of Essential Oil)Reference
Unspecified BasilO. basilicum93%[5]
'Clove'O. basilicum>60%[4][6]
'Mrihani'O. basilicum>60%[4][6]
'Thai Hosszú'O. basilicum>60%[4][6]
'Thai Tömzsi'O. basilicum>60%[4][6]
'Vietnamese Basil'O. basilicum>60%[4][6]
'Anise'O. basilicum25.1%[4][6]
'Mrs. Burns'O. basilicum21.9%[4][6]
'Green Holy Basil'O. sanctum10.1%[4]
'Lettuce Leaf'O. basilicum2.27 mg/mL (in extract)[1]
Various CultivarsO. spp0.4% - 12%[7]

Experimental Protocols

The quantification of this compound in basil is typically achieved through the extraction of essential oils followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation using a Clevenger-type apparatus.[8][9]

  • Sample Preparation: Aerial parts of the basil plant (leaves and flowers) are collected and can be either fresh or air-dried.[8][10] For analysis, a representative sample (e.g., 10-50 g of dried material) is used.

  • Apparatus: A Clevenger-type hydrodistillation unit is assembled with a round-bottom flask, a condenser, and a collection burette.

  • Procedure:

    • The plant material is placed into the flask with a sufficient volume of distilled water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and enters the condenser.

    • The steam condenses back into a liquid, and the essential oil, being immiscible with water, is separated and collected in the burette.

    • The distillation process is typically run for 3 hours or until no more oil is collected.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperatures (e.g., 4°C) until analysis.[9]

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating and identifying the individual volatile components within an essential oil.[1][7]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer detector is used. An Rxi-5ms or similar capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness) is commonly employed.[9]

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as dichloromethane (B109758) or n-hexane, before injection.[9][10]

  • GC-MS Conditions (Example):

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 - 1.44 mL/min).[9]

    • Injector Temperature: 250°C - 330°C.[9]

    • Injection Mode: Split mode (e.g., ratio of 1:20 or 1:30).[9][11]

    • Oven Temperature Program: An initial temperature of 45-60°C is held for several minutes, then ramped up to a final temperature of 280-330°C. A typical program might be: 45°C for 10 min, then increase at 3°C/min to 180°C, hold for 5 min, then increase at 5°C/min to 280°C, and hold for 5 min.[9]

    • MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 45–500.[9]

  • Compound Identification and Quantification:

    • Identification is achieved by comparing the mass spectra of the detected compounds with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

    • Quantification is performed by calculating the relative peak area percentage of each compound from the total ion chromatogram (TIC) without the use of a correction factor.

Mandatory Visualization

Biosynthesis of this compound (Estragole)

This compound is synthesized via the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine. A key final step involves the methylation of the precursor chavicol, a reaction catalyzed by the enzyme Chavicol O-methyltransferase (CVOMT).[12][13]

This compound Biosynthesis Pathway Biosynthesis Pathway of this compound (Estragole) cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final_step Final Methylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Chav Chavicol Cou->Chav Multiple Steps Estragole This compound (Estragole) Chav->Estragole SAM CVOMT CVOMT (Chavicol O-methyltransferase) CVOMT->Chav

Caption: Biosynthesis pathway of this compound (estragole) via the phenylpropanoid pathway.

Experimental Workflow for this compound Analysis

The process for analyzing this compound content involves a series of sequential steps from sample collection to final data analysis.

Experimental Workflow Experimental Workflow for this compound Analysis start 1. Plant Material Collection (Basil Cultivars) prep 2. Sample Preparation (Air Drying & Grinding) start->prep extraction 3. Essential Oil Extraction (Hydrodistillation) prep->extraction oil Essential Oil Sample extraction->oil analysis 4. GC-MS Analysis (Separation & Detection) oil->analysis processing 5. Data Processing (Peak Identification & Integration) analysis->processing results 6. Quantitative Results (this compound %) processing->results

Caption: General experimental workflow for the quantification of this compound in basil.

References

Comparative Efficacy of Allylanisole and Other Natural Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the insecticidal properties of allylanisole in comparison to established natural insecticides such as pyrethrum, neem oil, and rotenone (B1679576) reveals a promising, yet less characterized, potential for this plant-derived compound. This guide synthesizes available experimental data on their efficacy, delves into their mechanisms of action, and provides standardized experimental protocols to aid researchers in their evaluation.

Executive Summary

Natural insecticides are gaining prominence in pest management strategies due to their biodegradability and reduced environmental impact compared to synthetic pesticides. This guide provides a comparative overview of the insecticidal efficacy of this compound against three widely recognized natural insecticides: pyrethrum, neem oil (azadirachtin), and rotenone. While pyrethrum offers rapid knockdown of a broad spectrum of insects, and neem oil provides systemic effects by disrupting insect growth and feeding, rotenone is a potent mitochondrial inhibitor. This compound, a key component of various essential oils, has demonstrated significant insecticidal activity, particularly as a fumigant. However, quantitative data on its efficacy and a deep understanding of its mode of action are less comprehensive than for the other insecticides discussed. This document aims to bridge this gap by presenting available data, outlining experimental methodologies for comparative studies, and visualizing the known and putative signaling pathways involved.

Comparative Insecticidal Efficacy

The insecticidal efficacy of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), representing the concentration or dose required to kill 50% of a test population. The following tables summarize available data for this compound and the other selected natural insecticides against various insect pests. It is important to note that direct comparative studies under identical conditions are limited, and efficacy can vary significantly depending on the insect species, developmental stage, and application method.

Table 1: Fumigant Toxicity (LC50)
InsecticideTarget PestLC50Exposure TimeReference
This compound (Estragole) Sitophilus oryzae (Rice Weevil)28.94 µL/L air24 h[1]
Tribolium castaneum (Red Flour Beetle)17.16 mg/L24 h[2]
Pyrethrum Musca domestica (Housefly)Data not available--
Neem Oil (Azadirachtin) Oryzaephilus surinamensis18.2 µL/L of air24 h[3]
Rotenone Aphis glycines (Soybean Aphid)4.03 - 4.61 mg/L24 h[1]
Table 2: Contact Toxicity (LD50/LC50)
InsecticideTarget PestLD50 / LC50Exposure TimeReference
This compound (Estragole) Tribolium castaneum (Red Flour Beetle)LC50 = 17.58%24 h[4]
Pyrethrum Tribolium castaneum (Red Flour Beetle)LD50 = 0.26 µ g/adult -[5]
Neem Oil (Azadirachtin) Spodoptera lituraLC50 = 38.01 ppm-[3]
Plutella xylostellaLC50 = 0.34 - 0.66 µg/ml24 - 72 h[6]
Rotenone Plutella xylostellaLC50 > 16.21 µg/mL-[7]

Mechanisms of Action and Signaling Pathways

The insecticidal activity of these natural compounds stems from their interference with critical physiological and neurological processes in insects.

This compound (Estragole): The precise mechanism of action for this compound is not yet fully elucidated. However, evidence suggests it may act as a neurotoxin. Phenylpropanoids, the class of compounds to which this compound belongs, have been reported to interact with octopamine (B1677172) and tyramine (B21549) receptors in insects[8]. These receptors are crucial for neurotransmission, and their disruption can lead to paralysis and death. Another potential target is the enzyme acetylcholinesterase (AChE), which is vital for the termination of nerve impulses[8]. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, convulsions, and ultimately, death.

Allylanisole_Pathway This compound This compound OctopamineReceptor Octopamine/Tyramine Receptors This compound->OctopamineReceptor (putative) AChE Acetylcholinesterase (AChE) This compound->AChE (putative inhibition) NeurotransmissionDisruption Disruption of Neurotransmission OctopamineReceptor->NeurotransmissionDisruption AChE->NeurotransmissionDisruption leads to accumulation of Acetylcholine Paralysis Paralysis & Death NeurotransmissionDisruption->Paralysis

Putative Neurotoxic Mechanism of this compound.

Pyrethrum: The active components of pyrethrum, known as pyrethrins, are potent neurotoxins that target the voltage-gated sodium channels in insect nerve cells[9]. By binding to these channels, they prevent them from closing, leading to a prolonged influx of sodium ions. This causes a state of hyperexcitability in the nerve, resulting in repetitive firing of nerve impulses, tremors, paralysis, and ultimately, death[9].

Pyrethrum_Pathway Pyrethrum Pyrethrins SodiumChannel Voltage-Gated Sodium Channels Pyrethrum->SodiumChannel ProlongedOpening Prolonged Channel Opening SodiumChannel->ProlongedOpening NaInflux Continuous Na+ Influx ProlongedOpening->NaInflux Hyperexcitability Nerve Hyperexcitability NaInflux->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis

Mechanism of Action of Pyrethrum.

Neem Oil (Azadirachtin): The primary active compound in neem oil, azadirachtin, has a multi-faceted mode of action. It primarily acts as an insect growth regulator by disrupting the endocrine system. Azadirachtin interferes with the synthesis and release of ecdysone, the key molting hormone in insects[10]. This disruption leads to incomplete molting, developmental abnormalities, and mortality. Azadirachtin also acts as an antifeedant, deterring insects from feeding on treated plants[11].

Neem_Pathway Neem Azadirachtin EndocrineSystem Insect Endocrine System Neem->EndocrineSystem EcdysoneDisruption Disruption of Ecdysone Synthesis & Release EndocrineSystem->EcdysoneDisruption MoltingInhibition Inhibition of Molting EcdysoneDisruption->MoltingInhibition DevelopmentalAbnormalities Developmental Abnormalities MoltingInhibition->DevelopmentalAbnormalities Mortality Mortality DevelopmentalAbnormalities->Mortality

Mechanism of Action of Neem Oil (Azadirachtin).

Rotenone: Rotenone is a potent inhibitor of cellular respiration. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[12][13]. By blocking the transfer of electrons in this complex, rotenone disrupts the production of ATP, the primary energy currency of the cell. This leads to a rapid depletion of cellular energy, resulting in paralysis and death[12].

Rotenone_Pathway Rotenone Rotenone Mitochondria Mitochondria Rotenone->Mitochondria ComplexI Electron Transport Chain (Complex I) Rotenone->ComplexI inhibits Mitochondria->ComplexI ElectronTransportBlock Blockage of Electron Transport ComplexI->ElectronTransportBlock ATPDepletion ATP Depletion ElectronTransportBlock->ATPDepletion Paralysis Paralysis & Death ATPDepletion->Paralysis

Mechanism of Action of Rotenone.

Experimental Protocols

To facilitate comparative efficacy studies, standardized bioassay protocols are essential. The following sections detail common methodologies for evaluating fumigant and contact toxicity.

Fumigant Toxicity Bioassay

This method is suitable for assessing the toxicity of volatile compounds like this compound and other essential oils against stored-product insects.

Objective: To determine the LC50 of a volatile insecticide against a target insect species.

Materials:

  • Glass jars or sealed containers of a known volume.

  • Filter paper or cotton wicks.

  • Test insecticide and appropriate solvent (e.g., acetone).

  • Target insect species (e.g., Sitophilus oryzae, Tribolium castaneum).

  • Incubator or controlled environment chamber.

Procedure:

  • Prepare a series of insecticide dilutions of known concentrations in a volatile solvent.

  • Apply a specific volume of each dilution onto a filter paper or cotton wick.

  • Suspend the treated filter paper or wick inside the sealed container, ensuring it does not come into direct contact with the insects.

  • Introduce a known number of insects (typically 20-30 adults) into each container.

  • Seal the containers and place them in an incubator at a controlled temperature and humidity (e.g., 25-30°C and 60-70% RH).

  • Include a control group with a filter paper treated only with the solvent.

  • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Use probit analysis to determine the LC50 value.

Fumigant_Toxicity_Workflow A Prepare Insecticide Dilutions B Apply to Filter Paper A->B C Place in Sealed Container with Insects B->C D Incubate under Controlled Conditions C->D E Record Mortality D->E F Data Analysis (Probit Analysis) E->F G Determine LC50 F->G

Workflow for Fumigant Toxicity Bioassay.
Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of an insecticide upon direct contact with the insect cuticle.

Objective: To determine the LD50 of a contact insecticide against a target insect species.

Materials:

  • Microsyringe or microapplicator.

  • Test insecticide and appropriate solvent (e.g., acetone).

  • Target insect species (e.g., Spodoptera litura larvae, Myzus persicae).

  • Petri dishes or ventilated containers.

  • Stereomicroscope.

Procedure:

  • Prepare a series of insecticide dilutions of known concentrations.

  • Immobilize individual insects (e.g., by chilling).

  • Using a microsyringe under a stereomicroscope, apply a precise volume (e.g., 1 µL) of the insecticide dilution to a specific location on the insect's body (e.g., the dorsal thorax).

  • Treat a control group with the solvent only.

  • Place the treated insects in petri dishes with a food source and maintain them under controlled conditions.

  • Record mortality at regular intervals.

  • Calculate the corrected mortality using Abbott's formula.

  • Use probit analysis to determine the LD50 value.

Conclusion and Future Directions

This compound demonstrates notable insecticidal properties, positioning it as a potential candidate for development as a natural insecticide. However, to fully assess its efficacy relative to established natural insecticides like pyrethrum, neem oil, and rotenone, further research is imperative. Specifically, there is a critical need for:

  • Standardized comparative bioassays: Conducting studies that directly compare the LC50 and LD50 values of this compound with other natural insecticides against a range of key agricultural and public health pests under identical experimental conditions.

  • Elucidation of the mechanism of action: Investigating the specific molecular targets of this compound in the insect nervous system, such as its interaction with octopamine and tyramine receptors or its potential inhibition of acetylcholinesterase.

  • Field trials: Evaluating the performance of this compound-based formulations under real-world agricultural settings to determine their practical effectiveness and residual activity.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a viable and environmentally sound alternative in integrated pest management programs.

References

A comparative toxicological assessment of allylanisole and methyleugenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of allylanisole (also known as estragole) and methyleugenol. These structurally similar phenylpropenes are found in a variety of essential oils, herbs, and spices, and are used as flavoring agents and in fragrances. However, their toxicological properties, particularly their potential for genotoxicity and carcinogenicity, warrant careful consideration. This document summarizes key experimental data, outlines detailed methodologies for pivotal toxicological assays, and presents visual representations of metabolic pathways and experimental workflows to facilitate a clear, objective comparison.

Executive Summary

This compound and methyleugenol are both recognized as rodent hepatocarcinogens. Their carcinogenic activity is linked to their metabolic activation to reactive intermediates that can form DNA adducts. While structurally similar, there are nuances in their metabolic pathways and potencies that are critical for risk assessment. Methyleugenol has been more extensively studied by programs such as the National Toxicology Program (NTP), with clear evidence of carcinogenicity in both rats and mice at multiple organ sites.[1][2][3][4] The data for this compound also indicates a carcinogenic potential, primarily targeting the liver in mice.[5] Both compounds have shown evidence of genotoxicity, although the results for this compound in some in vitro assays have been described as controversial. A key differentiator in their metabolism is the 1'-hydroxylation pathway, which is a critical step in their bioactivation to carcinogenic metabolites.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative toxicological data for this compound and methyleugenol, providing a side-by-side comparison of their acute toxicity, sub-chronic toxicity, genotoxicity, and carcinogenicity.

Table 1: Acute and Sub-Chronic Toxicity

Toxicological EndpointThis compound (Estragole)Methyleugenol
Oral LD50 (Rat) ~1230 - 1820 mg/kg~810 - 1560 mg/kg
Oral LD50 (Mouse) ~1250 mg/kg~540 mg/kg
Dermal LD50 (Rabbit) >5000 mg/kg>2025 mg/kg
NOAEL (Rat, 14-week) Data not readily available10 mg/kg bw/day

Table 2: Genotoxicity

AssayThis compound (Estragole)Methyleugenol
Ames Test (Bacterial Reverse Mutation) Generally negative, some studies report weak mutagenicityNegative in standard assays
In Vitro Micronucleus Test Conflicting results, some studies show positive findingsNegative in some studies, but metabolites show genotoxic potential
In Vivo Micronucleus Test Evidence of DNA adduct formationNegative in a 14-week mouse study
Unscheduled DNA Synthesis (UDS) Positive in rat hepatocytesPositive in rat hepatocytes

Table 3: Carcinogenicity

EndpointThis compound (Estragole)Methyleugenol
Species MouseRat, Mouse
Primary Target Organ LiverLiver, Glandular Stomach
Tumor Types (Mouse) Hepatocellular adenomas and carcinomasHepatocellular adenomas, carcinomas, and hepatoblastomas; Neuroendocrine tumors of the glandular stomach
Tumor Types (Rat) Not adequately studiedHepatocellular adenomas and carcinomas; Neuroendocrine tumors of the glandular stomach; Kidney, mammary gland, and subcutaneous tumors in males
NTP Carcinogenicity Conclusion Evidence of carcinogenicityClear evidence of carcinogenic activity

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to ensure transparency and reproducibility.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Strains: A minimum of five strains is used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 mix), which is a liver homogenate preparation, typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rats.

  • Procedure (Plate Incorporation Method):

    • Aliquots of the test substance at various concentrations are added to molten top agar (B569324).

    • The bacterial tester strain is added to the top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration and compared to the solvent control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.

  • Test System: Typically, young adult mice or rats of a commonly used laboratory strain are used.

  • Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: At appropriate intervals after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femurs or tibias, or peripheral blood is collected.

  • Slide Preparation and Staining: The collected cells are used to prepare smears on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).

  • Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity.

  • Data Evaluation: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Rodent Carcinogenicity Bioassay - Based on NTP Guidelines

These long-term studies are the primary method for identifying substances that may be carcinogenic in rodents.

  • Test Animals: Both sexes of two rodent species, typically F344/N rats and B6C3F1 mice, are used.

  • Dose Selection: Dose levels are determined from sub-chronic toxicity studies. The highest dose is typically the maximum tolerated dose (MTD), which is expected to produce some toxicity but not significantly shorten the animals' lifespan. Lower doses are fractions of the MTD.

  • Study Design: Animals are randomly assigned to control and dosed groups (typically 50 animals per sex per group). The test substance is administered for the majority of the animals' lifespan (e.g., 2 years).

  • Administration: The route of administration is chosen to be relevant to human exposure (e.g., oral gavage, in feed, or by inhalation).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are monitored regularly.

  • Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. The findings are evaluated to determine if there is a chemically related increase in the incidence of neoplasms.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the comparative toxicology of this compound and methyleugenol.

Metabolic_Pathways cluster_this compound This compound Metabolism cluster_methyleugenol Methyleugenol Metabolism A This compound A1 1'-Hydroxythis compound (Proximate Carcinogen) A->A1 CYP450 A2 1'-Sulfooxythis compound (Ultimate Carcinogen) A1->A2 Sulfotransferase A4 Detoxification (e.g., Glucuronidation) A1->A4 A3 DNA Adducts A2->A3 M Methyleugenol M1 1'-Hydroxymethyleugenol (Proximate Carcinogen) M->M1 CYP450 M2 1'-Sulfooxymethyleugenol (Ultimate Carcinogen) M1->M2 Sulfotransferase M4 Detoxification (e.g., Glucuronidation) M1->M4 M3 DNA Adducts M2->M3 Experimental_Workflow cluster_invivo In Vivo Micronucleus Assay Workflow start Test Substance Administration (e.g., Oral Gavage) animal_model Rodent Model (Mouse or Rat) start->animal_model sampling Bone Marrow or Peripheral Blood Collection animal_model->sampling slide_prep Slide Preparation and Staining sampling->slide_prep analysis Microscopic Analysis (Scoring of Micronuclei) slide_prep->analysis data_eval Data Evaluation and Statistical Analysis analysis->data_eval Logical_Relationship cluster_assessment Comparative Toxicological Assessment Logic structure Structural Similarity (Allylalkoxybenzenes) metabolism Metabolic Activation (1'-Hydroxylation) structure->metabolism genotoxicity Genotoxicity (DNA Adduct Formation) metabolism->genotoxicity carcinogenicity Carcinogenicity (Tumor Induction) genotoxicity->carcinogenicity risk_assessment Human Health Risk Assessment carcinogenicity->risk_assessment

References

Anethole as a Positive Control for Allylanisole Anti-Inflammatory Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the investigation of novel anti-inflammatory agents, the use of a reliable positive control is paramount for the validation of experimental findings. This guide provides a comparative analysis of anethole (B165797) and its isomer, allylanisole (also known as estragole), with a focus on establishing anethole as a suitable positive control in anti-inflammatory assays targeting this compound. Both compounds, found in various essential oils, exhibit anti-inflammatory properties, making a direct comparison essential for researchers in pharmacology and drug development.[1][2][3][4]

Comparative Anti-Inflammatory Activity

Anethole and this compound, while structurally similar as isomers, display distinct profiles in their anti-inflammatory efficacy.[5] Anethole has been shown to possess potent anti-inflammatory effects by inhibiting key inflammatory mediators.[1][6][7] Studies have demonstrated its ability to suppress the activation of NF-κB, a critical transcription factor in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6][8][9] Furthermore, anethole has been observed to decrease the production of nitric oxide (NO), a key inflammatory molecule.[6][10]

This compound also exhibits anti-inflammatory and anti-edema properties.[2][4][11] Its mechanism of action involves the regulation of NF-κB and Nrf-2 signaling pathways.[2][12] It has been shown to suppress LPS-induced intracellular ROS production and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

A direct comparative study on the anti-edematogenic effects of anethole and this compound in a carrageenan-induced paw edema model in mice revealed that anethole demonstrated a more potent and longer-lasting inhibitory effect compared to this compound.[5][13]

Quantitative Comparison of Anti-Edematogenic Effects

The following table summarizes the inhibitory effects of anethole and this compound on carrageenan-induced paw edema in mice.

CompoundDose (mg/kg)Inhibition of Edema (%) (60-240 min)Duration of Action
Anethole343%60-240 min
1031%60-240 min
3042%60-240 min
This compound108%60-120 min
3012%60-120 min

Data sourced from a comparative study on the anti-edematogenic effects of anethole and estragole.[5]

Experimental Protocols

To effectively utilize anethole as a positive control in this compound anti-inflammatory assays, standardized and detailed experimental protocols are crucial. Below are methodologies for two key in vivo and in vitro assays.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.[14][15][16][17]

Objective: To assess the ability of a test compound (this compound) to reduce acute inflammation, using a known anti-inflammatory agent (anethole) as a positive control.

Materials:

  • Male Wistar rats or Swiss mice

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) solution

  • Positive control (anethole) solution

  • Vehicle control (e.g., saline, DMSO solution)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.[16]

  • Divide animals into groups: Vehicle control, Positive control (anethole), and Test groups (different doses of this compound).

  • Administer the vehicle, anethole, or this compound via the desired route (e.g., intraperitoneally or orally) one hour before carrageenan injection.[10]

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17][18]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory mediator, nitric oxide.[19][20][21]

Objective: To determine the inhibitory effect of a test compound (this compound) on NO production in lipopolysaccharide (LPS)-stimulated macrophages, with anethole as a positive control.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) solution

  • Positive control (anethole) solution

  • Vehicle control

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[19]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[19]

  • Pre-treat the cells with various concentrations of this compound, anethole, or the vehicle for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[19]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[19]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite (B80452) concentration, which is indicative of NO production, by comparing with a sodium nitrite standard curve.

  • Calculate the percentage of NO production inhibition for each treatment group relative to the LPS-stimulated control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_0 In Vivo: Carrageenan-Induced Paw Edema cluster_1 In Vitro: LPS-Induced NO Production A Animal Acclimatization & Grouping B Compound Administration (this compound, Anethole, Vehicle) A->B C Initial Paw Volume Measurement B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (Hourly for 4-5 hours) D->E F Data Analysis: % Edema Inhibition E->F G Seed RAW 264.7 Cells (96-well plate) H Pre-treatment with Compounds (this compound, Anethole, Vehicle) G->H I LPS Stimulation H->I J Supernatant Collection I->J K Griess Reaction J->K L Absorbance Measurement (540nm) K->L M Data Analysis: % NO Inhibition L->M

Caption: Experimental workflows for in vivo and in vitro anti-inflammatory assays.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene transcription Inflammation Inflammation Gene->Inflammation Anethole Anethole Anethole->IkB inhibits degradation This compound This compound (Estragole) This compound->NFkB regulates

Caption: Simplified signaling pathway of inflammation and points of intervention by anethole and this compound.

References

Validating the insect repellent properties of allylanisole against other terpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective and safe insect repellents, new comparative data highlights the significant potential of allylanisole, a phenylpropanoid, demonstrating repellency on par with, and in some cases exceeding, that of well-established terpenoid repellents. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key experimental findings, detailing methodologies, and visualizing complex biological and experimental processes.

This compound, also known as estragole (B85927) or methyl chavicol, is a key volatile compound in several aromatic plants, including basil, tarragon, and fennel. While terpenoids have long been the focus of natural repellent research, recent studies underscore the potent insect-deterring properties of this compound, positioning it as a strong candidate for next-generation repellent formulations.

Comparative Repellency: this compound vs. Other Terpenoids

Quantitative data from various studies demonstrate the robust repellent activity of this compound against a range of insect species. A key study directly comparing pure compounds against stored grain pests found that an estragole-type fennel essential oil was the most effective repellent against Rhyzopertha dominica, Tribolium confusum, and Sitophilus zeamais when compared to an anethole-type oil and the individual compounds limonene (B3431351) and fenchone.[1] Notably, pure estragole was significantly more repellent than (E)-anethole against all three pest species.[1]

While direct comparative studies on mosquitoes using pure this compound are limited, research on essential oils rich in this compound provides valuable insights. For instance, a basil oil chemotype containing 55.3% estragole demonstrated notable repellency against the disease vectors Aedes aegypti, Anopheles gambiae, and Culex quinquefascatus.[2] Another study highlighted that basil oil at a 6% concentration can offer over four hours of protection against Anopheles mosquitoes.

The following tables summarize the available quantitative data on the repellency of this compound and other common terpenoids.

Table 1: Comparative Repellency (RD50) of this compound (Estragole) and Other Compounds against Stored-Product Pests

CompoundRhyzopertha dominica RD50 (mg/cm²)Tribolium confusum RD50 (mg/cm²)Sitophilus zeamais RD50 (mg/cm²)
Estragole 0.007 0.051 1.124
(E)-Anethole0.0560.100>2.5
Limonene>2.5>2.5>2.5
Fenchone>2.5>2.5>2.5

Data sourced from a study on fennel essential oil chemotypes.[1] A lower RD50 value indicates higher repellent activity.

Table 2: Repellent Efficacy of Essential Oils Containing this compound and Other Terpenoids against Mosquitoes

Essential Oil (Key Components)Mosquito SpeciesProtection Time / Repellency
Basil Oil (Estragole, Linalool)Anopheles gambiae, Culex quinquefascatusUp to 183 min protection time at 50% concentration
Basil OilAnopheles spp.> 4 hours at 6% concentration
Petitgrain Oil, Basil OilCulex quinquefascatus360 min protection time
Cinnamon Oil (Cinnamaldehyde)Culex pipiens98.01% repellency at 6.67 µl/cm²[3]
Eucalyptus Oil (Eucalyptol)Culex pipiensModerate repellency and adulticidal activity[3]
GeraniolAedes aegypti97% repellency (diffuser, indoors)[4]
LinaloolAedes aegypti93% repellency (diffuser, indoors)[4]
Citronella OilAedes aegypti68% repellency (diffuser, indoors)[4]

Understanding the Mechanism: Insect Olfactory Signaling

The repellent effects of this compound and terpenoids are mediated through the insect's complex olfactory system. These volatile compounds interact with olfactory receptors (ORs) located on the antennae of insects. This interaction triggers a signaling cascade that ultimately leads to an aversive behavioral response, causing the insect to move away from the source of the compound. The insect olfactory system relies on a variety of receptors, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs).[3] Many ORs function as a complex with a highly conserved co-receptor known as Orco. The binding of a repellent molecule can either activate a receptor that signals aversion or inhibit a receptor that normally responds to attractant cues.

Olfactory_Signaling_Pathway cluster_0 Insect Antenna cluster_1 Insect Brain Odorant Repellent Molecule (e.g., this compound, Terpenoid) OR Odorant Receptor (OR) Odorant->OR Binds Orco Orco Co-Receptor OR->Orco Forms Complex Neuron Olfactory Receptor Neuron (ORN) Orco->Neuron Activates AL Antennal Lobe Neuron->AL Signal Transmission PN Projection Neuron AL->PN Synapses MB_LH Mushroom Body & Lateral Horn PN->MB_LH Signal Processing Behavior Aversive Behavior (Repellency) MB_LH->Behavior Initiates

Generalized insect olfactory signaling pathway for repellents.

Experimental Protocols

The validation of insect repellent properties relies on standardized and rigorous experimental protocols. Below are detailed methodologies for two common assays used in the evaluation of repellents like this compound and terpenoids.

Area Preference Assay (for crawling insects)

This method is used to determine the spatial repellency of a compound against crawling insects, such as stored-product pests.

  • Apparatus: A circular arena (e.g., a Petri dish) with the floor covered by filter paper. The filter paper is divided into two equal halves.

  • Procedure:

    • A specific concentration of the test compound (e.g., this compound) dissolved in a solvent (e.g., ethanol) is applied to one half of the filter paper. The other half is treated with the solvent alone to serve as a control.

    • After the solvent evaporates, a known number of insects (e.g., 20 adults) are released in the center of the arena.

    • The Petri dish is covered and kept in the dark to avoid visual stimuli influencing insect movement.

    • The number of insects on the treated and untreated halves is counted at specific time intervals (e.g., 1, 2, and 4 hours).

  • Data Analysis: The percentage of repellency (PR) is calculated using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half. The RD50 (repellent dose for 50% of the population) can be calculated from dose-response data.

Area_Preference_Workflow start Start prep Prepare Filter Paper (Two Halves) start->prep treat Apply Test Compound to One Half prep->treat control Apply Solvent (Control) to Other Half prep->control dry Evaporate Solvent treat->dry control->dry release Release Insects at Center dry->release incubate Incubate in Dark release->incubate count Count Insects on Each Half at Intervals incubate->count analyze Calculate Percentage Repellency (PR) count->analyze end End analyze->end

Workflow for the Area Preference Assay.

Arm-in-Cage Test (for flying insects)

This is a standard method for evaluating the efficacy of topical repellents against biting insects like mosquitoes.

  • Apparatus: A cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Procedure:

    • Human volunteers are recruited, and a specific area of their forearm is marked for treatment.

    • A precise amount of the repellent formulation is applied evenly to the marked area. A control arm (untreated or treated with solvent) is also used.

    • At set intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3-5 minutes).

    • The primary endpoint is the "Complete Protection Time" (CPT), which is the time from application until the first confirmed bite.

  • Data Analysis: The CPT is recorded for each volunteer, and the mean CPT is calculated to determine the overall efficacy of the repellent.

Arm_in_Cage_Workflow start Start recruit Recruit Human Volunteers start->recruit apply Apply Repellent to Volunteer's Forearm recruit->apply wait Wait for Initial Drying Period (e.g., 30 min) apply->wait expose Insert Treated Arm into Mosquito Cage wait->expose observe Observe for Bites (e.g., 3-5 min) expose->observe bite First Bite? observe->bite record Record Complete Protection Time (CPT) bite->record Yes re_expose Continue Exposures at Intervals bite->re_expose No end End record->end re_expose->expose

Workflow for the Arm-in-Cage Test.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a highly effective insect repellent, with performance comparable or superior to some terpenoids against certain insect species. Its presence as a major component in repellent essential oils like basil further supports its potential.

For drug development professionals and researchers, this compound represents a promising avenue for the creation of new, potent, and potentially safer insect repellents. Future research should focus on conducting direct, quantitative comparisons of pure this compound against a broader range of terpenoids, particularly against medically important mosquito species. Elucidating the specific olfactory receptors that this compound interacts with will provide a deeper understanding of its mode of action and facilitate the design of more targeted and effective repellent formulations.

References

Comparative Metabolic Profiling of Allylanisole and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the metabolic profiling of allylanisole (also known as estragole) and its key structural isomers, anethole (B165797) and safrole. All three are phenylpropenes commonly found in a variety of plants and essential oils, and despite their structural similarities, they exhibit distinct metabolic fates and toxicological profiles. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the critical metabolic and signaling pathways to support research and drug development activities.

Introduction to this compound and Its Isomers

This compound (estragole), anethole, and safrole are structural isomers with the chemical formula C₁₀H₁₂O. Their structures differ in the position of the double bond in the allyl side chain and the substitution pattern on the benzene (B151609) ring. These subtle structural differences lead to significant variations in their metabolism and biological activities.

  • This compound (Estragole): A primary constituent of tarragon and basil oils, it is known to be a procarcinogen that can be metabolically activated to genotoxic intermediates.

  • Anethole: The main component of anise and fennel oils, it is widely used as a flavoring agent. Its potential for bioactivation is considered to be lower than that of estragole.

  • Safrole: Found in sassafras oil, it is also a known hepatocarcinogen in rodents.

Comparative Metabolic Pathways

The metabolism of this compound and its isomers is primarily mediated by cytochrome P450 (CYP) enzymes in Phase I and sulfotransferases (SULTs) in Phase II, leading to either detoxification or bioactivation.

Bioactivation Pathways

The critical step in the bioactivation of these compounds is the hydroxylation of the allyl side chain, followed by sulfoconjugation to form unstable sulfate (B86663) esters. These esters can spontaneously decompose to form reactive carbocations that can bind to cellular macromolecules like DNA, leading to genotoxicity.

  • This compound (Estragole): Hydroxylation occurs predominantly at the 1'-position, forming 1'-hydroxyestragole. This is followed by sulfoconjugation to the highly reactive 1'-sulfoxyestragole.

  • Anethole: Hydroxylation occurs at the 3'-position of the propenyl side chain, yielding 3'-hydroxyanethole. Subsequent sulfoconjugation forms 3'-sulfoxyanethole.

  • Safrole: Similar to estragole, 1'-hydroxylation is the primary bioactivation step, forming 1'-hydroxysafrole, which is then converted to 1'-sulfoxysafrole.

The formation of a common reactive allylic carbocation is the key event in the genotoxicity of these compounds. However, the efficiency of this bioactivation pathway differs significantly among the isomers.

cluster_0 This compound (Estragole) Metabolism cluster_1 Anethole Metabolism cluster_2 Safrole Metabolism Estragole Estragole 1'-Hydroxyestragole 1'-Hydroxyestragole Estragole->1'-Hydroxyestragole CYP1A2, CYP2A6 1'-Sulfoxyestragole 1'-Sulfoxyestragole 1'-Hydroxyestragole->1'-Sulfoxyestragole SULTs Reactive Carbocation Reactive Carbocation 1'-Sulfoxyestragole->Reactive Carbocation DNA Adducts DNA Adducts Reactive Carbocation->DNA Adducts Anethole Anethole 3'-Hydroxyanethole 3'-Hydroxyanethole Anethole->3'-Hydroxyanethole CYP-mediated 3'-Sulfoxyanethole 3'-Sulfoxyanethole 3'-Hydroxyanethole->3'-Sulfoxyanethole SULTs Reactive Carbocation_Anethole Reactive Carbocation 3'-Sulfoxyanethole->Reactive Carbocation_Anethole DNA Adducts_Anethole DNA Adducts Reactive Carbocation_Anethole->DNA Adducts_Anethole Safrole Safrole 1'-Hydroxysafrole 1'-Hydroxysafrole Safrole->1'-Hydroxysafrole CYP2A6, CYP2C9, CYP2E1 1'-Sulfoxysafrole 1'-Sulfoxysafrole 1'-Hydroxysafrole->1'-Sulfoxysafrole SULTs Reactive Carbocation_Safrole Reactive Carbocation 1'-Sulfoxysafrole->Reactive Carbocation_Safrole DNA Adducts_Safrole DNA Adducts Reactive Carbocation_Safrole->DNA Adducts_Safrole start Prepare Reagents incubation Incubate S9, Compound, and Cofactors at 37°C start->incubation sampling Collect Samples at Time Points incubation->sampling termination Terminate Reaction with Acetonitrile sampling->termination processing Centrifuge and Collect Supernatant termination->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Calculate Half-life and Intrinsic Clearance analysis->data_analysis start Isolate DNA hydrolysis Enzymatic Hydrolysis to Nucleosides start->hydrolysis spiking Spike with Internal Standard hydrolysis->spiking cleanup Solid-Phase Extraction (SPE) spiking->cleanup analysis LC-MS/MS Analysis (MRM) cleanup->analysis quantification Quantify DNA Adducts analysis->quantification Reactive Metabolite Reactive Metabolite DNA Adduct Formation DNA Adduct Formation Reactive Metabolite->DNA Adduct Formation DNA Damage Response DNA Damage Response DNA Adduct Formation->DNA Damage Response Mutation Mutation DNA Adduct Formation->Mutation Replication of Damaged DNA Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Safety Operating Guide

Navigating the Safe Disposal of Allylanisole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Allylanisole, also known as estragole, is a natural organic compound found in various plants and is utilized in research and various industries.[1] However, its classification as a combustible liquid, a potential carcinogen, and an irritant necessitates strict adherence to proper disposal protocols to ensure the safety of laboratory personnel and environmental integrity.[2][3][4] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Hazard Data

A thorough understanding of the hazards associated with this compound is paramount before initiating any handling or disposal procedures. The following table summarizes key quantitative safety data.

PropertyValueCitations
Flash Point 81 °C (177.8 °F) - closed cup[2]
Boiling Point 215 - 216 °C at 760 mmHg[3]
Density 0.965 g/mL at 25 °C
Oral LD50 (Rat) 1230 mg/kg[2][5]
Oral LD50 (Mouse) 1250 mg/kg[2]
Dermal LD50 (Rabbit) >5 g/kg[2]

Hazard Statements: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, suspected of causing genetic defects, and suspected of causing cancer.[4] It is also harmful to aquatic life with long-lasting effects.[3][6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] Laboratory personnel should never dispose of this compound down the drain or in regular trash.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][8]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2]

2. Waste Collection and Segregation:

  • Waste Container: Use a dedicated, clearly labeled, and compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., flammable, health hazard, irritant).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store it away from incompatible materials such as strong oxidizing agents.[2][3]

3. Handling Small Spills:

  • Immediate Action: In the event of a small spill, immediately alert personnel in the area and ensure proper ventilation.

  • Containment: Use an inert absorbent material such as sand, diatomite, or universal binders to soak up the spill.[4]

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[9] All cleaning materials must also be disposed of as hazardous waste.

4. Storage of Waste:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[2][8]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of any potential leaks.

5. Arranging for Disposal:

  • Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established procedures and contracts with licensed waste disposal vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

6. Disposal of Empty Containers:

  • Empty containers that previously held this compound should be treated as hazardous waste.[2]

  • If local regulations permit, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] After thorough rinsing and drying, and with the label completely removed or defaced, the container may be disposed of as non-hazardous waste, but always confirm this with your EHS department.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylanisoleDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) CollectWaste Collect this compound Waste in a Designated Container LabelContainer Label Container: 'Hazardous Waste, this compound' CollectWaste->LabelContainer Segregate Segregate from Incompatible Materials LabelContainer->Segregate Store Store Sealed Container in a Cool, Ventilated Area Segregate->Store Absorb Absorb Spill with Inert Material CollectSpill Collect Contaminated Material Absorb->CollectSpill CollectSpill->CollectWaste ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal by Licensed Vendor ContactEHS->Disposal SpillEvent Spill Occurs SpillEvent->Absorb

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allylanisole (also known as estragole), a combustible liquid that requires careful management. By adhering to these procedures, you can minimize risks and ensure the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical with the following potential effects:

  • Combustible liquid and vapor[1][2]

  • Harmful if swallowed[2][3][4]

  • Causes skin and eye irritation[1][2][4]

  • May cause an allergic skin reaction[3][4]

  • Suspected of causing genetic defects and cancer[3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Wear safety glasses with side-shields or chemical goggles. If splashing is possible, a face shield is also recommended.[1]
Hand Protection Wear chemically resistant gloves, such as nitrile rubber (0.4mm thickness).[5] Always inspect gloves prior to use and dispose of contaminated gloves properly.[5]
Skin Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][5]

  • Store separately from incompatible materials, such as strong oxidizing agents.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent ignition.[4]

3. Spill Response:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][5]

  • Ensure adequate ventilation.[1]

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[6]

The following workflow outlines the necessary steps for responding to an this compound spill:

Workflow for this compound Spill Response A Spill Occurs B Evacuate Area & Remove Ignition Sources A->B C Ensure Adequate Ventilation B->C D Wear Full PPE (Goggles, Gloves, Lab Coat, Respirator if needed) C->D E Contain Spill with Inert Absorbent Material D->E F Collect Absorbed Material into a Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of Waste According to Regulations G->H I Report Incident H->I

Workflow for responding to an this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]

  • Containerization: All waste, including unused product and contaminated materials (e.g., absorbent materials, gloves, and clothing), should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[2] Contaminated clothing should be properly cleaned before reuse or disposed of as hazardous waste.[1]

Toxicological and Physical Data

The following table summarizes key quantitative data for this compound:

PropertyValueReference
Flash Point 81 °C (177.8 °F) - closed cup[1][2][7]
Boiling Point 215-216 °C at 760 mmHg[2][7]
Density 0.965 g/mL at 25 °C[7]
Oral LD50 (Rat) 1230 mg/kg[1]
Oral LD50 (Mouse) 1250 mg/kg[1]
Skin LD50 (Rabbit) >5 g/kg[1]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。